molecular formula C10H16BClN2O3 B594409 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride CAS No. 1231955-78-4

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Cat. No.: B594409
CAS No.: 1231955-78-4
M. Wt: 258.509
InChI Key: IIFFJYFVBBCWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H16BClN2O3 and its molecular weight is 258.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3.ClH/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13;/h6-7,14-15H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFJYFVBBCWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4): A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4), a pivotal building block in contemporary drug discovery and development. With a focus on practical application and mechanistic understanding, this document delves into the compound's physicochemical properties, synthesis, and characterization. A significant portion is dedicated to its application in Suzuki-Miyaura cross-coupling reactions, including a detailed experimental protocol and troubleshooting guide. Furthermore, a case study illustrates its role in the synthesis of potent kinase inhibitors, highlighting its importance for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Drug Discovery

This compound has emerged as a highly valuable heterocyclic boronic acid derivative in medicinal chemistry. Its unique structural features, combining a substituted pyridine core with a reactive boronic acid moiety, make it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatility has led to its widespread use in the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The morpholine and methyl substitutions on the pyridine ring provide specific steric and electronic properties that can influence solubility, metabolic stability, and target engagement of the final drug candidate.

The boronic acid functional group, while being relatively stable and having low toxicity, serves as a versatile handle for the formation of carbon-carbon bonds, a fundamental transformation in the construction of drug-like molecules.[1][2][3] The hydrochloride salt form of this compound often enhances its stability and handling characteristics in a laboratory setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
CAS Number 1231955-78-4
Molecular Formula C₁₀H₁₆BClN₂O₃
Molecular Weight 258.51 g/mol
Appearance Off-white to white solid
Solubility Soluble in water, methanol, and DMSO

Characterization:

Quality control and structural confirmation are paramount. The following analytical techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the methyl group, the morpholine protons, and the aromatic protons on the pyridine ring. The chemical shifts of the boronic acid protons (-B(OH)₂) can be broad and may exchange with deuterium in deuterated solvents.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the purity of the compound and confirm its molecular weight. A typical method would involve reverse-phase chromatography with a suitable mobile phase, coupled to a mass spectrometer operating in electrospray ionization (ESI) mode.[5][6]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound typically starts from a corresponding brominated pyridine precursor, 5-bromo-3-methyl-2-morpholinopyridine.

Synthesis_Workflow A 5-bromo-3-methyl-2-morpholinopyridine B Lithiation or Grignard Formation A->B n-BuLi or Mg C Reaction with Borate Ester (e.g., triisopropyl borate) B->C D Hydrolysis C->D Acidic workup E 5-Methyl-6-morpholinopyridin-3-ylboronic acid D->E F Salt Formation with HCl E->F G This compound F->G

Figure 1: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Preparation of the Precursor (5-bromo-3-methyl-2-morpholinopyridine): This precursor can be synthesized from commercially available starting materials. For instance, 2,5-dibromo-3-methylpyridine can undergo a nucleophilic aromatic substitution with morpholine.[7]

  • Borylation Reaction:

    • To a solution of 5-bromo-3-methyl-2-morpholinopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise.

    • The reaction mixture is stirred at this temperature for a period to allow for complete lithium-halogen exchange.

    • A borate ester, such as triisopropyl borate, is then added dropwise at the same low temperature.

    • The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Salt Formation:

    • The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl).

    • The aqueous layer is separated, and the organic layer is extracted with the aqueous acid.

    • The combined aqueous layers are then concentrated under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether) or by silica gel chromatography.

Causality in Experimental Choices:

  • Low Temperature: The use of -78 °C during the lithiation step is critical to prevent side reactions, such as decomposition of the organolithium intermediate.

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating an inert atmosphere to prevent quenching of the reagent and ensure high yields.

  • Anhydrous Solvents: Water will rapidly quench the organolithium reagent, hence the use of anhydrous solvents is mandatory.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an organohalide.[8][9][10][11] this compound is an excellent coupling partner in these reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation [R'-B(OH)3]- R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water). The presence of water can be crucial for the activation of the boronic acid.[1][12]

  • Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting and Optimization:

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure proper degassing; try a different palladium catalyst/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos).[13]
Ineffective baseTry a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
Low reaction temperatureIncrease the reaction temperature.
Protodeborylation Decomposition of the boronic acidUse milder reaction conditions; add the boronic acid portion-wise; consider using the corresponding boronate ester.[1]
Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedure.
Difficult Purification Co-elution with byproductsOptimize the chromatography conditions; consider a different purification technique (e.g., recrystallization).

Case Study: Synthesis of a PI3K/mTOR Inhibitor

This compound is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[14][15][16]

A representative example is the coupling of this boronic acid with a halogenated heterocyclic core to construct the biaryl scaffold of a potent PI3K/mTOR inhibitor.

Simplified Reaction Scheme:

The morpholine moiety in this building block can enhance the aqueous solubility and pharmacokinetic properties of the final inhibitor, while the methyl group can provide beneficial steric interactions within the kinase active site, potentially leading to improved potency and selectivity.[14] The pyridine nitrogen can also act as a hydrogen bond acceptor, further anchoring the inhibitor to the target protein.

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. It is classified as an irritant.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important to maintain their reactivity.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, has cemented its place in the drug discovery toolbox. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

  • Supporting Information - ScienceOpen. (n.d.). Retrieved January 21, 2026, from [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved January 21, 2026, from [Link]

  • Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. (2021, November 2). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. (n.d.). International Journal of Advanced Research in Science and Engineering. Retrieved January 21, 2026, from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI. Retrieved January 21, 2026, from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 21, 2026, from [Link]

  • Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 2-Bromo-5-methylpyridine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. (n.d.). Ukrainica Bioorganica Acta. Retrieved January 21, 2026, from [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS No. 1231955-78-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering insights into the causality behind experimental choices for characterization. It synthesizes known data with established principles of boronic acid chemistry to present a comprehensive framework for understanding and utilizing this compound. The guide details critical parameters such as chemical identity, melting point, and stability, while also outlining robust, self-validating protocols for determining essential properties like solubility and pKa, which are critical for applications in medicinal chemistry and materials science.

Introduction: The Context of Boronic Acids in Modern Research

Boronic acids are a versatile class of compounds that have become indispensable as building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming new C-C bonds.[1] Their utility extends deep into medicinal chemistry, where the boronic acid moiety can act as a bioisostere for carboxylic acids or form reversible covalent bonds with diols, a feature exploited in glycan binding and the design of enzyme inhibitors.[1][2] The compound this compound incorporates a substituted pyridinyl system, suggesting its potential as a key intermediate for creating complex molecular architectures in drug discovery programs.

This guide serves as a foundational resource for any researcher intending to work with this specific molecule. It provides not only the established data but also a logical workflow for a full physicochemical characterization, ensuring that subsequent experimental work is built on a solid and well-understood chemical foundation.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 1231955-78-4[3][4]
Molecular Formula C₁₀H₁₆BClN₂O₃[3][4][5]
Molecular Weight 258.51 g/mol [3][4]
Chemical Structure (See Figure 1)
Melting Point 190-192°C[3]
Parent Compound CID 43819155 ((5-Methyl-6-morpholinopyridin-3-yl)boronic acid)[5]
Component CID 313 (Hydrochloric Acid)[5]
Chemical Structure of this compoundFigure 1: 2D Structure of this compound.

Stability and Handling: The Achilles' Heel of Boronic Acids

A critical consideration for any boronic acid is its stability. These molecules are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation.[6]

  • Oxidative Instability: Boronic acids can be oxidized by reactive oxygen species (ROS) to yield the corresponding alcohol and boric acid.[2][7] This is a significant concern in biological assays and for long-term storage if the compound is not handled under an inert atmosphere.

  • Protodeboronation: In aqueous solutions, boronic acids can undergo slow replacement of the C-B bond with a C-H bond.[6] The rate of this degradation is influenced by pH and the electronic properties of the molecule.

Given these inherent instabilities, the following handling and storage recommendations are crucial:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (freezer storage at -20°C is recommended).

  • Handling: Minimize exposure to air and moisture. When preparing solutions, use de-gassed solvents to reduce dissolved oxygen.

Physicochemical Characterization Workflow

To utilize this compound effectively, a researcher must determine key physicochemical parameters that dictate its behavior in different experimental systems. The following section outlines the rationale and protocols for characterizing solubility, acidity (pKa), and purity.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solution Behavior Analysis cluster_2 Phase 3: Stability Assessment A Compound Reception (5-Methyl-6-morpholinopyridin-3-ylboronic acid HCl) B Identity & Purity Check (LC-MS, ¹H-NMR) A->B C Melting Point Determination (DSC or Melting Point Apparatus) B->C D Aqueous Solubility Profiling (Kinetic & Thermodynamic) C->D E pKa Determination (Potentiometric or Spectrophotometric Titration) D->E G Forced Degradation Study (Acid, Base, Oxidative, Light, Thermal) E->G F Organic Solvent Solubility (For reaction/purification) H Solution Stability (Aqueous buffer, Organic solvent) G->H I Fully Characterized Compound Ready for Application

Diagram 1: A logical workflow for the comprehensive physicochemical characterization of a research compound.

Solubility: The Gateway to Application

Solubility is a paramount property influencing everything from reaction kinetics to oral bioavailability.[8] As a hydrochloride salt, the compound is expected to have higher aqueous solubility than its free base, but this must be quantified.

Rationale for Experimental Choice: A multi-solvent approach is necessary. Aqueous solubility at different pH values is critical for biological applications, while solubility in organic solvents is essential for synthesis and purification.

Experimental Protocol: Kinetic Aqueous Solubility (Shake-Flask Method)

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Sample Creation: In triplicate, add a small aliquot (e.g., 2 µL) of the DMSO stock to 198 µL of buffered aqueous solution (e.g., pH 5.0, 7.4, and 9.0) in a 96-well plate. This creates a nominal final concentration of 100 µM.

  • Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the system to reach equilibrium.

  • Separation: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a calibrated LC-MS/MS or HPLC-UV method. The measured concentration represents the thermodynamic solubility under those conditions.

Acidity Constant (pKa): The Driver of Ionization

The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and target binding. The boronic acid group is a Lewis acid, while the pyridine nitrogen is a Brønsted-Lowry base. Therefore, at least two pKa values are expected.

Rationale for Experimental Choice: Potentiometric or spectrophotometric titration are the gold standards for pKa determination.[9] Given the UV-active pyridine ring, spectrophotometric titration is an excellent choice. The presence of substituents on the pyridine ring will influence the pKa; electron-withdrawing groups generally increase the acidity of boronic acids.[10]

Experimental Protocol: Spectrophotometric pKa Determination

  • Solution Preparation: Prepare a dilute, constant-concentration solution of the compound in water.

  • Titration Setup: Use an auto-titrator equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.

  • Data Collection: Titrate the solution across a wide pH range (e.g., pH 2 to 12) with standardized HCl and NaOH solutions. At each incremental pH step, record the full UV-Vis spectrum.

  • Analysis: The changes in the UV-Vis absorbance spectrum are plotted against pH. The inflection points in this curve, analyzed using appropriate software (e.g., Hyperquad), correspond to the pKa values of the molecule.

Safety and Hazard Profile

Based on GHS classifications provided for the compound, it should be handled with appropriate care.

  • GHS Pictogram: Irritant[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While its fundamental identity and melting point are established, a comprehensive understanding requires further characterization of its solution-state properties. The inherent instabilities of the boronic acid functional group necessitate careful handling and storage. By following the detailed characterization workflow presented in this guide—covering solubility, pKa, and stability—researchers can generate the robust data package needed to confidently and effectively employ this molecule in their drug discovery and development endeavors.

References

  • C.F.R.A.C. Lima, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827. [Link]

  • Graham, B.J. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]

  • Mori, Y. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 13(9), 1033-1048. [Link]

  • ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Raines, R.T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018258118. [Link]

  • The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

  • ResearchGate. pKa values for boronic acids 1-7. [Link]

  • ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

  • PubChem. (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. [Link]

  • Furer, V.L., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. International Journal of Molecular Sciences, 25(12), 6378. [Link]

  • Alam, M.I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27773. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is a key building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring a boronic acid moiety, a methyl group, and a morpholine substituent, makes it an invaluable synthon for accessing a diverse range of complex molecular architectures. Pyridylboronic acids are particularly important in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with a commercially available substituted pyridine. The overall strategy involves the sequential introduction of the required functional groups onto the pyridine ring, culminating in a borylation reaction and final salt formation. The key stages of the synthesis are:

  • Diazotization and Chlorination: Conversion of the amino group of the starting material, 2-amino-5-bromo-3-methylpyridine, to a chloro group via a Sandmeyer reaction to yield 5-bromo-2-chloro-3-methylpyridine.

  • Nucleophilic Aromatic Substitution: Introduction of the morpholine moiety at the 2-position of the pyridine ring through a nucleophilic aromatic substitution reaction.

  • Borylation via Halogen-Metal Exchange: Regioselective introduction of the boronic acid group at the 3-position via a lithium-halogen exchange followed by reaction with a borate ester.

  • Hydrolysis and Salt Formation: Conversion of the boronate ester to the corresponding boronic acid and subsequent formation of the hydrochloride salt to enhance stability and handling.

The following diagram illustrates the overall synthetic workflow:

Synthetic_Workflow A 2-Amino-5-bromo-3-methylpyridine B Stage 1: Sandmeyer Reaction A->B NaNO2, HCl C 5-Bromo-2-chloro-3-methylpyridine B->C D Stage 2: Nucleophilic Aromatic Substitution C->D Morpholine, Base E 4-(5-Bromo-3-methylpyridin-2-yl)morpholine D->E F Stage 3: Borylation E->F 1. n-BuLi 2. B(OiPr)3 G 5-Methyl-6-morpholinopyridin-3-ylboronic acid ester F->G H Stage 4: Hydrolysis & Salt Formation G->H HCl (aq) I This compound H->I

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

The initial step of the synthesis involves the conversion of the readily available 2-amino-5-bromo-3-methylpyridine to 5-bromo-2-chloro-3-methylpyridine.[2] This transformation is efficiently achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1][3]

Protocol:

  • Diazotization: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to -10 °C to -5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the pyridine solution while maintaining the temperature below -5 °C. The reaction mixture is stirred for an additional 2 hours at this temperature to ensure complete formation of the diazonium salt.

  • Chlorination: The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to drive the reaction to completion, which is visually indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and basified with a concentrated ammonia solution, keeping the temperature below 20 °C. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-chloro-3-methylpyridine.

Causality and Expertise: The Sandmeyer reaction is a reliable method for replacing an amino group with a halide.[1] The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst in the subsequent chlorination step, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and the desired product.[4]

Stage 2: Synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

The second stage of the synthesis involves the introduction of the morpholine moiety via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 2-position makes this position susceptible to nucleophilic attack.[5]

Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), morpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) are added.

  • Reaction Conditions: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-(5-bromo-3-methylpyridin-2-yl)morpholine.

Causality and Expertise: The SNAr reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted.[6][7] The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the pyridine ring and a good leaving group (in this case, chloride). The use of a base is necessary to neutralize the HCl generated during the reaction and to deprotonate the morpholine nitrogen, increasing its nucleophilicity.

Stage 3: Synthesis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester

The crucial borylation step is achieved through a halogen-metal exchange followed by trapping with a borate ester. This method allows for the regioselective introduction of the boronic acid functionality at the position of the bromine atom.

Protocol:

  • Lithiation: A solution of 4-(5-bromo-3-methylpyridin-2-yl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium (1.1 eq) in hexanes is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour. It is crucial to maintain a low temperature to prevent side reactions.[8]

  • Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours and then allowed to slowly warm to room temperature overnight.[9]

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 5-methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester. This intermediate is often used in the next step without further purification.

Causality and Expertise: The bromine-lithium exchange is a rapid and efficient method for generating a highly nucleophilic pyridyl anion.[10] The low temperature (-78 °C) is essential to ensure the stability of the lithiated intermediate and to prevent unwanted side reactions such as deprotonation of the methyl group or attack on the solvent. Triisopropyl borate is an excellent electrophile for trapping the organolithium species, leading to the formation of a boronate ester.[11]

Borylation_Mechanism cluster_0 Lithiation cluster_1 Borylation cluster_2 Work-up A Pyr-Br B Pyr-Li A->B n-BuLi, -78°C C Pyr-Li E Pyr-B(OiPr)3- Li+ C->E Attack on Boron D B(OiPr)3 F Pyr-B(OiPr)3- Li+ G Pyr-B(OiPr)2 F->G H+ quench

Caption: Key steps in the borylation of the pyridyl bromide.

Stage 4: Hydrolysis and Synthesis of this compound

The final stage involves the hydrolysis of the boronate ester to the free boronic acid, followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Protocol:

  • Hydrolysis: The crude 5-methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester from the previous step is dissolved in a mixture of diethyl ether and 1 M hydrochloric acid.

  • The biphasic mixture is stirred vigorously at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by LC-MS.[12][13]

  • Isolation and Salt Formation: The aqueous layer is separated, and the organic layer is extracted with 1 M hydrochloric acid. The combined aqueous layers are then concentrated under reduced pressure to afford this compound as a solid.

  • Purification: The solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, if necessary.

Causality and Expertise: Acid-catalyzed hydrolysis is a standard method for the deprotection of boronate esters.[14][15] The use of a biphasic system facilitates the reaction and subsequent separation. The formation of the hydrochloride salt occurs concurrently with the hydrolysis in the acidic medium. The salt form is generally more stable and less prone to dehydration to form boroxines compared to the free boronic acid.

Data Summary

StageStarting MaterialKey ReagentsProductTypical YieldPurity (HPLC)
12-Amino-5-bromo-3-methylpyridineNaNO₂, HCl, CuCl5-Bromo-2-chloro-3-methylpyridine70-80%>95%
25-Bromo-2-chloro-3-methylpyridineMorpholine, K₂CO₃4-(5-Bromo-3-methylpyridin-2-yl)morpholine85-95%>98%
34-(5-Bromo-3-methylpyridin-2-yl)morpholinen-BuLi, B(OiPr)₃5-Methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester60-70% (crude)-
45-Methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl esterHCl (aq)This compound80-90%>97%

Conclusion

This in-depth technical guide outlines a robust and reproducible synthetic route for the preparation of this compound. By leveraging well-established and understood chemical transformations, including the Sandmeyer reaction, nucleophilic aromatic substitution, and halogen-metal exchange followed by borylation, this guide provides a clear and scientifically sound pathway for accessing this valuable building block. The detailed protocols and mechanistic insights are intended to empower researchers and drug development professionals in their synthetic endeavors, facilitating the advancement of novel therapeutics and functional materials.

References

  • PrepChem.com. Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]

  • National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Setliff, F. L.
  • Wikipedia. Sandmeyer reaction. [Link]

  • ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]

  • ChemBK. 2-Chloro-3-Bromo-5-Hydroxypyridine. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • PubChem. 2-Bromo-5-chloro-3-methylpyridine. [Link]

  • Scribd. Sandmeyer Reaction Mechanism Explained. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Reddit. Tearing my hair out over a difficult borylation : r/Chempros. [Link]

  • HETEROCYCLES. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

  • Reddit. I keep getting debrominated starting material and low conversion after lithiation. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • MDPI. Indolylboronic Acids: Preparation and Applications. [Link]

  • ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.. [Link]

  • Google Patents.
  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Patsnap. Preparation method of 2-methyl-3-bromopyridine. [Link]

  • Sci-Hub. Boratropic rearrangements in tris(pyrazolyl)borate molybdenum mononitrosyl complexes: effects of co-ligands. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 3-Bromo-5-methylpyridine: Synthesis, Properties & Industrial Applications. [Link]

Sources

A Comprehensive Guide to the Structural Analysis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The guide delineates a multi-faceted analytical workflow, integrating spectroscopic, spectrometric, crystallographic, and thermal analysis techniques to achieve a thorough structural elucidation. By presenting detailed, field-proven protocols and explaining the causal relationships behind experimental choices, this document serves as a practical resource for researchers engaged in the characterization of complex small molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

Introduction: Understanding the Molecule

This compound is a substituted pyridinylboronic acid. The presence of a morpholine ring, a common scaffold in CNS drug discovery, suggests potential applications in neuropharmacology.[1][2] The boronic acid moiety is a versatile functional group, widely used in Suzuki cross-coupling reactions and known for its ability to form reversible covalent bonds with diols, making it a valuable pharmacophore.[3][4] The hydrochloride salt form is often employed to improve the solubility and stability of amine-containing compounds.[5] A thorough structural analysis is paramount to understanding its chemical properties, reactivity, and potential biological activity.

This guide will systematically explore the analytical techniques required for a comprehensive structural characterization of this molecule.

Physicochemical Properties

A foundational step in the analysis of any compound is the determination of its basic physicochemical properties.

PropertyValueSource
CAS Number 1231955-78-4[6]
Molecular Formula C₁₀H₁₆BClN₂O₃[6]
Molecular Weight 258.51 g/mol [6]

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic techniques are essential for probing the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A comprehensive NMR analysis of this compound involves ¹H, ¹³C, and ¹¹B NMR experiments.

Causality of Experimental Choices: The choice of a suitable deuterated solvent is critical. Given the hydrochloride salt nature of the compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are good starting points due to their ability to dissolve polar salts. The protonation of the pyridine nitrogen by HCl is expected to influence the chemical shifts of the pyridine ring protons and carbons.[7]

Predicted Spectral Features:

  • ¹H NMR:

    • Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons, typically in the ranges of δ 3.5-4.0 ppm (protons adjacent to oxygen) and δ 2.8-3.5 ppm (protons adjacent to nitrogen).[1][8]

    • Pyridine Protons: The two aromatic protons on the pyridine ring will likely appear as doublets or singlets in the δ 7.0-8.5 ppm region. The exact chemical shifts will be influenced by the positions of the methyl, morpholino, and boronic acid groups.

    • Methyl Protons: A singlet corresponding to the methyl group protons is expected, likely in the δ 2.0-2.5 ppm range.

    • Boronic Acid Protons: The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

  • ¹³C NMR:

    • Morpholine Carbons: Two signals are anticipated for the morpholine carbons, with the carbons adjacent to oxygen appearing at a lower field (δ ~65-70 ppm) than those adjacent to nitrogen (δ ~45-50 ppm).[1][8]

    • Pyridine Carbons: Signals for the pyridine ring carbons will be observed in the aromatic region (δ ~120-160 ppm). The carbon bearing the boronic acid group will likely be broad due to quadrupolar relaxation of the attached boron nucleus.[9]

    • Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region (δ ~15-25 ppm).

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[7]

    • If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.[10]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

Causality of Experimental Choices: ¹¹B NMR is crucial for directly observing the boron atom and confirming the presence and electronic state of the boronic acid functionality.[2] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom.[11]

Predicted Spectral Features:

  • A single, potentially broad signal is expected in the range of δ 25-35 ppm, which is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[2][12] The hydrochloride salt form is not expected to significantly shift the ¹¹B resonance compared to the free base.

Experimental Protocol: ¹¹B NMR

  • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[11]

  • Acquisition:

    • Acquire a one-dimensional ¹¹B NMR spectrum.

    • Use a boron-free probe or a probe with a low boron background.

    • Reference the spectrum to an external standard, such as BF₃·OEt₂ (δ 0.0 ppm).[12]

  • Data Processing:

    • Apply appropriate processing parameters, including baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Predicted Spectral Features:

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups of the boronic acid.

  • B-O Stretching: A strong absorption band around 1350-1400 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[13]

  • C-N Stretching: Absorptions in the 1250-1020 cm⁻¹ range are expected for the C-N stretching of the morpholine and pyridine rings.

  • C-O-C Stretching: A characteristic absorption for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Causality of Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization method for polar and thermally labile molecules like this compound, as it is a soft ionization technique that typically produces the protonated molecular ion.[14] Tandem mass spectrometry (MS/MS) is used to induce fragmentation and elucidate the structure of the molecule.[15]

Predicted Spectral Features:

  • Full Scan MS: The base peak is expected to be the protonated molecular ion [M+H]⁺ of the free base (C₁₀H₁₅BN₂O₃), as the HCl will be lost in the ESI process.

  • MS/MS Fragmentation:

    • Loss of water molecules from the boronic acid group is a common fragmentation pathway.

    • Cleavage of the morpholine ring.

    • Fragmentation of the pyridine ring, potentially involving the loss of HCN.[16]

Experimental Protocol: ESI-MS/MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • MS Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.

  • MS/MS Acquisition:

    • Select the protonated molecular ion as the precursor ion.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Propose fragmentation pathways based on the observed product ions.

Crystallographic Analysis: The Definitive 3D Structure

Single-crystal X-ray diffraction (SCXRD) provides the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[17]

Causality of Experimental Choices: Growing a high-quality single crystal is the most critical and often the most challenging step. Slow evaporation, vapor diffusion, or cooling crystallization methods are commonly employed.[14]

Predicted Crystal Structure Features:

  • The crystal structure will likely feature extensive hydrogen bonding networks involving the boronic acid hydroxyl groups, the chloride ion, and potentially the morpholine oxygen and pyridine nitrogen atoms.[18][19]

  • The pyridinium cation and the chloride anion will be present in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Attempt to grow single crystals by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether).

    • Alternatively, use vapor diffusion by dissolving the compound in a solvent and allowing a less polar anti-solvent to slowly diffuse into the solution.

  • Crystal Selection and Mounting:

    • Select a suitable single crystal under a microscope.[14]

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data.

Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and phase transitions of the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition and desolvation.

Predicted Thermal Events:

  • An initial mass loss at lower temperatures (< 150 °C) may be observed due to the loss of adsorbed water or residual solvent.

  • A subsequent mass loss corresponding to the loss of hydrogen chloride (HCl).

  • Decomposition of the organic molecule at higher temperatures.

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.[5]

  • Acquisition:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-600 °C).

  • Data Analysis:

    • Analyze the TGA thermogram to identify the temperatures of mass loss events and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying phase transitions such as melting and crystallization.[2]

Predicted Thermal Events:

  • An endothermic peak corresponding to the melting point of the compound.

  • Other potential endothermic or exothermic events related to phase transitions or decomposition.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.

  • Acquisition:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature and peak temperature of any observed thermal events.

Integrated Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound, integrating the techniques discussed above.

Structural_Elucidation_Workflow cluster_initial Initial Characterization cluster_final Final Structure Confirmation start Sample of this compound physchem Physicochemical Properties (MW, Formula) start->physchem xrd Single-Crystal X-ray Diffraction thermal Thermal Analysis (TGA, DSC) nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) physchem->nmr Provides initial purity and identity ms Mass Spectrometry (ESI-MS/MS) physchem->ms Predicts molecular ion ftir FTIR Spectroscopy physchem->ftir final_structure Confirmed 3D Structure & Properties nmr->final_structure Defines connectivity ms->final_structure Confirms MW and fragmentation ftir->final_structure Confirms functional groups xrd->final_structure Provides definitive 3D structure thermal->final_structure Determines stability and purity

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural elucidation of a novel or complex small molecule like this compound requires a systematic and multi-technique approach. By integrating the data from NMR, mass spectrometry, FTIR, X-ray crystallography, and thermal analysis, a complete and unambiguous picture of the molecule's structure, connectivity, and solid-state properties can be achieved. The protocols and predictive insights provided in this guide are intended to equip researchers with the necessary tools to confidently undertake such an analysis, ensuring data integrity and advancing the understanding of this and other related compounds in the field of drug discovery and development.

References

  • A series of new crystal structures of salts containing 3- and 4-pyridineboronic acid (3- and 4-pba) with chlorometallate have been prepared. (2025). ResearchGate. [Link]

  • Parry, P. R., et al. (2002). Pyridinium boronic acid salts in crystal synthesis. New Journal of Chemistry. [Link]

  • Iwatsuki, S., et al. (2012). Crystal structure of a methanesulfonate salt of 4-(N-methyl)pyridinium boronic acid. X-ray Structure Analysis Online. [Link]

  • A Crystal Structure of Methanesulfonate Salt of 3-(N-Methyl)pyridinium Boronic Acid. (2025). ResearchGate. [Link]

  • Kara Subasat, H., & Güngör, E. (2021). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Dergipark. [Link]

  • 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. (2025). ResearchGate. [Link]

  • Thermal decomposition equations. Creative Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • de Petris, G., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

  • Widdifield, C. M., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry. [Link]

  • Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. [Link]

  • 3-Pyridinylboronic acid. PubChem. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025). ResearchGate. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2025). ResearchGate. [Link]

  • Kádár, J., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006). TSI Journals. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance. MDPI. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations. PubMed. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

  • TGA Analysis of Epsom Salts and Barium Chloride. Scribd. [Link]

  • Structure determination of small and large molecules using single crystal X-ray crystallography. The University of Manchester. [Link]

  • SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive publicly available data for this specific molecule, this document outlines a suite of robust experimental protocols and the scientific rationale behind them. By following these methodologies, researchers can generate the critical data necessary to assess the viability of this compound for further development. This guide details procedures for determining kinetic and thermodynamic solubility, establishing a pH-solubility profile, and conducting forced degradation studies to understand its intrinsic stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it provides a blueprint for developing a stability-indicating HPLC method for accurate quantification and impurity profiling.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule that combines several key structural features relevant to medicinal chemistry. The pyridine ring provides a basic nitrogenous scaffold, the boronic acid moiety is a versatile functional group known for its ability to form reversible covalent bonds with diols, and the morpholine group can enhance metabolic stability and aqueous solubility.[1][2] The hydrochloride salt form is intended to improve the physicochemical properties, particularly solubility, of the parent molecule. A thorough understanding of its solubility and stability is paramount for its progression in any drug discovery and development pipeline.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing relevant experiments and interpreting the resulting data.

PropertyValueSource
Molecular FormulaC10H16BClN2O3[3][4]
Molecular Weight258.51 g/mol [3][4]
CAS Number1231955-78-4[3][4]
PubChem CID43819154[3][5]

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[6] For ionizable compounds such as this compound, solubility is highly dependent on the pH of the medium. Therefore, a comprehensive assessment of its solubility profile is required.

Kinetic Solubility Determination

Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics.[7] This is particularly useful in the early stages of drug discovery for ranking and comparing compounds.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a starting concentration of 200 µM.[8]

  • Serial Dilution: Perform serial dilutions of the compound in the assay plate using the same aqueous buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[8]

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[8]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation and is a critical parameter for pre-formulation and biopharmaceutical classification.[9]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method (see Section 5).[9]

pH-Solubility Profile

For an ionizable compound, mapping its solubility across a physiologically relevant pH range is crucial. The data generated from the thermodynamic solubility experiments at different pH values can be plotted to create a pH-solubility profile. This profile is essential for predicting the compound's behavior in the gastrointestinal tract.[13]

pH_Solubility_Profile cluster_workflow pH-Solubility Profile Generation start Prepare buffered solutions (pH 1.2, 4.5, 6.8, 7.4, etc.) add_compound Add excess solid compound to each buffer start->add_compound equilibrate Equilibrate with agitation (24-48h at constant temp.) add_compound->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify dissolved compound in supernatant (HPLC-UV) separate->quantify plot Plot solubility vs. pH quantify->plot

Figure 1: Workflow for generating a pH-solubility profile.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance.[14][15] These studies are also instrumental in developing and validating stability-indicating analytical methods.

General Considerations for Forced Degradation
  • Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]

  • Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Mass Balance: The sum of the assay of the main peak and the impurities should be close to 100% to ensure that all significant degradation products are accounted for.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug substances. The stability of this compound should be evaluated across a range of pH values.

  • Sample Preparation: Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). If solubility is limited, a co-solvent can be used, but its potential for degradation must be considered.[15]

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).[15]

  • Neutralization: For the acidic and basic samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 5).

Oxidative Stability

Boronic acids are known to be susceptible to oxidative degradation.[17][18] Therefore, it is crucial to assess the stability of the compound in the presence of an oxidizing agent.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution and incubate at room temperature.[19] Withdraw samples at various time points.

  • Analysis: Analyze the samples promptly using a stability-indicating HPLC method.

Photostability

Exposure to light can cause photodegradation of sensitive compounds. Photostability testing should be conducted according to ICH Q1B guidelines.[1][20][21]

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Light Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[14]

  • Analysis: After exposure, analyze the samples using a stability-indicating HPLC method.

Thermal Stability (Solid State)

Thermal stability in the solid state is important for determining appropriate storage and handling conditions.

  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Stress Conditions: Expose the sample for a defined period, with samples taken at various time points.

  • Analysis: Dissolve the samples in a suitable solvent and analyze using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.[4][22]

Method Development Strategy
  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small molecules.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

  • Detection: UV detection is generally suitable for aromatic compounds. The detection wavelength should be chosen to maximize the response for the parent compound and its impurities.

  • Gradient Elution: A gradient elution program is often necessary to separate compounds with a wide range of polarities, which is common in forced degradation samples.[22]

  • Method Optimization: The mobile phase composition, gradient profile, flow rate, and column temperature should be systematically optimized to achieve baseline separation of the parent peak from all degradation product peaks.

HPLC_Method_Development cluster_workflow Stability-Indicating HPLC Method Development start Define Method Goals (Separate API from degradants) column_select Select Column (e.g., C18) start->column_select mobile_phase Select Mobile Phase (Aqueous buffer & Organic modifier) column_select->mobile_phase detector Select Detector (UV-Vis) mobile_phase->detector gradient Develop Gradient Elution detector->gradient inject_stressed Inject Stressed Samples (from forced degradation) gradient->inject_stressed optimize Optimize Separation (pH, gradient, temp., flow rate) inject_stressed->optimize validate Validate Method (Specificity, Linearity, Accuracy, Precision) optimize->validate

Figure 2: Workflow for developing a stability-indicating HPLC method.

Validation of the Stability-Indicating Method

Once developed, the HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

All experimental data should be meticulously documented and reported. The solubility data should be presented in tabular format and as a pH-solubility profile graph. The stability data should include chromatograms of the stressed samples, a table summarizing the percentage degradation and the formation of impurities over time, and a proposed degradation pathway based on the identified degradation products.

Example Data Tables

Table 1: Thermodynamic Solubility of this compound

pHTemperature (°C)Solubility (µg/mL)Solubility (mM)
1.225[Experimental Value][Calculated Value]
4.525[Experimental Value][Calculated Value]
6.825[Experimental Value][Calculated Value]
7.425[Experimental Value][Calculated Value]
1.237[Experimental Value][Calculated Value]
4.537[Experimental Value][Calculated Value]
6.837[Experimental Value][Calculated Value]
7.437[Experimental Value][Calculated Value]

Table 2: Summary of Forced Degradation Studies

Stress ConditionTime (hours)% Assay of Parent Compound% Total ImpuritiesMajor Degradation Products (RT)
0.1 M HCl, 60°C24[Value][Value][RTs]
0.1 M NaOH, 60°C24[Value][Value][RTs]
3% H₂O₂, RT24[Value][Value][RTs]
Light Exposure-[Value][Value][RTs]
Solid, 60°C/75% RH168[Value][Value][RTs]

Conclusion

This technical guide provides a comprehensive roadmap for the thorough characterization of the solubility and stability of this compound. By systematically applying the detailed protocols for solubility assessment, forced degradation studies, and the development of a stability-indicating HPLC method, researchers can generate the critical data package required for informed decision-making in the drug discovery and development process. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of this promising compound.

References

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.[21]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.[1]

  • Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.[20]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.[10]

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[23]

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.[2]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).[11]

  • BioDuro. (n.d.). ADME Solubility Assay.[24]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility.[12]

  • Smietana, M., & Vasseur, J. J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4817-4824.[25]

  • Evotec. (n.d.). Thermodynamic Solubility Assay.[9]

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.[26]

  • Kalyanaraman, B., et al. (2012). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 52(9), 1637-1645.[19]

  • Smietana, M., & Vasseur, J. J. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4817-4824.[27]

  • Cristofoletti, R., et al. (2017). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. The AAPS Journal, 19(5), 1342-1353.[28]

  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives.[29]

  • Raines, R. T., & Gellman, S. H. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.[17]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.[30]

  • Raines, R. T., & Gellman, S. H. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(10), 3586-3593.[18]

  • Raines, R. T., & Gellman, S. H. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.[31]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.[32]

  • Charnwood Discovery. (n.d.). Kinetic Solubility.[7]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[33]

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.[34]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(15), 5873-5878.[35]

  • BenchChem. (2025). Effect of pH on the stability and reactivity of aryl boronic acids.[36]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.[8]

  • PubMed. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(11), 3057-3068.[37]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 149-155.[38]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[16]

  • Scribd. (n.d.). Force Degradation.[39]

  • Santa Cruz Biotechnology. (n.d.). This compound.[3]

  • PubChem. (n.d.). (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride.[5]

  • MedCrave. (2016). Forced Degradation Studies.[14]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 8(5), 415-418.[40]

  • National Institutes of Health. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 143-162.[15]

  • Sri Indu Institute of Pharmacy. (n.d.). SOLID STATE STABILITY.[41]

  • International Journal of Pharmaceutical Investigation. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. 5(3), 129-138.[42]

  • PubMed. (2010). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 5(9), 855-865.[6]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. 6(4), 1-10.[4]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[22]

  • UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa).[13]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation.[43]

  • ResearchGate. (2017). Stability of pharmaceutical salts in solid oral dosage forms.[44]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. 2(3), 129-138.[45]

  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.[46]

Sources

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1231955-78-4). It is intended for researchers, scientists, and drug development professionals who work with this and structurally similar organoboron compounds. The protocols and recommendations herein are grounded in established safety principles for handling boronic acids, substituted pyridines, and morpholine derivatives.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity is the foundation of its safe use. This compound is a substituted pyridine boronic acid derivative. The presence of a morpholine ring and its formulation as a hydrochloride salt influence its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
Chemical Name This compound[1][2][3]
CAS Number 1231955-78-4[1][3]
Molecular Formula C₁₀H₁₆BClN₂O₃[1][2][3]
Molecular Weight 258.51 g/mol [1][3]
Physical Form Solid[4]
Known Hazard Codes Xi (Irritant)[3]

Section 2: Comprehensive Hazard Assessment

The hazard profile of this compound is a composite of its constituent functional groups: the boronic acid moiety, the substituted pyridine core, and the morpholine group. A detailed assessment is critical for anticipating and mitigating risks.

2.1 Boronic Acid Moiety: Boronic acids are a widely used class of reagents in organic synthesis.[5] While generally stable, they are known irritants.[6][7] The primary hazards associated with boronic acids are:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[6][7][8] Precautionary statements for similar compounds consistently include P261 (Avoid breathing dust) and P280 (Wear protective gloves/eye protection).[8]

  • Reproductive Toxicity: Some boron-containing compounds have shown reproductive and developmental toxicity at high doses in animal studies.[9][10] While this specific compound is not classified, it is prudent to handle it as potentially hazardous to fertility or the unborn child.[9]

2.2 Morpholine Moiety: Morpholine and its derivatives present significant hazards. Morpholine itself is classified as a flammable liquid that is corrosive and toxic.[11][12] It can cause severe skin burns and eye damage.[11][12] Inhalation of vapors can lead to severe irritation of the respiratory tract.[13][14] The presence of the morpholine ring in the target molecule necessitates a high degree of caution, particularly regarding skin and eye contact.

2.3 Pyridine Core: Pyridine-based compounds can be harmful if inhaled or swallowed and may cause skin and eye irritation.[15][16] The hydrochloride salt form suggests the compound is acidic, which can exacerbate its irritant properties.

2.4 Composite Hazard Profile: Based on analogous compounds, a representative hazard profile for this compound is summarized below.

Hazard ClassificationGHS Hazard StatementRationale & Representative Sources
Skin Irritation H315: Causes skin irritationA common characteristic of boronic acids and pyridine derivatives.[8][15][17] The morpholine component suggests a potential for more severe corrosive effects.
Eye Irritation H319: Causes serious eye irritationA consistent warning for boronic acids.[8][15][17] Morpholine is known to cause serious eye damage.[14]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust from boronic acid compounds should be avoided.[6][8][17]
Acute Toxicity (Oral) H302: Harmful if swallowedA potential hazard for both pyridine and morpholine derivatives.[13][17]

Section 3: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

PPE CategorySpecificationCausality and Rationale
Eye & Face Protection ANSI Z87-certified chemical safety goggles or a full-face shield.[6]Why: Protects eyes from dust particles and potential splashes. The morpholine moiety presents a risk of severe eye damage, making robust eye protection critical.[18]
Hand Protection Chemically resistant nitrile or neoprene gloves.[18]Why: Prevents skin contact. Boronic acids are skin irritants, and morpholine derivatives can be corrosive.[15] Gloves must be inspected before use and changed immediately upon contamination.[18][19]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[18]Why: Protects skin from accidental spills and contact. Standard laboratory practice dictates no exposed skin on the torso, arms, or legs.[20]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) for handling the solid.Why: Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles, which can cause respiratory tract irritation.[6][18]

Section 4: Safe Handling and Storage Procedures

Adherence to a strict operational protocol is crucial for safety. The causality behind these steps is rooted in minimizing aerosol generation and preventing cross-contamination.

4.1 Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[18][21] An eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[9][18]

4.2 Step-by-Step Handling Protocol:

  • Preparation: Designate a work area within a fume hood. Clean the area of all unnecessary equipment and materials.

  • Donning PPE: Put on all required PPE as detailed in Section 3 before handling the chemical.

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to contain dust. Use smooth, deliberate motions to avoid aerosolizing the powder.

  • Solution Preparation: Add the solid to the solvent slowly. Never add solvent to the solid in a way that could cause splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate cleaning agent. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and any exposed skin areas thoroughly with soap and water after handling is complete.[9][15] Do not eat, drink, or smoke in the laboratory area.[9]

G Diagram 1: Safe Handling Workflow prep 1. Preparation - Designate & clean fume hood area - Verify eyewash/shower access ppe 2. Don PPE - Goggles, lab coat, gloves - Respirator (if needed) prep->ppe Ensure safety readiness handle 3. Chemical Handling - Weigh solid in hood - Prepare solutions carefully ppe->handle Proceed with experiment decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon After task completion doff 5. Doff PPE - Remove gloves first - Avoid cross-contamination decon->doff Once area is clean wash 6. Personal Hygiene - Wash hands thoroughly doff->wash Final safety step

Caption: Diagram 1: A stepwise workflow for the safe handling of this compound.

4.3 Storage Requirements: Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[15][21][22]

  • Atmosphere: Boronic acids can be sensitive to moisture and air.[23] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Temperature: Keep in a cool, dry, and well-ventilated place.[15][21] Refrigeration may be recommended.[8][15]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[23][24] Do not store near flammable materials.[22]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

5.1 First Aid Measures: The following procedures are based on standard practices for corrosive and irritant chemicals.[6][9][16]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][25]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[26][27] Seek immediate medical attention, especially if burns or persistent irritation occurs.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][26] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][26]

G Diagram 2: Emergency Response Logic cluster_exposure Exposure Event exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Administer O₂ if needed inhalation->action_inhale action_skin Remove Clothing Flush with Water (15+ min) skin->action_skin action_eye Flush Eyes with Water (15+ min) Remove Contacts eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Diagram 2: A decision tree for first aid response following different routes of chemical exposure.

5.2 Spill Management:

  • Small Spills: For small powder spills, avoid generating dust.[6] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6][28]

  • Large Spills: Evacuate the area. Restrict access. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's Environmental Health & Safety (EHS) department.

  • General: Ensure adequate ventilation.[6] Prevent the material from entering drains or waterways.

Section 6: Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Classification: Treat this compound as hazardous chemical waste.[29]

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your EHS department.[29]

  • Containerization: Collect waste in a designated, chemically compatible, and securely sealed container.[29][30] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and any known hazards.[29]

  • Disposal Route: Arrange for collection by a certified hazardous waste disposal facility.[29][30] Never dispose of this chemical down the drain or in regular trash.[29][30]

Section 7: Chemical Reactivity and Stability

  • Stability: The compound is expected to be stable under recommended storage conditions.[31] However, boronic acids can be hygroscopic and sensitive to air.[23]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[23] Boronic acids can participate in various coupling reactions, and unintended reactivity should be considered.[32]

  • Hazardous Decomposition Products: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6][31]

References

  • First Aid for Boric Acid Poisoning. (n.d.). DoveMed. [Link]

  • Boric Acid Safety Data Sheet. (2016). AWS. [Link]

  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. [Link]

  • How to Store Boric Acid. (n.d.). Lab Alley. [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. (2022, April 29). Chemtalk. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. [Link]

  • Hazardous substance assessment – Morpholine. (2024). Canada.ca. [Link]

  • What Are The Safety Precautions For Using Boric Acid? (2024, April 26). Chemistry For Everyone. [Link]

  • Reactivity of boronic acids: past and present. (2024, May). ResearchGate. [Link]

  • Morpholine (HSG 92, 1995). (1995). Inchem.org. [Link]

  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH. [Link]

  • This compound. (n.d.). Adooq Bioscience. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • SAFETY DATA SHEET - Pyridine-3-boronic acid. (2023). Thermo Fisher Scientific. [Link]

  • Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. [Link]

  • Morpholine - SAFETY DATA SHEET. (2023). Penta. [Link]

  • Ishihara, K., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry. [Link]

  • (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. (n.d.). PubChem. [Link]

  • General, reproductive, developmental, and endocrine toxicity of boronated compounds. (n.d.). PubMed. [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (n.d.). PMC. [Link]

  • The effects of some boron compounds against heavy metal toxicity in human blood. (n.d.). ResearchGate. [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]

  • Chemical Storage Guide. (n.d.). University of California, Berkeley. [Link]

  • Boron and Boron-Containing Compounds Toxicity. (2022). ResearchGate. [Link]

  • Activity of Organoboron Compounds against Biofilm-Forming Pathogens. (2024). MDPI. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of California, Santa Barbara. [Link]

  • Boron Chemistry: An Overview. (2016). ACS Symposium Series. [Link]

  • Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]

  • Chemical burns: First aid. (n.d.). Mayo Clinic. [Link]

  • Methylboronic acid - SAFETY DATA SHEET. (2022). Thermo Fisher Scientific. [Link]

  • 5-Methylpyridine-3-boronic acid hydrochloride. (n.d.). PubChem. [Link]

Sources

The Emergence of Morpholinopyridine Boronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of boron-containing moieties, particularly boronic acids, into small molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a particularly salient class of these compounds: morpholinopyridine boronic acid derivatives. We will delve into the rationale behind their design, detailed synthetic methodologies, comprehensive characterization, and their expanding role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of these versatile building blocks.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

The journey of boronic acids from chemical curiosities to indispensable tools in the pharmaceutical industry has been remarkable. Initially recognized for their utility in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, their role has expanded dramatically.[1] The unique electronic structure of the boron atom, with its vacant p-orbital, imparts Lewis acidity and the ability to form reversible covalent bonds with diols, a feature prevalent in many biological molecules.[2] This property, combined with their general stability and relatively low toxicity, has positioned boronic acids as privileged scaffolds in drug design.[3]

The approval of bortezomib (Velcade®), a dipeptide boronic acid proteasome inhibitor, by the U.S. Food and Drug Administration (FDA) in 2003 marked a watershed moment, demystifying concerns about boron-containing compounds and paving the way for a new class of therapeutics.[3][4] Since then, other boronic acid-based drugs like ixazomib and vaborbactam have reached the market, further solidifying their importance.[3][4]

The morpholinopyridine scaffold, on the other hand, is a well-established pharmacophore in its own right. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the pyridine core provides a versatile platform for establishing key interactions with biological targets. The fusion of these two entities into morpholinopyridine boronic acid derivatives has created a class of building blocks with significant potential for generating novel drug candidates with enhanced efficacy and desirable pharmacokinetic profiles.[2]

The Genesis of Morpholinopyridine Boronic Acids: A Synthetic Perspective

The discovery and development of morpholinopyridine boronic acid derivatives are intrinsically linked to the advancement of synthetic organic chemistry. The ability to efficiently and selectively introduce a boronic acid group onto the morpholinopyridine core has been a key enabler of their widespread use.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of a target molecule like 6-morpholinopyridine-3-boronic acid can be approached through several retrosynthetic pathways. A common and effective strategy involves the borylation of a pre-functionalized morpholinopyridine precursor.

G Target 6-Morpholinopyridine-3-boronic Acid Precursor 5-Bromo-2-morpholinopyridine Target->Precursor Borylation Reagents Boron Source (e.g., Isopropoxyboronic acid pinacol ester) + Base + Catalyst Precursor->Reagents

Caption: Retrosynthetic approach for 6-morpholinopyridine-3-boronic acid.

The primary considerations for a successful synthesis are:

  • Choice of Starting Material: A readily available and appropriately halogenated morpholinopyridine is crucial. 5-Bromo-2-morpholinopyridine is a common starting material.

  • Borylation Method: Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are the most prevalent methods for introducing the boronic acid functionality.

  • Reaction Conditions: Careful optimization of the catalyst, ligand, base, and solvent is necessary to achieve high yields and purity.

Experimental Protocol: Synthesis of 6-Morpholinopyridine-3-boronic Acid

The following protocol is a representative procedure for the synthesis of 6-morpholinopyridine-3-boronic acid, based on established methodologies in the field.

Materials:

  • 5-Bromo-2-morpholinopyridine

  • Isopropoxyboronic acid pinacol ester (BPin)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-morpholinopyridine (1.0 eq), isopropoxyboronic acid pinacol ester (1.2 eq), and potassium acetate (3.0 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. The mixture is then degassed by bubbling with nitrogen for 15-20 minutes. Following degassing, add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is separated and acidified with HCl (e.g., 1N HCl) to a pH of approximately 6-7.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and then with a non-polar solvent such as diethyl ether or hexanes to remove organic impurities. The solid is then dried under vacuum to yield 6-morpholinopyridine-3-boronic acid.

Self-Validation: The purity of the final product should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Comprehensive Characterization of 6-Morpholinopyridine-3-boronic Acid

Thorough characterization is paramount to ensure the identity, purity, and stability of the synthesized compound, which is a prerequisite for its use in drug discovery programs.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring and the morpholine ring. The morpholine protons typically appear as two distinct multiplets around 3.7-3.9 ppm and 3.4-3.6 ppm. The pyridine protons will show characteristic chemical shifts and coupling patterns. A broad singlet for the boronic acid protons (B(OH)₂) is also expected, which is often exchangeable with D₂O.
¹³C NMR Resonances for all carbon atoms in the molecule. The carbons of the morpholine ring adjacent to the oxygen and nitrogen will have distinct chemical shifts. The carbon atom attached to the boron will also have a characteristic chemical shift.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₉H₁₃BN₂O₃ (208.02 g/mol ).[2] Predicted adducts include [M+H]⁺ at m/z 209.10921 and [M+Na]⁺ at m/z 231.09115.[5]
Physicochemical Properties
Property Value/Description Reference
CAS Number 904326-93-8[2]
Molecular Formula C₉H₁₃BN₂O₃[2]
Molecular Weight 208.02 g/mol [2]
Appearance White to off-white or light orange powder[2]
Purity Typically >97%[2]

The Role of Morpholinopyridine Boronic Acids in Medicinal Chemistry

Morpholinopyridine boronic acid derivatives are primarily utilized as versatile building blocks in the synthesis of more complex molecules with therapeutic potential. Their value lies in their ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, a fundamental transformation in the construction of biaryl and heteroaryl structures commonly found in drug molecules.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArBOH2 Morpholinopyridine Boronic Acid (Ar'B(OH)₂) ArBOH2->Transmetal ArX Aryl/Heteroaryl Halide (Ar-X) ArX->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, the morpholinopyridine boronic acid acts as the organoboron nucleophile, transferring its organic group to the palladium center, which then couples with another aryl or heteroaryl group. This allows for the modular and efficient synthesis of a wide array of complex molecules.

Applications in the Development of Kinase Inhibitors

A significant application of morpholinopyridine boronic acid derivatives is in the synthesis of kinase inhibitors. Many kinase inhibitors possess a heteroaromatic core, and the Suzuki-Miyaura coupling provides a convergent and flexible approach to assemble these complex structures. The morpholine moiety can enhance solubility and provide a vector for interaction with the solvent-exposed regions of the kinase active site, while the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase.

Use as Efflux Pump Inhibitors

Recent research has explored the potential of pyridine-3-boronic acid derivatives as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance.[6][7] For instance, derivatives of 6-substituted pyridine-3-boronic acids have been shown to potentiate the activity of antibiotics like ciprofloxacin against strains of Staphylococcus aureus that overexpress the NorA efflux pump.[6][7] The boronic acid moiety is thought to play a key role in the interaction with the pump protein.

Future Perspectives and Conclusion

The discovery and development of morpholinopyridine boronic acid derivatives represent a significant advancement in the toolbox of medicinal chemists. Their robust synthesis, versatile reactivity, and the favorable properties imparted by the morpholinopyridine scaffold make them highly valuable intermediates in the quest for new medicines. As our understanding of the biological roles of boronic acids continues to grow, and as new synthetic methodologies are developed, we can anticipate that these compounds will play an even more prominent role in the discovery of novel therapeutics for a wide range of diseases. This guide has provided a comprehensive overview of the core technical aspects of these important molecules, with the aim of empowering researchers to effectively utilize them in their drug discovery endeavors.

References

  • Chem-Impex. 6-(Morpholino)pyridine-3-boronic acid. [Link]

  • PubChem. (6-morpholin-4-yl-3-pyridinyl)boronic acid. [Link]

  • ACS Publications. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. [Link]

  • ResearchGate. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. [Link]

  • PubMed. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives. [Link]

  • ACS Publications. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

Sources

The Morpholine Moiety: A Cornerstone in the Architecture of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is one of the most frequently dysregulated networks in human cancer, making it a high-priority target for therapeutic intervention.[1][2] The development of small molecule inhibitors against PI3K has been an area of intense research, leading to several approved drugs. A recurring structural feature in a multitude of these successful inhibitors is the morpholine ring. This guide provides a detailed examination of the multifaceted role of the morpholine moiety, dissecting its critical contributions to inhibitor potency, selectivity, and pharmacokinetic properties. We will explore its function as a privileged pharmacophore, its key interactions within the PI3K active site, and its profound impact on creating drug-like molecules, illustrating these principles through case studies of clinically relevant inhibitors.

Introduction: The PI3K Signaling Axis in Oncology

The PI3K pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Class I PI3Ks are activated by upstream signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[2] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 recruits proteins with pleckstrin homology (PH) domains, most notably the kinase AKT, to the cell membrane, leading to its activation and the propagation of downstream signaling through effectors like the mammalian target of rapamycin (mTOR).[2][4]

Genetic alterations such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN, which dephosphorylates PIP3, lead to constitutive pathway activation.[1][4] This aberrant signaling is a key driver of tumorigenesis, making PI3K an attractive target for cancer therapy.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 AKT AKT PIP3->AKT PTEN PTEN PIP3->PTEN mTOR mTOR AKT->mTOR Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibitor Design

In the landscape of medicinal chemistry, the morpholine ring is classified as a "privileged structure."[5][6] This designation is reserved for molecular scaffolds that are versatile, synthetically accessible, and capable of binding to multiple biological targets.[5][7] Its frequent appearance in PI3K inhibitors is not coincidental but rather a result of its unique combination of physicochemical and structural properties that solve several key challenges in drug design.

The "Hinge-Binding" Warhead: A Cornerstone of Potency

The vast majority of PI3K inhibitors are ATP-competitive, meaning they occupy the same binding site as adenosine triphosphate.[3] A critical interaction for achieving high potency is the formation of one or more hydrogen bonds with the "hinge region" of the kinase domain, which connects the N- and C-lobes.

The morpholine group excels in this role. The oxygen atom of the morpholine ring is an ideal hydrogen bond acceptor. In numerous co-crystal structures, this oxygen has been shown to form a crucial hydrogen bond with the backbone amide proton of a conserved valine residue (Val851 in PI3Kα, Val828 in PI3Kδ).[8][9][10][11] This single, strong interaction anchors the inhibitor in the active site, providing a substantial contribution to its binding affinity and, consequently, its inhibitory potency.[12][13] The loss of this interaction, for instance by replacing the morpholine oxygen with a nitrogen (piperazine), can lead to a dramatic decrease in activity, highlighting its importance.[12]

Hinge_Binding cluster_inhibitor Morpholine-Containing Inhibitor cluster_pi3k PI3K Hinge Region Morpholine Morpholine Ring Inhibitor_Core Inhibitor Scaffold Valine Valine Backbone (e.g., Val851 in PI3Kα) Morpholine->Valine Crucial Hydrogen Bond (Morpholine Oxygen :: H-N of Valine)

Caption: Morpholine's key hydrogen bond interaction with the PI3K hinge region.

Engineering Favorable Pharmacokinetics (ADME)

Beyond its role in target binding, the morpholine moiety confers significant advantages to the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of an inhibitor.[6][14]

  • Aqueous Solubility: Kinase inhibitors are often large, lipophilic molecules with poor water solubility. The morpholine group, with its polar ether and amine functionalities, significantly enhances the aqueous solubility of the parent molecule. This is a critical parameter for achieving good oral bioavailability.

  • Metabolic Stability: The morpholine ring is generally robust and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This contrasts with other N-heterocycles that may be susceptible to metabolic degradation, leading to a longer plasma half-life and a more predictable pharmacokinetic profile.

  • Balancing Lipophilicity and Permeability: The morpholine group provides a favorable balance of hydrophilic and lipophilic character, which is essential for cell membrane permeability and overall drug-like properties.[14]

Case Studies: Morpholine-Containing PI3K Inhibitors

The theoretical benefits of the morpholine group are borne out in numerous clinically evaluated and approved PI3K inhibitors.

InhibitorTarget SelectivityStatusRole of Morpholine
Pictilisib (GDC-0941) Pan-Class I PI3K[15][16]Clinical DevelopmentAnchors the thienopyrimidine core to the hinge region; contributes to solubility and favorable PK.[15][17][18]
Copanlisib (Aliqopa®) Predominantly PI3Kα / PI3Kδ[19][20][21]FDA ApprovedEssential for hinge binding and potency; part of a larger moiety that improves drug-like properties.[19][22]
Alpelisib (Piqray®) PI3Kα-selective[23][24]FDA ApprovedForms the key hydrogen bond with the PI3Kα hinge; its orientation contributes to isoform selectivity.[24][25]
ZSTK474 Pan-Class I PI3K[10]Clinical DevelopmentA well-studied example where one morpholine binds the hinge while the other extends out of the pocket.[10][12]

Experimental Protocols: Characterizing Morpholine-Based Inhibitors

A robust preclinical evaluation of any new PI3K inhibitor involves a tiered approach, from biochemical assays to cell-based functional screens and ADME profiling.

In Vitro Kinase Assay (IC50 Determination)

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) is used. PI3K activity consumes ATP; therefore, higher luminescence correlates with stronger inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO.

  • Reaction Setup: In a 384-well plate, add the PI3K enzyme (e.g., recombinant human PI3Kα/p85α), the lipid substrate (e.g., PIP2), and the test inhibitor.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP (typically at or near the Km for the enzyme). Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls (no inhibitor = 0% inhibition; no enzyme = 100% inhibition). Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement Assay (p-AKT Western Blot)

This experiment confirms that the inhibitor can enter cells and block the PI3K pathway, as measured by the phosphorylation of a key downstream substrate, AKT.

Principle: Western blotting is used to detect the levels of phosphorylated AKT (p-AKT) at Ser473, a direct marker of PI3K pathway activity.[4]

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells with a known PI3K pathway activation (e.g., MCF-7, which has a PIK3CA mutation) and allow them to adhere overnight.

  • Serum Starvation: To reduce basal pathway activity, incubate cells in low-serum media for 4-6 hours.

  • Inhibitor Treatment: Treat cells with various concentrations of the PI3K inhibitor for a defined period (e.g., 2 hours).

  • Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473) and total AKT (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the p-AKT/total AKT ratio indicates effective on-target activity in a cellular context.

ADME_Workflow Start Test Compound (Morpholine-PI3Ki) Solubility Kinetic Solubility Assay (Nephelometry) Start->Solubility Permeability Permeability Assay (e.g., Caco-2) Start->Permeability Metabolism Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolism Data Data Analysis: - Solubility (µg/mL) - Papp (A->B) - In vitro Half-life (t½) Solubility->Data Permeability->Data Metabolism->Data Decision Candidate Selection Data->Decision

Caption: A typical experimental workflow for early ADME profiling.

Future Directions and Conclusion

The success of the morpholine scaffold has cemented its status as a cornerstone of PI3K inhibitor design.[5][6] Medicinal chemistry efforts continue to refine its use, for example, by creating conformationally restricted morpholine analogs to enhance selectivity for PI3K versus mTOR or among different PI3K isoforms.[9][26] Furthermore, while the morpholine group itself is highly effective, chemists are exploring novel hinge-binders, such as cyanopyridines, in an effort to further tune selectivity profiles and intellectual property space.[13]

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ResearchGate. (2018). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Lin, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 87. [Link]

  • Castanedo, G. M., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 1033. [Link]

  • Heffron, T. P., et al. (2016). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters, 7(10), 929-934. [Link]

  • Rageot, D., et al. (2017). Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. Cancer Research, 77(13 Supplement), 153. [Link]

  • PubChem. (n.d.). Pictilisib. National Center for Biotechnology Information. [Link]

  • Rageot, D., et al. (2018). Chemical and Structural Strategies to Selectively Target mTOR Kinase. CHIMIA International Journal for Chemistry, 72(1), 14-18. [Link]

  • Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer, 2(6), 588-597. [Link]

  • Wikipedia. (n.d.). Copanlisib. [Link]

  • LoPiccolo, J., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(4), 5493-5508. [Link]

  • Maira, S. M., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7021-7024. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Copanlisib dihydrochloride? [Link]

  • PubChem. (n.d.). Copanlisib. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Contrast Media & Molecular Imaging, 2019, 1760184. [Link]

  • National Center for Biotechnology Information. (2018). Copanlisib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Wang, C. C., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(18), 10988. [Link]

  • Dow, J., et al. (2023). Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. Journal of Pharmacy and Pharmacology Research, 6, 28-38. [Link]

  • ResearchGate. (n.d.). The general structure (4) for PI3K p110β inhibition and the most potent... [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Alpelisib? [Link]

  • Wang, Y., et al. (2020). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 25(23), 5707. [Link]

  • LoRusso, P. M., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Molecular Cancer Therapeutics, 14(1), 1-11. [Link]

  • Zhang, Y., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Contrast Media & Molecular Imaging, 2019, 1760184. [Link]

  • Castanedo, G. M., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Molecules, 27(3), 1033. [Link]

  • Baird, R. D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 15-23. [Link]

  • Wikipedia. (n.d.). Alpelisib. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). alpelisib. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kα/mTOR Inhibitors Targeting Breast Cancer. Molecules, 26(11), 3290. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Product Information Alpelisib. [Link]

Sources

An In-depth Technical Guide to Substituted Pyridyl Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted pyridyl boronic acids and their derivatives have become indispensable tools in the modern drug discovery landscape. Their significance is twofold: they serve as versatile and crucial building blocks for the synthesis of complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction, and the boronic acid moiety itself can act as a potent pharmacophore, enabling reversible covalent inhibition of key biological targets. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, application, and strategic importance of this compound class. We will explore the nuances of their preparation, delve into the practicalities of their use in constructing carbon-carbon bonds, and examine their role as active pharmaceutical ingredients (APIs). By synthesizing field-proven insights with established scientific principles, this guide aims to equip medicinal chemists with the knowledge to effectively leverage substituted pyridyl boronic acids in the quest for novel therapeutics.

Introduction: The Strategic Value of the Pyridine Ring and the Boronic Acid Moiety in Pharmaceuticals

The convergence of the pyridine scaffold and the boronic acid functional group has created a powerful synergy in medicinal chemistry. Understanding the individual contributions of these two components is key to appreciating the immense utility of substituted pyridyl boronic acids.

The Pyridine Scaffold: A Privileged Heterocycle in Drug Design

The pyridine ring, an aromatic nitrogen heterocycle, is one of the most frequently encountered structural motifs in FDA-approved pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable physicochemical properties:

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility and target engagement. Its presence also influences the molecule's overall polarity, lipophilicity, and metabolic stability.[3]

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, allowing chemists to fine-tune a compound's properties without drastically altering its core structure.

  • Vectorial Interactions: The lone pair of electrons on the nitrogen atom can engage in specific, directed interactions with biological targets, contributing to binding affinity and selectivity.

Prominent examples of drugs containing a pyridine moiety, such as the anticancer agent Imatinib and the antiretroviral Atazanavir, underscore the therapeutic importance of this heterocycle.[1]

The Boronic Acid Group: More Than Just a Synthetic Handle

While renowned for its role in the Nobel Prize-winning Suzuki-Miyaura reaction, the boronic acid group possesses unique chemical properties that make it a valuable pharmacophore in its own right.[4][5] Boronic acids are generally stable, non-toxic, and can be synthesized with relative ease.[4] Their key feature is the electrophilic boron atom, which can form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, in the active sites of enzymes.[6] This ability to act as a "warhead" has led to the development of potent and selective enzyme inhibitors.[7]

The FDA approval of drugs like Bortezomib (Velcade®) for multiple myeloma and Vaborbactam, a β-lactamase inhibitor, has cemented the status of boronic acids as a clinically validated pharmacophore.[4][8]

Synergy: The Power of Substituted Pyridyl Boronic Acids

The combination of a pyridine ring with a boronic acid or its ester creates a bifunctional reagent of immense value. These compounds serve as critical intermediates for introducing the valuable pyridine scaffold into larger molecules, often forming biaryl structures that are common in drug candidates.[9][10] Furthermore, the pyridine ring can modulate the reactivity and properties of the boronic acid, while the boronic acid itself can be the key to the molecule's biological activity.

Synthesis of Substituted Pyridyl Boronic Acids: A Practical Guide

The synthesis of pyridyl boronic acids and their more stable ester derivatives is a well-explored area, with several established methods. The choice of strategy often depends on the substitution pattern of the pyridine ring, the desired scale of the reaction, and cost considerations.

Foundational Synthetic Strategies

There are five primary approaches to the synthesis of pyridyl boronic acids and esters:

  • Halogen-Metal Exchange and Borylation: This is the most common and often least expensive method for large-scale preparation. It typically involves the reaction of a bromopyridine or iodopyridine with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated pyridine with a trialkyl borate, such as triisopropyl borate.[11][12]

  • Directed Ortho-Metalation (DoM) followed by Borylation: This method is useful for introducing a boronic acid group at a position adjacent to a directing metalating group (DMG) on the pyridine ring.

  • Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This approach involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.

  • Iridium or Rhodium-Catalyzed C-H or C-F Borylation: These methods allow for the direct conversion of C-H or C-F bonds to C-B bonds, offering alternative synthetic routes.

  • [4+2] Cycloadditions: This approach can be used to construct the pyridine ring with the boron functionality already in place.

The halogen-metal exchange pathway remains a reliable and cost-effective choice for many applications.

Addressing the Stability Challenge: The Rise of Pyridyl Boronic Esters

A significant challenge with pyridyl boronic acids, particularly 2-pyridylboronic acids, is their propensity for protodeboronation, a process where the C-B bond is cleaved. This instability can lead to low yields and purification difficulties. To overcome this, pyridyl boronic acids are often converted to more stable derivatives, such as pinacol esters.[11] These esters are generally more robust, easier to handle, and are often commercially available. They can be readily prepared by reacting the boronic acid with pinacol.

Scale-up Considerations and Process Optimization

When moving from laboratory-scale synthesis to kilogram-scale production, factors such as reaction temperature, solvent choice, and reagent stoichiometry become critical.[11] For instance, in the synthesis of 3-pyridylboronic acid via lithium-halogen exchange, using a mixture of toluene and THF and carefully controlling the addition of n-butyllithium can significantly improve the yield and safety of the process on a larger scale.[11]

The Workhorse Application: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyridines

The Suzuki-Miyaura cross-coupling reaction is arguably the most important application of substituted pyridyl boronic acids in drug discovery.[5][10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridyl boronic acid (or its ester) and an aryl or heteroaryl halide, providing efficient access to a vast array of biaryl compounds.[13]

Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can significantly impact the yield and purity of the product.[10]

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdPyr Ar-Pd(II)-Pyr ArPdX->ArPdPyr Transmetalation (+ Pyr-B(OR)2) ArPdPyr->Pd0 Regeneration Biaryl Ar-Pyr (Product) ArPdPyr->Biaryl Reductive Elimination end start

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Overcoming Common Challenges

While powerful, the Suzuki-Miyaura coupling of pyridyl boronic acids is not without its challenges.

As mentioned, 2-pyridyl boronic acids are notoriously unstable.[14] Their proximity of the nitrogen atom to the boronic acid group can lead to decomposition pathways that are not as prevalent in the 3- and 4-isomers. This has historically made the synthesis of 2-arylpyridines challenging. The development of "slow-release" strategies using more stable boronate complexes, such as MIDA (N-methyliminodiacetic acid) boronates, has provided a significant breakthrough in addressing this issue.[14]

The choice of phosphine ligand on the palladium catalyst is critical, especially for challenging couplings involving heteroaryl partners.[10] Electron-rich, sterically hindered ligands like tricyclohexylphosphine (PCy₃) and Buchwald ligands (e.g., XPhos, SPhos) have proven highly effective in promoting the coupling of pyridyl boronic acids with a wide range of aryl halides, including electron-rich and sterically hindered substrates.[10]

In the synthesis of active pharmaceutical ingredients (APIs), controlling the impurity profile is paramount.[15][16] A common issue in Suzuki-Miyaura couplings is the formation of byproducts derived from the phosphine ligands, such as phenylated impurities when using triphenylphosphine (PPh₃).[15] Developing reaction conditions that minimize these impurities is a key focus of process chemistry to avoid costly and difficult purification steps.[16]

Detailed Experimental Protocol: A Case Study of a Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of 3-(3-pyridinyl)-quinoline, demonstrating the practical application of a pyridyl boronic acid in a Suzuki-Miyaura coupling.[11]

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen), add 3-bromoquinoline (1 equivalent), 3-pyridylboronic acid (as its boroxine, 1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent and Base Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2M sodium carbonate).

  • Reaction: Heat the mixture to reflux (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography to yield the desired 3-(3-pyridinyl)-quinoline.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterCommon ChoicesRationale/Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalyst that forms the active Pd(0) species in situ.
Ligand PPh₃, PCy₃, XPhos, SPhos, dppfInfluences catalyst stability, reactivity, and substrate scope.[10]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[10]
Solvent Toluene, Dioxane, THF, DMF, often with waterSolubilizes reactants and influences reaction kinetics.
Boron Source Boronic Acid, Boronic Ester (e.g., pinacol)Esters offer greater stability, especially for 2-pyridyl derivatives.

Substituted Pyridyl Boronic Acids as Pharmacophores: Reversible Covalent Inhibition

Beyond their role as synthetic intermediates, the boronic acid moiety is a powerful pharmacophore capable of forming reversible covalent bonds with target proteins. This mechanism of action offers a unique combination of high potency, derived from the covalent interaction, and reduced potential for off-target effects, due to the reversible nature of the bond.

Mechanism of Action: The Boronic Acid Warhead

The boron atom in a boronic acid has an empty p-orbital, making it a Lewis acid.[6] It can readily accept a pair of electrons from a nucleophilic amino acid residue, such as the hydroxyl group of a serine or threonine in an enzyme's active site. This forms a tetrahedral boronate adduct, effectively inhibiting the enzyme's catalytic activity.[4]

Boronic_Acid_Inhibition Enzyme Enzyme-Ser-OH (Active Site) mid1 Enzyme->mid1 BoronicAcid R-B(OH)₂ (Inhibitor) BoronicAcid->mid1 Complex Tetrahedral Complex (Inhibited Enzyme) mid2 Complex->mid2 Reversible Dissociation mid1->Complex Covalent Interaction mid2->Enzyme mid2->BoronicAcid

Sources

A Preliminary Investigation into the Reactivity of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical analysis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS No: 1231955-78-4), a heterocyclic building block of significant interest in modern medicinal chemistry. We move beyond a simple recitation of properties to deliver a senior scientist's perspective on its handling, reactivity, and application. The core focus is a preliminary investigation into its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the cornerstone of contemporary carbon-carbon bond formation. This document details not only the "how" but the "why" behind protocol design, offering insights into experimental choices, analytical monitoring, and troubleshooting common challenges. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

Introduction: The Strategic Value of Substituted Pyridylboronic Acids

In the landscape of drug discovery, nitrogen-containing heterocycles are privileged scaffolds due to their ability to engage in key biological interactions and impart favorable physicochemical properties. Among these, the pyridine ring is ubiquitous. The strategic functionalization of this core is paramount, and boronic acids have emerged as exceptionally versatile handles for this purpose.[1][2] They serve as stable, readily available, and generally low-toxicity precursors for a multitude of transformations, most notably the Suzuki-Miyaura coupling.[2][3][4]

This compound is a structurally rich building block. Its key features include:

  • A 3-Pyridylboronic Acid Moiety: This substitution pattern generally confers good chemical stability compared to the often-labile 2-pyridyl isomers, which are prone to protodeboronation.

  • Electron-Donating Substituents: The morpholino group at C6 and the methyl group at C5 are electron-donating, influencing the electronic character of the pyridine ring and potentially modulating its reactivity in cross-coupling reactions. The methyl group can also play a crucial role in modulating metabolic stability and target engagement in a final drug candidate.[5]

  • Hydrochloride Salt: This salt form enhances solubility in polar solvents and can improve shelf-life stability. However, it necessitates the use of a sufficient amount of base in subsequent reactions to both neutralize the salt and activate the boronic acid for catalysis.

This guide will dissect the practical aspects of working with this reagent, focusing on its reactivity profile in the context of a model Suzuki-Miyaura reaction.

Physicochemical Properties and Essential Handling

Proper handling and storage are foundational to achieving reproducible results. Boronic acids as a class are susceptible to degradation, primarily through moisture-induced anhydride formation (trimerization) and oxidation.[6][7]

PropertyValueSource
CAS Number 1231955-78-4[8][9]
Molecular Formula C10H16BClN2O3[8][9][10]
Molecular Weight 258.51 g/mol [8][9]
Appearance Typically a white to off-white solidN/A

Storage and Handling Protocol:

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[7][11][12]

  • Handling: Only handle in a controlled environment, such as a fume hood, to avoid inhalation of dust.[11] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[11]

  • Moisture Sensitivity: Boronic acids are hygroscopic. Minimize exposure to atmospheric moisture during weighing and addition to reaction vessels. The hydrochloride form is generally stable, but best practices should always be followed.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine core and an aryl or heteroaryl halide.[12]

Mechanistic Causality

Understanding the catalytic cycle is critical for rational experimental design and troubleshooting. The process, catalyzed by a Palladium(0) species, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (R-B(OH)₃⁻). For our hydrochloride salt, the base first neutralizes the pyridine nitrogen before participating in this activation.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->ArPdX Oxidative Addition + Ar-X ArPdR Ar-Pd(II)-R (Transmetalation Complex) ArPdX->ArPdR Transmetalation + R-B(OH)₂ + Base ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Rational Experimental Design

The success of the coupling hinges on the judicious selection of four key components.

ComponentExample(s)Rationale & Causality
Palladium Pre-catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Tetrakis(triphenylphosphine)palladium(0) is a reliable starting point for many couplings. For more challenging or electron-rich/hindered coupling partners, catalysts with more specialized phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A base is non-negotiable. It serves two purposes here: 1) Neutralizing the hydrochloride to free the pyridine nitrogen. 2) Activating the boronic acid to form the boronate "ate" complex required for transmetalation.[14] Stronger bases like K₃PO₄ are often effective for less reactive substrates. A minimum of 3 equivalents is theoretically needed (1 for HCl, 2 for catalysis), but using a slight excess is common practice.
Solvent System Dioxane/H₂O, DMF, TolueneThe solvent must solubilize the reactants. Aprotic polar solvents like DMF or ethereal solvents like Dioxane are common. The addition of water is often crucial as it can facilitate the dissolution of the base and promote the formation of the active boronate species.[13] For moisture-sensitive substrates, anhydrous conditions (e.g., using Toluene and CsF) may be preferable.[15]
Coupling Partner Aryl/Heteroaryl Bromides & IodidesThe reactivity of the halide partner typically follows the order I > Br > Cl. Aryl bromides represent a good balance of reactivity and cost for initial screening.

Experimental Workflow and Analytical Scrutiny

A robust and reproducible workflow is essential for investigating the reactivity of a new building block. This section outlines a model protocol and the necessary analytical methods to monitor its progress and outcome.

Protocol: Model Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl bromide.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromoanisole, and K₂CO₃.

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for LC-MS analysis until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Analytical Monitoring Workflow

Accurate analysis is key to understanding reaction kinetics and identifying potential side products. High-Performance Liquid Chromatography (HPLC) is the primary tool for this.[4]

Analytical_Workflow Start Reaction Aliquot (t=x) Quench Quench with Acetonitrile/Water Start->Quench Filter Filter through 0.22 µm Syringe Filter Quench->Filter Inject Inject on RP-HPLC System (C18 Column) Filter->Inject Analyze Analyze Data: - Peak Integration - Identify SM, Product, Byproducts Inject->Analyze End Determine % Conversion Analyze->End

Figure 2: Workflow for Reaction Monitoring by HPLC.

Expert Insight on Analytical Challenges: A significant challenge in the HPLC analysis of boronic acids is the potential for on-column hydrolysis or other degradation.[6] To obtain accurate kinetic data, it is crucial to develop a stability-indicating method.

  • Mitigation Strategy: Prepare samples fresh and dissolve them in an aprotic diluent like acetonitrile immediately before injection to minimize pre-analysis hydrolysis.[6] Using a fast gradient can reduce the analyte's residence time on the column.[6] An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (UPLC-MS) is invaluable for both speed and confident identification of all components.[6][16]

Anticipated Results & Troubleshooting

Even with a well-designed protocol, challenges can arise. A proactive approach to troubleshooting is the mark of an experienced scientist.

Observation / ProblemPotential Cause(s)Recommended Action(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient base.3. Reaction temperature too low.1. Use fresh catalyst; ensure proper inerting technique.2. Increase equivalents of base; try a stronger base like K₃PO₄.3. Increase reaction temperature.
Stalled Reaction 1. Catalyst decomposition.2. Insufficiently reactive halide.1. Add a second portion of catalyst.2. Switch to a more robust ligand (e.g., XPhos, SPhos) that forms a more stable catalytic complex.[13]
Protodeboronation Byproduct 1. Presence of excess water or acid.2. Reaction run for too long or at too high a temperature.1. Ensure base is fully neutralizing the HCl salt; consider anhydrous conditions.2. Optimize reaction time and temperature; stop the reaction upon full consumption of the limiting reagent.
Homocoupling Byproducts 1. Presence of oxygen.2. Catalyst system favors homocoupling.1. Improve inerting technique.2. Screen different catalyst/ligand combinations.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery programs. Its inherent stability as a 3-pyridylboronic acid, combined with its rich substitution pattern, makes it an attractive starting point for the synthesis of complex molecular architectures. A thorough understanding of its handling requirements and the mechanistic nuances of the Suzuki-Miyaura reaction is essential for its successful implementation. By applying the principles of rational experimental design, diligent analytical monitoring, and proactive troubleshooting outlined in this guide, researchers can effectively harness the synthetic potential of this reagent to accelerate the development of novel therapeutics.

References

  • Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography.
  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • This compound.
  • BLD Pharmatech. Safety Data Sheet for (1H-Pyrazol-4-yl)boronic acid hydrochloride.
  • BenchChem.
  • PubChem. (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride.
  • ACS Publications. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ChemicalBook. 1231955-78-4(5-Methyl-6-morpholinopyridin-3-ylboronic acidhydrochloride) Product Description.
  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters.
  • NIH National Library of Medicine. A General Solution for the 2-Pyridyl Problem.
  • Lab Alley. How to Store Boric Acid.
  • NIH National Library of Medicine.
  • NIH National Library of Medicine.
  • Exploring 3-Pyridylboronic Acid: Properties and Applic
  • NIH National Library of Medicine.
  • Wikipedia. Boronic acid.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to introduce diverse substituents onto the pyridine ring is crucial for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profiles of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a versatile and functional group-tolerant approach to the synthesis of biaryl and heteroaryl compounds.[1][2]

This application note provides a detailed guide for the use of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, a valuable building block for introducing a highly functionalized, electron-rich pyridine moiety. The presence of the morpholino and methyl groups significantly influences the electronic nature of the pyridine ring, making it a desirable component in modern drug discovery programs.[3] We will delve into the mechanistic underpinnings of the Suzuki coupling, provide a robust and detailed experimental protocol, and discuss key considerations for achieving successful and reproducible outcomes.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[1][4] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, which facilitates this transfer.[1]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Cycle

Key Considerations for Coupling with this compound

The structure of this particular boronic acid presents several factors that must be taken into account for successful coupling:

  • Electron-Rich Nature: The presence of the electron-donating morpholino and methyl groups makes the pyridine ring electron-rich. While this can be beneficial for the bioactivity of the final product, it can sometimes slow down the transmetalation step. The use of appropriate ligands is key to overcoming this.

  • The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt. This means that at least one equivalent of the base used in the reaction will be consumed to neutralize the HCl before it can participate in the catalytic cycle. Therefore, it is crucial to use a sufficient excess of base.

  • Potential for Protodeboronation: Pyridine boronic acids can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding des-borylated pyridine.[5] This can be minimized by using anhydrous solvents and carefully selecting the base and reaction conditions.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Table 1: Reagents and Materials

Reagent/MaterialMolecular WeightAmount (for a 0.5 mmol scale reaction)Molar Equivalents
Aryl Bromide-0.5 mmol1.0
5-Methyl-6-morpholinopyridin-3-ylboronic acid HCl258.52 g/mol 194 mg1.5
Pd₂(dba)₃915.72 g/mol 11.4 mg0.025 (2.5 mol%)
SPhos410.53 g/mol 20.5 mg0.05 (5 mol%)
K₃PO₄ (anhydrous)212.27 g/mol 318 mg3.0
1,4-Dioxane (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (194 mg, 0.75 mmol, 1.5 equiv.), and anhydrous potassium phosphate (318 mg, 1.5 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 11.4 mg, 0.0125 mmol, 2.5 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 20.5 mg, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Workflow

Rationale for Experimental Choices

  • Catalyst System (Pd₂(dba)₃ / SPhos): This combination is a robust and highly active catalyst system for challenging Suzuki couplings.[6] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps and is particularly effective for coupling heteroaryl compounds.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and has good solubility in the reaction mixture. The use of three equivalents ensures the neutralization of the boronic acid hydrochloride and provides a sufficient excess to facilitate the catalytic cycle.

  • Solvent (Anhydrous 1,4-Dioxane): Dioxane is a common solvent for Suzuki reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Using an anhydrous solvent helps to minimize protodeboronation of the sensitive pyridine boronic acid.

  • Equivalents of Boronic Acid: Using a slight excess (1.5 equivalents) of the boronic acid can help to drive the reaction to completion, especially if there is any decomposition of the boronic acid during the reaction.

Troubleshooting and Optimization

Table 2: Common Issues and Potential Solutions

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient base, low reaction temperature.Try a different palladium source (e.g., Pd(OAc)₂) or ligand (e.g., XPhos). Increase the amount of base. Increase the reaction temperature.
Protodeboronation Presence of water or other proton sources.Ensure all reagents and solvents are anhydrous. Use a different base such as CsF.[5]
Homocoupling of Boronic Acid Reaction conditions favoring boronic acid homocoupling.Lower the reaction temperature. Use a different catalyst/ligand combination.
Decomposition of Starting Material High reaction temperature, prolonged reaction time.Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and modular route to a variety of highly substituted pyridine derivatives of significant interest in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this valuable building block in their synthetic campaigns. The protocol provided herein serves as a robust starting point, and with careful optimization, can be adapted to a wide range of aryl and heteroaryl halides.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544-4568. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Leadbeater, N. E.; Marco, M. Suzuki Aryl Couplings Mediated by Phosphine-Free Nickel Complexes. Tetrahedron1999 , 55 (40), 11889-11894. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. J. Am. Chem. Soc.2000 , 122 (48), 12051–12052. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Iterative Cross-Coupling of MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (20), 6961–6963. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014 , 43, 412-443. [Link]

  • Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2003 , 68 (11), 4302–4314. [Link]

  • Thomas, D. B. G.; et al. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 1–46. [Link]

  • Zhang, C.; Huang, J.; Trudell, M. L.; Nolan, S. P. Palladium-Imidazol-2-Ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. J. Org. Chem.1999 , 64 (11), 3804–3805. [Link]

  • Miyaura, N. Organoboron Compounds. In Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2002; Vol. 219, pp 11–59. [Link]

  • Kambe, N.; et al. Nickel- and Palladium-Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angew. Chem. Int. Ed.2021 , 60 (6), 3104-3114. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. J. Am. Chem. Soc.2011 , 133 (7), 2116–2119. [Link]

  • Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Acc. Chem. Res.2008 , 41 (11), 1486–1499. [Link]

  • S.A.G. O., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem2020 , 15 (10), 843-867. [Link]

  • Pereira, C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2021 , 26 (17), 5344. [Link]

  • Movassaghi, M.; Hill, M. D. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. J. Am. Chem. Soc.2006 , 128 (14), 4592–4593. [Link]

  • Hie, L.; Garg, N. K. A Simple, Modular Synthesis of Substituted Pyridines. Org. Lett.2012 , 14 (21), 5534–5537. [Link]

  • Badone, D.; Baroni, M.; Cardamone, R.; Ielmini, A.; Guzzi, U. A Convenient and General Method for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl Halides in Water. J. Org. Chem.1997 , 62 (21), 7170–7173. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

Sources

palladium catalyst for Suzuki reaction with 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Suzuki-Miyaura Coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Introduction: Navigating Complex Couplings in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within pharmaceutical and materials science.[1][2][3] Its power lies in the efficient construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures from readily available building blocks.[4] In drug discovery, the ability to couple functionalized heterocyclic fragments is paramount, as these motifs are prevalent in a vast number of bioactive molecules.[5]

This guide focuses on a particularly relevant yet challenging substrate class: electron-rich, N-heterocyclic boronic acids, exemplified by 5-Methyl-6-morpholinopyridin-3-ylboronic acid. While immensely valuable for introducing a substituted pyridine core, its successful coupling requires a nuanced understanding of the reaction mechanism and careful selection of the catalytic system to overcome inherent reactivity challenges. This document provides a detailed exploration of the critical parameters, a robust experimental protocol, and troubleshooting advice to empower researchers in leveraging this transformation effectively.

The Mechanistic Blueprint: The Suzuki-Miyaura Catalytic Cycle

The efficacy of any Suzuki-Miyaura coupling is rooted in its catalytic cycle, which typically involves a palladium catalyst. The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] A grasp of this mechanism is essential for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[7][8] The efficiency of this step is influenced by the electron density of the palladium center and the nature of the halide.

  • Transmetalation : The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7][9] This is often the rate-limiting step, especially for challenging substrates.

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][8] Bulky ligands on the palladium catalyst can promote this final step.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OA_complex R¹-PdII(L)₂-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-PdII(L)₂-R² OA_complex->TM_complex Transmetalation (R²-B(OH)₂ + Base) TM_complex->Pd0 Reductive Elimination product R¹-R² TM_complex->product Product Formation Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Prep Weigh solids in air: - Aryl Bromide - Boronic Acid - K₃PO₄ B 2. Vessel Setup Add solids and stir bar to reaction vessel A->B C 3. Inert Atmosphere Seal vessel. Evacuate and backfill with N₂/Ar (3x) B->C E 5. Solvent Addition Add degassed Dioxane and Water to the main vessel C->E D 4. Catalyst Prep In a separate vial, weigh: - Pd(OAc)₂ - SPhos F 6. Catalyst Addition Quickly add catalyst/ligand solids to the reaction mixture D->F E->F G 7. Reaction Heat to 80-100 °C. Monitor by TLC/LC-MS F->G H 8. Workup Cool. Dilute with EtOAc. Wash with water/brine G->H I 9. Purification Dry organic layer. Concentrate. Purify by column chromatography H->I J 10. Analysis Characterize pure product (NMR, MS) I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inerting the Atmosphere: Seal the tube with a septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide).

  • Catalyst/Ligand Addition: Briefly remove the septum and quickly add the Palladium(II) Acetate (2 mol%) and SPhos (4 mol%) solids to the stirring mixture. Immediately reseal and purge the headspace with inert gas for another 2-3 minutes.

    • Scientist's Note: For improved consistency, the catalyst and ligand can be pre-mixed or a pre-formed precatalyst can be used. Adding them last minimizes their exposure to any residual oxygen.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 80–100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by a saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality reagents.1. Ensure a rigorously inert atmosphere. Use fresh, high-purity catalyst and ligand.2. Degas solvents thoroughly via sparging with inert gas or freeze-pump-thaw cycles.3. Use freshly prepared or purified boronic acid.
Significant Protodeboronation 1. Reaction is too slow, allowing the side reaction to dominate.2. Presence of excess water or protic sources.3. Base is too hydrolytically active.1. Increase catalyst loading slightly (e.g., to 3 mol%).2. Use a more anhydrous solvent system or switch to a non-aqueous base like CsF or K₂CO₃ in an anhydrous solvent like THF or Toluene. [11]
Formation of Homocoupled Products 1. (Aryl-Aryl): Often caused by oxygen.2. (Boronic Acid Dimer): Can occur at high temperatures or concentrations.1. Improve degassing and inert atmosphere techniques.2. Lower the reaction temperature if conversion is still efficient. Ensure slow, steady stirring.

Conclusion

The Suzuki-Miyaura coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid is a highly achievable transformation critical for the synthesis of complex molecules in drug discovery. Success is not predicated on a single parameter but on a holistic approach that acknowledges the substrate's unique reactivity. By pairing a robust palladium source with a modern, sterically demanding, and electron-rich phosphine ligand like SPhos, and by maintaining rigorous anaerobic conditions, researchers can effectively mitigate common failure modes such as protodeboronation and catalyst deactivation. This application guide provides the foundational knowledge and a reliable protocol to confidently employ this challenging yet valuable building block in the synthesis of novel chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
  • O. Marion, et al. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Angewandte Chemie. (2006).
  • Merck Millipore. Buchwald Phosphine Ligands.
  • K. Billingsley, S. L. Buchwald. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Organic Syntheses.
  • Wikipedia.
  • Semantic Scholar. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • J. P. Wolfe, S. L. Buchwald. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • M. R. Reeder, et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • J. M. R. Reyes, et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • C. Y. Chen, et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • A. B. D. Gheorghe, et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. (2020).
  • A. F. Indolese. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Common Organic Chemistry. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
  • Benchchem.
  • A. M. El-Sawy, et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services.
  • R. Martin, S. L. Buchwald. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • T. M. Gøgsig, et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
  • M. J. Goldfogel, et al.
  • K. P. R. Kartha, et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • ChemicalBook. Tetrakis(triphenylphosphine)
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019).
  • A. Silfverplatz. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. (2015).
  • T. Thiemann, et al. Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst.
  • N. A. Isley, et al.
  • M. R. M. Ramli, et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
  • T. M. Gøgsig, et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (2016).
  • K. L. Billingsley, S. L. Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Wordpress.
  • Chem Help ASAP (YouTube). Suzuki coupling reaction. (2020).
  • T. J. A. Graham, et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • C. Wang, et al. Suzuki coupling reaction of various alkyl bromide with methylboronic...
  • Y. Wang, et al. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • E. E. Shults, et al. An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. NIH.
  • M. Ali, et al. Palladium(0)
  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025).

Sources

Application Note: Optimizing Suzuki Coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the critical role of solvents in the Suzuki-Miyaura cross-coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid, a key building block in contemporary drug discovery. We move beyond simplistic protocols to explain the underlying chemical principles governing solvent effects, enabling researchers to rationally select conditions, troubleshoot reactions, and optimize yields. Detailed experimental protocols for solvent screening are provided, alongside a discussion of common challenges associated with heteroaryl boronic acids, such as protodeboronation.

Introduction: The Significance of the 2,5,6-Substituted Pyridine Moiety

The 5-Methyl-6-morpholinopyridin-3-yl scaffold is a privileged motif in medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its utility stems from the unique electronic and steric properties conferred by the substituted pyridine ring, which can engage in critical binding interactions with biological targets. The Suzuki-Miyaura reaction is a cornerstone of synthetic strategy for incorporating this moiety, offering a robust and versatile method for C-C bond formation.[1][2] However, the efficiency of this transformation is profoundly influenced by the reaction environment, with the choice of solvent being a paramount, yet often misunderstood, variable.[3] This note illuminates the multifaceted role of the solvent in this specific and challenging coupling.

The Mechanistic Underpinnings: Where Solvents Intervene

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this cycle is essential to appreciate the points at which a solvent can exert its influence.

The three primary stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The rate of this step is often enhanced by polar solvents which can stabilize the charge separation in the transition state.[5][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is a crucial and often rate-limiting step. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][7][8] The solvent must facilitate the dissolution of the inorganic base and stabilize the key intermediates.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][4]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal 2 PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim 3 RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The solvent influences all three key stages by affecting solubility, catalyst stability, and the energetics of intermediates.

The Multifaceted Role of Solvents

A solvent is not merely an inert medium but an active participant that can dictate the reaction's success or failure. Its properties must be carefully matched to the substrates, catalyst, and base.

Solubility: The First Prerequisite

A successful reaction requires that the aryl halide, the boronic acid, the catalyst, and the base have sufficient solubility.[5] 5-Methyl-6-morpholinopyridin-3-ylboronic acid possesses both nonpolar (aryl ring) and polar (morpholine, boronic acid) features. Similarly, inorganic bases like K₂CO₃ or K₃PO₄ are poorly soluble in purely organic solvents. This often necessitates the use of solvent mixtures, particularly the addition of water.[9][10]

Polarity and Coordinating Ability

Solvent polarity plays a complex role that goes beyond simple dielectric constant values.[11][12]

  • Aprotic Polar Solvents (e.g., DMF, THF, 1,4-Dioxane): These are the most common solvents for Suzuki couplings.[4] They excel at dissolving organic substrates and palladium complexes. Ethers like THF and dioxane can coordinate to the palladium center, stabilizing the active catalyst.[5] Amide solvents like DMF are excellent at dissolving a wide range of components but can sometimes lead to undesired side reactions at higher temperatures.

  • Protic Solvents (e.g., Water, Alcohols): The addition of a protic co-solvent, especially water, is often highly beneficial. Water is crucial for dissolving inorganic bases, thereby increasing the effective base concentration and promoting the formation of the reactive boronate species required for transmetalation.[11][13] However, an excess of protic solvent can be detrimental.

The Challenge of Protodeboronation

The primary side reaction for heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, rendering the nucleophile inactive.[14] This is particularly problematic for electron-rich or certain heteroaromatic systems.[15] The reaction solvent and base choice are critical to mitigating this pathway. While water is needed to activate the base, its presence also provides a proton source. A careful balance is required, often achieved through biphasic systems (e.g., Toluene/Water) or by using a precise ratio of an organic solvent to water (e.g., Dioxane/Water 4:1).

Solvent_Effects cluster_solvent Key Solvent Interactions in Suzuki Coupling Solvent Solvent System Choice Polarity Polarity (e.g., Dioxane, DMF) Solvent->Polarity Proticity Proticity (e.g., H₂O, EtOH) Solvent->Proticity Solubility Solubilizing Power Solvent->Solubility OxAdd Accelerates Oxidative Addition Polarity->OxAdd BaseDiss Dissolves Inorganic Base Proticity->BaseDiss Deboron Promotes Protodeboronation (Risk) Proticity->Deboron ReagentSol Dissolves Reagents (Ar-X, Ar'-BY₂) Solubility->ReagentSol Transmetal Facilitates Transmetalation BaseDiss->Transmetal ReagentSol->OxAdd ReagentSol->Transmetal

Figure 2: Logical relationships between solvent properties and their impact on key steps and side reactions in the Suzuki-Miyaura coupling.

Protocol: Solvent Screening for Optimal Coupling

This protocol provides a systematic approach to screen various solvent systems for the coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid with a model aryl bromide.

Materials & Reagents
  • Boronic Acid: 5-Methyl-6-morpholinopyridin-3-ylboronic acid

  • Aryl Halide: 4-Bromotoluene (as a model electrophile)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvents (Anhydrous/Degassed): 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)

  • Co-Solvent: Degassed, deionized water

  • Internal Standard: Dodecane (for GC/LC-MS analysis)

Experimental Workflow

The following procedure should be performed in parallel for each solvent system being tested.

  • Reactor Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 5-Methyl-6-morpholinopyridin-3-ylboronic acid (55.5 mg, 0.25 mmol, 1.2 equiv).

  • Addition of Reagents: Add 4-bromotoluene (35.6 mg, 0.208 mmol, 1.0 equiv), K₂CO₃ (57.5 mg, 0.416 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (8.5 mg, 0.0104 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the chosen solvent system (2.0 mL total volume) via syringe. The systems to be tested are:

    • System A: 1,4-Dioxane

    • System B: 1,4-Dioxane / Water (4:1 v/v)

    • System C: Toluene / Water (4:1 v/v)

    • System D: THF / Water (4:1 v/v)

    • System E: DMF

  • Reaction: Place the vial in a pre-heated reaction block or oil bath at 90 °C. Stir vigorously for 4 hours.

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Add a known amount of internal standard (e.g., 50 µL of a 0.1 M dodecane solution in ethyl acetate).

    • Quench the reaction with 2 mL of water and extract with 3 x 2 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Analyze the crude product by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.

Data Interpretation: A Comparative Table

The results from a solvent screen can be effectively compared using a structured table. The hypothetical data below illustrates typical trends.

EntrySolvent System (v/v)Temperature (°C)Time (h)Conversion (%)Product Yield (%)Protodeboronation (%)
1Toluene9041512< 5
21,4-Dioxane90445408
3DMF904857815
41,4-Dioxane/H₂O (4:1) 90 4 >98 94 < 5
5THF/H₂O (4:1)90495887

Analysis of Hypothetical Results:

  • Anhydrous Systems (Entries 1 & 2): Show poor conversion, likely due to the low solubility and reactivity of the inorganic base.[9]

  • DMF (Entry 3): Provides good conversion but may show a higher degree of protodeboronation due to its high polarity and potential for trace water.

  • Aqueous Mixtures (Entries 4 & 5): The addition of water dramatically improves the reaction rate and yield.[11][13] The 1,4-Dioxane/Water system often provides an excellent balance of solubility for all components while effectively facilitating the reaction, emerging as the optimal choice in this hypothetical screen.

Conclusion and Best Practices

For the Suzuki-Miyaura coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid, a mixed solvent system is almost always superior to a single-component anhydrous solvent.

Key Recommendations:

  • Start with a Mixture: Begin optimization with a 4:1 to 5:1 mixture of a polar aprotic solvent (1,4-Dioxane or THF) and water.

  • Mind the Base: The choice of base and solvent are interlinked. K₃PO₄ is often effective in THF-based systems, while K₂CO₃ and Na₂CO₃ work well in Dioxane and DMF.

  • Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is run under a robust inert atmosphere.

  • Monitor Protodeboronation: When developing a new reaction, always monitor for the formation of 3-methyl-2-morpholinopyridine, the product of protodeboronation, to ensure conditions are minimizing this side reaction.[14]

By applying a systematic, mechanism-informed approach to solvent selection, researchers can unlock the full synthetic potential of this valuable building block, accelerating the path to novel chemical entities.

References

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction . Dalton Transactions (RSC Publishing). [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols . ACS Publications. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation . ACS Publications. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Effect of solvent on the Suzuki reaction . ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings . ResearchGate. [Link]

  • The effect of different solvents on the Suzuki coupling reaction . ResearchGate. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) . ResearchGate. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . National Institutes of Health. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . RSC Publishing. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine . Organic Syntheses. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species . ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Institutes of Health. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . Semantic Scholar. [Link]

  • Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . National Institutes of Health. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates . ACS Publications. [Link]

Sources

Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, leveraging the key building block, 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride. This document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, practical insights for successful execution, and a robust framework for the characterization of the synthesized compounds.

Introduction: The Critical Role of PI3K Inhibition and the Utility of the Morpholinopyridine Scaffold

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K/Akt/mTOR cascade, when constitutively activated, can drive tumorigenesis and resistance to other cancer therapies.

Small molecule kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.[4] Within this class, molecules incorporating a morpholine moiety have demonstrated significant potential as PI3K inhibitors. The morpholine group often forms a critical hydrogen bond with the hinge region of the kinase domain, contributing to the potency and selectivity of the inhibitor.[3] The 5-methyl-6-morpholinopyridin-3-yl scaffold, in particular, offers a versatile platform for the development of novel PI3K inhibitors. Its boronic acid derivative is an invaluable reagent for facile installation of this key pharmacophore onto various heterocyclic cores via the Suzuki-Miyaura cross-coupling reaction.[1]

The PI3K Signaling Pathway: A Target for Therapeutic Intervention

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] This recruitment to the membrane facilitates the phosphorylation and full activation of Akt by other kinases. Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, ultimately leading to the regulation of cell cycle progression, inhibition of apoptosis, and promotion of cell growth and proliferation.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates mTOR->Downstream Cell_Growth Cell Growth & Survival Downstream->Cell_Growth Promotes Suzuki_Miyaura_Coupling Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Organopalladium(II) Complex Organopalladium(II) Complex Oxidative Addition->Organopalladium(II) Complex Transmetalation Transmetalation Organopalladium(II) Complex->Transmetalation Diorganopalladium(II) Complex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium(II) Complex Reductive Elimination Reductive Elimination Diorganopalladium(II) Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regenerates Coupled Product Coupled Product Reductive Elimination->Coupled Product Organic Halide (R1-X) Organic Halide (R1-X) Organic Halide (R1-X)->Oxidative Addition Organoboron Reagent (R2-B(OR)2) Organoboron Reagent (R2-B(OR)2) Organoboron Reagent (R2-B(OR)2)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a PI3K inhibitor core structure via the Suzuki-Miyaura coupling of this compound with a generic chloro-substituted heterocyclic partner (e.g., a 2-chloropyrimidine derivative).

Materials and Reagents
ReagentPuritySupplier (Example)Notes
This compound≥95%Commercially availableStore under inert atmosphere, refrigerated. The hydrochloride salt is often used to improve stability.
Chloro-substituted heterocycle (e.g., 2-chloropyrimidine)≥97%Commercially availableThe reactivity of the halide is crucial (I > Br > Cl). For less reactive chlorides, a more active catalyst system may be required.
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))≥98%Commercially availableChoice of catalyst and ligand is critical for reaction efficiency. For challenging couplings, more advanced catalysts like Buchwald or Fu's systems may be necessary.
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)AnhydrousCommercially availableThe choice of base can significantly impact the reaction rate and yield. An aqueous solution of the base is typically used.
Solvent (e.g., 1,4-Dioxane, Toluene, DME, Acetonitrile/Water)AnhydrousCommercially availableA mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents. Degassing the solvent prior to use is essential to prevent catalyst deactivation.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add the chloro-substituted heterocycle (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized PI3K inhibitor should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Practical Considerations and Troubleshooting

  • Protodeboronation: A common side reaction in Suzuki couplings is the cleavage of the C-B bond of the boronic acid, leading to the formation of an undesired arene. This can be minimized by using an appropriate base and minimizing the reaction time.

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Ensuring an inert atmosphere and using degassed solvents is crucial for maintaining catalytic activity.

  • Ligand Selection: For challenging couplings involving electron-rich or sterically hindered substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve catalytic activity.

  • Purification Challenges: The removal of palladium residues from the final product is a significant concern in pharmaceutical synthesis. Purification methods may include treatment with activated carbon, silica gel chromatography, or the use of metal scavengers.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of PI3K inhibitors incorporating the 5-Methyl-6-morpholinopyridin-3-yl moiety. By carefully selecting the reaction partners, catalyst system, and reaction conditions, researchers can efficiently access a diverse range of potential therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel kinase inhibitors.

References

  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(10), 606–621. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Gamage, S. A., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry – An Asian Journal, 14(7), 967-979. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 186, 106553. [Link]

  • Genentech. (2012). The PI3K Signaling Pathway. [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. [Link]

  • Cusabio. PI3K-Akt signaling pathway. [Link]

  • Furet, P., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 59(22), 10138-10153. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Wikipedia. Akt/PKB signaling pathway. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-46). [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • KEGG. PI3K-Akt signaling pathway - Homo sapiens (human). [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective execution of the Suzuki-Miyaura cross-coupling reaction between 5-Methyl-6-morpholinopyridin-3-ylboronic acid and a range of aryl halides. This specific pyridinylboronic acid is a valuable building block in medicinal chemistry, and its successful coupling is crucial for the synthesis of complex biaryl and heterobiaryl structures. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reagent selection, reaction optimization, and troubleshooting to ensure reproducible, high-yield outcomes. We present a detailed, field-proven protocol, data tables for predictable results, and visual guides to both the reaction mechanism and experimental workflow.

Introduction and Mechanistic Insights

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1][2] Its significance in pharmaceutical development is immense, owing to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of substrates.[3]

The coupling of heteroaromatic partners, particularly electron-rich and sterically encumbered pyridines like 5-Methyl-6-morpholinopyridin-3-ylboronic acid, presents unique challenges. These include potential catalyst inhibition by the Lewis basic pyridine nitrogen, slower rates of transmetalation, and a propensity for protodeboronation (the undesired cleavage of the C-B bond).[4] Understanding the catalytic cycle is paramount to overcoming these hurdles.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[5][6] This is often the rate-determining step, with reactivity decreasing in the order I > OTf > Br >> Cl.[6]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic borate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer.[7][8][9] The choice of base is critical to ensure efficient borate formation without promoting premature decomposition of the boronic acid.[10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1][5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition T_Complex Ar-Pd(II)L₂-R' OA_Complex->T_Complex Transmetalation T_Complex->Pd0 Reductive Elimination Product Product (Ar-R') T_Complex->Product Byproduct X-B(OH)₂ + Base-H⁺ T_Complex->Byproduct ArX Aryl Halide (Ar-X) ArX->OA_Complex Boronic Boronic Acid (R'-B(OH)₂) + Base Boronic->T_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile & Strategic Selection

The Boronic Acid: 5-Methyl-6-morpholinopyridin-3-ylboronic acid
  • Structure: C₁₀H₁₅BN₂O₃

  • Molecular Weight: 222.05 g/mol

  • Properties: This is an electron-rich heterocyclic boronic acid. The morpholino group at the 6-position is a strong electron-donating group, which can increase the electron density on the pyridine ring. The methyl group at the 5-position adds some steric bulk.

  • Handling & Stability: Like many boronic acids, this reagent can be susceptible to dehydration to form boroxine anhydrides under anhydrous conditions.[11] It is also prone to protodeboronation, especially under strongly basic or acidic conditions.[4][10] It should be stored in a cool, dry place.[12] For sensitive applications, using a freshly opened bottle or a protected form like a MIDA or DABO boronate ester can improve consistency.[13]

The Aryl Halide (Electrophile)

The choice of aryl halide significantly impacts reaction conditions.

  • Aryl Iodides & Bromides: These are the most common coupling partners due to their high reactivity in the oxidative addition step. Reactions typically proceed under milder conditions.

  • Aryl Chlorides: Less reactive and require more specialized, highly active catalyst systems. These often involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition.[11][14]

  • Aryl Triflates: Excellent electrophiles, often as reactive as bromides.

Catalyst & Ligand Selection (The "Why")

The success of coupling this specific pyridine boronic acid hinges on selecting a catalyst system that is both highly active and resistant to inhibition by the substrate's nitrogen atom.

  • Palladium Source:

    • Pd(OAc)₂ / Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively.[15] They are "pre-catalysts" that generate the active Pd(0)L₂ species in situ. Pd₂(dba)₃ is often preferred as it does not require an in-situ reduction step.[8][16]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For this challenging substrate:

    • Buchwald Ligands (SPhos, XPhos): These are the gold standard for difficult couplings. Their bulk and electron-donating properties promote both the oxidative addition of less reactive halides (like chlorides) and the reductive elimination step, leading to higher turnover rates and preventing catalyst decomposition.[11][14] They are particularly effective for coupling heteroaromatic substrates.[14]

    • Pd(dppf)Cl₂: A reliable and versatile catalyst for a range of couplings.[17] It is an excellent starting point for optimization with aryl bromides and iodides.

Base Selection

The base plays the essential role of activating the boronic acid for transmetalation.[7][9]

  • Potassium Phosphate (K₃PO₄): A moderately strong base often used in a hydrated form. It is highly effective for coupling nitrogen-containing heterocycles, as it provides sufficient basicity to promote the reaction while minimizing base-promoted side reactions like protodeboronation.[11][14]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when weaker bases fail, particularly with less reactive coupling partners.[13]

  • Potassium Fluoride (KF): A milder base, useful when the substrates are sensitive to stronger bases.[8][18]

Solvent Choice

The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are typically used.

  • Dioxane / Water mixtures (e.g., 4:1): A classic solvent system. The water helps to dissolve the inorganic base and facilitates the formation of the active borate species.[15][17]

  • Toluene or THF: Common alternatives, often used with a phase-transfer catalyst if the base has poor solubility.

Detailed Experimental Protocol

This protocol provides a robust starting point for coupling with a generic aryl bromide. Modifications for other halides are noted.

Equipment & Reagents
  • Reaction Vessel: Oven-dried Schlenk tube or microwave vial with a Teflon-lined cap.

  • Magnetic Stirrer & Hotplate.

  • Inert Atmosphere: Argon or Nitrogen line with a manifold.

  • Reagents:

    • 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.2 - 1.5 equiv.)

    • Aryl Halide (1.0 equiv.)

    • Palladium Catalyst (e.g., SPhos G3 Precatalyst, 1-3 mol%)

    • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

    • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

Reaction Setup Workflow

Sources

Application Note: Strategies for the Purification of Suzuki Coupling Products Containing a Morpholinopyridine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] A common structural motif incorporated into these molecules is the morpholinopyridine moiety, valued for its favorable physicochemical properties and its prevalence in bioactive compounds. However, the presence of this nitrogen-containing heterocycle introduces specific challenges to the purification of the desired coupling products.[4][5][6]

The basic nitrogen atoms in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst deactivation or the formation of stable product-catalyst adducts that are difficult to separate. Furthermore, the inherent polarity of the morpholinopyridine group can lead to issues such as tailing on silica gel chromatography and difficulties in achieving sharp separation from polar byproducts, including unreacted boronic acids and their derivatives.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies to purify Suzuki coupling products bearing a morpholinopyridine substituent. We will delve into the underlying principles of various purification techniques and provide detailed, field-proven protocols to address common challenges.

Understanding the Purification Challenges

The primary impurities in a crude Suzuki coupling reaction mixture typically include:

  • Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium species can persist in the product.[9] Regulatory bodies like the FDA have stringent limits on residual palladium in APIs, often requiring levels below 5 ppm.[10]

  • Unreacted Starting Materials: Aryl halides and boronic acids that have not fully reacted.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules.[11]

  • Boronic Acid-Related Byproducts: Boronic acids can be unstable and form various byproducts under the reaction conditions.[12]

  • Inorganic Salts: Resulting from the base used in the reaction.

The morpholinopyridine moiety exacerbates these challenges due to its:

  • Basicity: The pyridine nitrogen can act as a ligand for palladium, making complete removal of the catalyst difficult.

  • Polarity: This can cause the desired product to streak on silica gel, co-eluting with polar impurities.

  • Solubility: The product's solubility profile may be complex, complicating recrystallization efforts.

Purification Strategies: A Multi-pronged Approach

A successful purification strategy for these compounds often involves a combination of techniques. The choice of methods will depend on the specific properties of the target molecule and the nature of the impurities.

Initial Work-up: The First Line of Defense

A well-designed aqueous work-up is crucial for removing a significant portion of inorganic salts and water-soluble impurities. A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water and brine.[13][14][15]

Acid-Base Extraction: Leveraging the Pyridine Moiety

The basicity of the pyridine ring can be exploited for purification through acid-base extraction.[7][16] By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), the morpholinopyridine product will be protonated, forming a salt that partitions into the aqueous layer.[7] This leaves non-basic impurities in the organic phase. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃, NaOH) will regenerate the free base form of the product, which can then be extracted back into an organic solvent.[16]

Caution: This method is not suitable for products that are sensitive to acidic conditions.

Column Chromatography: The Workhorse of Purification

Flash column chromatography is a standard method for purifying Suzuki coupling products.[13][17] However, for compounds containing a morpholinopyridine moiety, certain modifications can significantly improve separation.

  • Choice of Stationary Phase: While silica gel is most common, its acidic nature can lead to product tailing. Using deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) can mitigate this issue. Alternatively, alumina (neutral or basic) can be a better choice for basic compounds.

  • Eluent System: A gradient elution is often necessary to achieve good separation. Common solvent systems include ethyl acetate/hexanes, dichloromethane/methanol, and acetone/hexanes.[18] The addition of a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape.

Recrystallization: For Crystalline Solids

If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[19][20][21] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[18][21]

  • Solvent Screening: Small-scale solubility tests are essential to identify an appropriate solvent.[20] Common solvents for recrystallization include ethanol, isopropanol, acetone, ethyl acetate, and toluene.[18] A two-solvent system (e.g., dissolving in a good solvent like hot ethanol and then adding a poor solvent like water until turbidity is observed) can also be effective.[22]

Palladium Scavenging: Meeting Regulatory Requirements

Even after chromatography or recrystallization, trace amounts of palladium may remain. The use of scavenger resins is a highly effective final polishing step to reduce palladium levels to acceptable limits for pharmaceutical applications.[9][23][24] These resins contain functional groups (e.g., thiols, amines) that chelate with the metal, allowing for its removal by simple filtration.[10][25]

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupBinding AffinityComments
Thiol-based-SHHighVery effective for a broad range of palladium species.[10]
Amine-based-NH₂, -NR₂Moderate to HighGood for palladium (II) species.
Phosphine-based-PR₂HighCan be sensitive to oxidation.
Trimercaptotriazine (TMT)Triazine-thiolVery HighExcellent for removing various metals including palladium.[10]

Experimental Protocols

Protocol 1: General Work-up and Acid-Base Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Extract the organic layer with 1 M aqueous HCl (2x). Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and basify to pH > 8 with 2 M aqueous NaOH or saturated aqueous NaHCO₃.

  • Extract the aqueous layer with EtOAc or dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • Prepare the silica gel slurry in the initial eluent (e.g., 98:2 hexanes/EtOAc) containing 1% triethylamine.

  • Load the crude product onto the column (dry loading is often preferred for polar compounds).

  • Elute the column with a gradient of increasing polarity (e.g., from 2% to 50% EtOAc in hexanes), maintaining the 1% triethylamine concentration throughout.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Palladium Removal using a Scavenger Resin
  • Dissolve the purified product in a suitable solvent (e.g., THF, toluene).

  • Add the scavenger resin (typically 5-10 equivalents relative to the estimated residual palladium).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours.[10]

  • Filter off the resin and wash it with the same solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the final product with significantly reduced palladium content.

Visualizing the Purification Workflow

Purification_Workflow Crude_Mixture Crude Suzuki Reaction Mixture Workup Aqueous Work-up (Water/Brine Wash) Crude_Mixture->Workup Acid_Base Acid-Base Extraction (Optional) Workup->Acid_Base Chromatography Column Chromatography (with Basic Modifier) Workup->Chromatography Direct to Chromatography Acid_Base->Chromatography Crude Extract Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Partially Pure Scavenging Palladium Scavenging (Scavenger Resin) Chromatography->Scavenging High Purity Recrystallization->Scavenging Pure_Product Pure Product (<5 ppm Pd) Scavenging->Pure_Product

Caption: A generalized workflow for the purification of Suzuki coupling products containing a morpholinopyridine moiety.

Conclusion

The purification of Suzuki coupling products containing a morpholinopyridine moiety requires a thoughtful and often multi-step approach. By understanding the inherent challenges posed by the basic and polar nature of this functional group, researchers can devise effective purification strategies. A combination of a careful initial work-up, potentially an acid-base extraction, optimized column chromatography, and a final palladium scavenging step will consistently yield highly pure material suitable for further applications in research and drug development.

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. ACS Publications. [Link]

  • Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Aaltonen, O., & Komppa, V. (1998).
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. ACS Publications. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Newton, T. W., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron. NIH. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Fakhreev, A. A., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes. MDPI. [Link]

  • University of Toronto. (n.d.). recrystallization, filtration and melting point. [Link]

  • Google Patents. (n.d.). Method for recovering pyridine.
  • University of New Brunswick. (n.d.). Recrystallization1. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Gildner, P. G., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. NIH. [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Tetrahedron. NIH. [Link]

  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • PubMed. (2024, July 5). Application and challenges of nitrogen heterocycles in PROTAC linker. [Link]

Sources

application of 5-Methyl-6-morpholinopyridin-3-ylboronic acid in ZSTK474 analogue synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of 5-Methyl-6-morpholinopyridin-3-ylboronic acid in the Synthesis of Novel ZSTK474 Analogues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ZSTK474 is a potent, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor efficacy in preclinical models.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[2] Consequently, the development of novel PI3K inhibitors remains a high-priority area in oncology drug discovery. Structure-activity relationship (SAR) studies on ZSTK474 have shown that modifications to its core structure can lead to enhanced potency, improved isoform selectivity, and novel functionalities, such as dual PI3K/MEK inhibition.[2][3][4]

This document provides a detailed guide for the application of 5-Methyl-6-morpholinopyridin-3-ylboronic acid as a key building block in the synthesis of novel ZSTK474 analogues via the Suzuki-Miyaura cross-coupling reaction. We present the scientific rationale, a comprehensive step-by-step protocol, and methods for validation and characterization, aimed at researchers seeking to explore new chemical space around the ZSTK474 scaffold.

Scientific Rationale: The Suzuki-Miyaura Coupling in ZSTK474 Analogue Synthesis

The synthesis of ZSTK474 analogues frequently involves the strategic formation of carbon-carbon bonds to connect various heterocyclic systems. The Palladium-catalyzed Suzuki-Miyaura cross-coupling is an indispensable tool for this purpose, valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5][6]

The core of the reaction involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic electrophile (e.g., a chloro-triazine intermediate of ZSTK474).

  • Transmetalation: The organic moiety is transferred from the boronic acid to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5][6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ (Boronic Acid) + Base PdII_Aryl_Boryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl_Boryl RedElim Reductive Elimination PdII_Aryl_Boryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By using 5-Methyl-6-morpholinopyridin-3-ylboronic acid , researchers can introduce a novel pyridinyl moiety into the ZSTK474 structure. This modification can significantly alter the compound's electronic properties, steric profile, and hydrogen bonding potential, potentially leading to derivatives with a differentiated biological profile.

Experimental Protocol: Synthesis of a Pyridinyl-ZSTK474 Analogue

This protocol details the synthesis of a representative ZSTK474 analogue via Suzuki-Miyaura coupling.

Reaction Scheme

The proposed synthesis couples the boronic acid with a key chloro-triazine intermediate, which can be prepared according to established literature methods for ZSTK474 synthesis.[7]

Reaction_Scheme cluster_product Product ReactantA 5-Methyl-6-morpholinopyridin-3-ylboronic acid Conditions + Pd(dppf)Cl₂ + Na₂CO₃ Dioxane/H₂O, 90°C ReactantB 2-(difluoromethyl)-1-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)-1H-benzimidazole Product ZSTK474 Analogue Conditions->Product

Figure 2: Representative scheme for Suzuki-Miyaura coupling to form a ZSTK474 analogue.
Materials & Reagents
ReagentSupplier Ref. (Example)CAS NumberMolecular Wt.Molar Equiv.Amount (mg)Moles (mmol)
2-(difluoromethyl)-1-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)-1H-benzimidazole (Halide Partner)Custom SynthesisN/A409.781.02050.50
5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochlorideOakwood Chemical1231955-78-4258.511.21550.60
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Sigma-Aldrich72287-26-4731.730.0518.30.025
Sodium Carbonate (Na₂CO₃)Fisher Scientific497-19-8105.993.01591.50
1,4-Dioxane (Anhydrous)Acros Organics123-91-1--8 mL-
Deionized Water (Degassed)-7732-18-5--2 mL-
Step-by-Step Methodology
  • Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the halide partner (205 mg, 0.50 mmol), this compound (155 mg, 0.60 mmol), Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol), and sodium carbonate (159 mg, 1.50 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask. Expert Tip: Thoroughly degassing the solvents by sparging with nitrogen or argon for 15-20 minutes is crucial to prevent oxidation and deactivation of the Pd(0) catalyst that forms in situ.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be 50% Ethyl Acetate in Hexanes. The reaction is complete upon consumption of the limiting halide partner.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic extracts and wash with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 80% ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected product should show the disappearance of the boronic acid proton and the appearance of new aromatic signals corresponding to the coupled pyridine ring, with a mass spectrum matching the calculated exact mass.

Workflow and Troubleshooting

A robust workflow ensures reproducibility and high-quality results.

Workflow Start Weigh Reagents Setup Assemble Flask (Flask, Stir Bar, Condenser) Start->Setup Inert Establish Inert Atmosphere (3x Evacuate/Backfill N₂) Setup->Inert Solvents Add Degassed Solvents (Dioxane/H₂O) Inert->Solvents Heat Heat to 90°C Stir for 12-16h Solvents->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute, Extract Monitor->Workup Reaction Complete Purify Flash Column Chromatography Workup->Purify Characterize Analyze by NMR, HRMS Purify->Characterize End Pure ZSTK474 Analogue Characterize->End

Figure 3: Step-by-step experimental workflow from setup to final product.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents.Use a fresh bottle of catalyst. Ensure solvents are rigorously degassed. Try a different palladium source (e.g., Pd(PPh₃)₄) or ligand.
Incomplete Reaction Insufficient reaction time or temperature; Steric hindrance.Extend reaction time to 24 hours. Increase temperature to 100-110 °C (reflux). Consider a more active catalyst system (e.g., with a Buchwald ligand).
Side Products Homocoupling of the boronic acid; Protodeboronation (loss of boronic acid group).Ensure a strictly inert atmosphere. Use a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Use the minimum effective amount of water.

Biological Context and Evaluation

The newly synthesized analogue should be evaluated to determine its biological activity profile relative to the parent compound, ZSTK474.

  • In Vitro Kinase Assays: The primary evaluation involves determining the IC₅₀ values against the four Class I PI3K isoforms (p110α, p110β, p110δ, p110γ). This will establish the compound's potency and isoform selectivity.[2][4]

  • Cellular Proliferation Assays: The anti-proliferative activity should be tested against a panel of human cancer cell lines with known PI3K pathway activation status (e.g., U87-MG glioblastoma, MCF-7 breast cancer, PC-3 prostate cancer).[3][8]

Hypothetical Data Comparison
CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)U87-MG GI₅₀ (µM)
ZSTK474 (Reference)5.01503.9250.2
Synthesized Analogue TBDTBDTBDTBDTBD

This data allows for a direct comparison of the novel analogue's performance, guiding the next steps in the drug discovery and development cycle.

References

  • Yanamandra, M., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-26. [Link]

  • Knight, J., et al. (2011). Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126. [Link]

  • Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • Gamage, S. A., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry, 25(20), 5859-5874. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Request PDF. [Link]

  • ACS Publications. (2011). Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Request PDF. [Link]

  • Yaguchi, S., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556. [Link]

  • Wright, E. W., et al. (2020). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 25(18), 4091. [Link]

  • Van Dort, M. E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 229, 113996. [Link]

  • Li, Y., et al. (2023). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. Bioorganic Chemistry, 130, 106211. [Link]

  • OUCI. (n.d.). Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7939. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2659. [Link]

  • Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2276-2284. [Link]

Sources

Streamlining Drug Discovery: A Guide to Protecting-Group-Free Synthesis of PI3K Inhibitors Using Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PI3K Signaling and the Need for Efficient Synthesis

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][3] Small-molecule inhibitors of PI3K have emerged as a promising class of drugs for treating various cancers.[3][4] However, the traditional synthesis of these complex molecules often relies on the extensive use of protecting groups.[5] While necessary to achieve selectivity, this approach adds multiple steps to a synthetic route, leading to lower overall yields, increased waste, and higher costs—significant hurdles in the fast-paced world of drug discovery.[5][6]

This application note details a more efficient and streamlined approach: the protecting-group-free synthesis of PI3K inhibitors, with a focus on the strategic use of boronic acids. By leveraging the inherent reactivity and chemoselectivity of boronic acids and their derivatives, researchers can bypass the cumbersome protection-deprotection sequences, accelerating the synthesis of novel PI3K inhibitors and facilitating rapid structure-activity relationship (SAR) studies.[6][7][8]

The PI3K Signaling Pathway: A Key Therapeutic Target

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that, when dysregulated, contributes to tumorigenesis and treatment resistance.[9] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[1] PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation.[2] Activated AKT proceeds to phosphorylate a multitude of downstream targets, promoting cell survival, growth, and proliferation.[1][2]

Given its central role, inhibiting the PI3K pathway is a key strategy in cancer therapy.[1][9] PI3K inhibitors can be broadly categorized into pan-PI3K inhibitors, which target multiple isoforms, and isoform-specific inhibitors, which offer the potential for improved therapeutic windows and reduced side effects.[3][4]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts to PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: Simplified PI3K/AKT Signaling Pathway.

The Challenge of Protecting Groups in Synthesis

Traditional multi-step organic synthesis often necessitates the use of protecting groups to mask reactive functional groups and ensure that reactions occur at the desired positions.[5] However, the introduction and subsequent removal of these groups add at least two steps to a synthetic sequence for each group used.[6] This not only decreases the overall yield but also generates additional waste, making the process less efficient and less environmentally friendly.[6][10] In the context of drug discovery, where speed and efficiency are paramount, minimizing or eliminating the use of protecting groups is a significant advantage.[7][8]

Boronic Acids: Versatile Tools for Protecting-Group-Free Synthesis

Boronic acids and their derivatives have emerged as powerful reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide, and it is highly tolerant of a wide range of functional groups, often obviating the need for protecting groups.[11][13]

Beyond their utility in C-C bond formation, boronic acids can also act as catalysts for other transformations, such as amide bond formation, further expanding their application in protecting-group-free synthesis.[14][15][16] The ability of boronic acids to reversibly interact with diols and other functional groups also allows for chemoselective transformations in complex molecules.[16][17]

Application Protocol: Protecting-Group-Free Synthesis of a Pyrimidine-Based PI3K Inhibitor Core

This protocol outlines a general, protecting-group-free approach to synthesizing a key pyrimidine-based scaffold found in many PI3K inhibitors, utilizing a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-DichloropyrimidineReagentSigma-Aldrich
(4-Morpholinophenyl)boronic acid>95%Combi-Blocks
3-AminopyridineReagentPlus®, 99%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)98%Strem Chemicals
Triphenylphosphine (PPh₃)99%Acros Organics
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
WaterDeionizedIn-house
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Celite®---Sigma-Aldrich
Experimental Workflow

PGF_Workflow Start Starting Materials: 2,4-Dichloropyrimidine (4-Morpholinophenyl)boronic acid Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Intermediate 1: 2-Chloro-4-(4-morpholinophenyl)pyrimidine Purification->Product Reaction2 Nucleophilic Aromatic Substitution (SNAr) Product->Reaction2 FinalProduct Final Product: PI3K Inhibitor Core Reaction2->FinalProduct

Figure 2: General workflow for the protecting-group-free synthesis.

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol), (4-morpholinophenyl)boronic acid (2.07 g, 10.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (45 mg, 0.2 mol%) and triphenylphosphine (105 mg, 0.4 mol%).

  • Add a 3:1 mixture of 1,4-dioxane and deionized water (40 mL).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Workup and Purification of Intermediate 1

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-4-(4-morpholinophenyl)pyrimidine as a solid.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • In a sealed tube, dissolve the purified 2-chloro-4-(4-morpholinophenyl)pyrimidine (from Step 2, 5.0 mmol) and 3-aminopyridine (517 mg, 5.5 mmol) in 1,4-dioxane (10 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (1.0 mL, 6.0 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Step 4: Final Product Isolation

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the final PI3K inhibitor core.

Expected Results and Characterization

The protecting-group-free synthesis is expected to provide the desired PI3K inhibitor core in good overall yield. The structure and purity of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected Yield¹H NMRLC-MS (m/z)
Intermediate 1 75-85%Conforms to structure[M+H]⁺ calculated and found
Final Product 60-70%Conforms to structure[M+H]⁺ calculated and found

The Causality Behind Experimental Choices

  • Choice of Boronic Acid: (4-Morpholinophenyl)boronic acid is selected as it introduces a key pharmacophore present in many PI3K inhibitors.[18] The morpholine group often enhances solubility and provides a key interaction point within the kinase active site.

  • Palladium Catalyst and Ligand: Palladium(II) acetate and triphenylphosphine are a common and effective catalyst system for Suzuki-Miyaura couplings.[12] The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base and Solvent System: Sodium carbonate is a mild and effective base for the Suzuki-Miyaura reaction.[12] The dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.

  • SNAr Conditions: The use of a sealed tube and elevated temperatures is necessary to drive the nucleophilic aromatic substitution to completion, as the chlorine on the pyrimidine ring is less reactive after the initial coupling. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

Conclusion: A Paradigm Shift in Inhibitor Synthesis

The adoption of protecting-group-free synthetic strategies, particularly those leveraging the versatility of boronic acids, represents a significant advancement in the field of medicinal chemistry. By minimizing step counts and maximizing efficiency, researchers can accelerate the discovery and development of novel PI3K inhibitors. This approach not only streamlines the synthesis of individual compounds but also facilitates the rapid generation of compound libraries for comprehensive SAR studies, ultimately expediting the journey from a promising lead to a potential clinical candidate.

References

  • Small-molecule inhibitors of the PI3K signaling network - PMC - PubMed Central. Available at: [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. Available at: [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. Available at: [Link]

  • The PI3K signaling pathway and inhibitors under development and/or... - ResearchGate. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]

  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Application to the synthesis of APIs. Reactions run according to... - ResearchGate. Available at: [Link]

  • Synthesis strategy offers no protection | News - Chemistry World. Available at: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. Available at: [Link]

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation - PubMed. Available at: [Link]

  • ChemInform Abstract: Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. | Request PDF - ResearchGate. Available at: [Link]

  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. Available at: [Link]

  • Protecting-group-free synthesis as an opportunity for invention - PubMed. Available at: [Link]

  • (PDF) Innovation in protecting-group-free natural product synthesis - ResearchGate. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs - Ijarse. Available at: [Link]

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - NIH. Available at: [Link]

  • Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway.
  • Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Synthesis of the cross-coupling partners for the Suzuki–Miyaura reaction. Reagents and conditions - ResearchGate. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. Available at: [Link]

  • Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. Available at: [Link]

  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]

  • (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. Available at: [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting protodeboronation of 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Protodeboronation

Welcome to the technical support center for 5-Methyl-6-morpholinopyridin-3-ylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. The inherent reactivity that makes this reagent valuable also renders it susceptible to a common and often frustrating side reaction: protodeboronation.

This document provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent the undesired cleavage of the C-B bond, ensuring the success of your experiments.

Section 1: Understanding the Challenge: The "Why" of Protodeboronation

Before troubleshooting, it is crucial to understand the underlying chemical principles driving the decomposition of your boronic acid. Protodeboronation is the cleavage of a carbon-boron bond, where the boronic acid functional group is replaced by a hydrogen atom.[1] For a heteroaromatic compound like 5-Methyl-6-morpholinopyridin-3-ylboronic acid, several factors contribute to its lability.

Key Susceptibility Factors:

  • Electron-Rich Pyridine Ring: The presence of two electron-donating groups (methyl and morpholino) increases the electron density on the pyridine ring. This enhanced nucleophilicity of the aryl group can facilitate electrophilic attack by a proton, leading to C-B bond cleavage.[2]

  • Basic Nitrogen Atom: The pyridine nitrogen can be protonated or interact with Lewis acids. The speciation of the boronic acid in solution, particularly the formation of zwitterionic intermediates under certain pH conditions, can dramatically accelerate protodeboronation.[3]

  • Reaction Conditions: The aqueous basic conditions often employed in Suzuki-Miyaura couplings are a primary driver of protodeboronation.[4][5]

Core Mechanisms of Decomposition

There are several distinct pathways through which protodeboronation can occur. Understanding which pathway is dominant in your system is key to selecting the right mitigation strategy.

G cluster_main 5-Methyl-6-morpholinopyridin-3-ylboronic acid (Ar-B(OH)₂) Degradation Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_oxidative Oxidative A Ar-B(OH)₂ B Proton Source (H⁺) e.g., H₂O, ROH, trace acid D Base (OH⁻, RO⁻) e.g., K₃PO₄, Cs₂CO₃ G Oxidant (e.g., O₂, Peroxides) C Electrophilic Attack on C-B bond B->C ipso-Protonation P Protodeboronated Product (Ar-H) C->P E Formation of Boronate Anion [Ar-B(OH)₃]⁻ D->E Equilibrium F Reaction with Proton Source (e.g., H₂O) E->F Rate-Limiting Step F->P H Oxidative Deboronation G->H C-B bond oxidation P2 Oxidized Product (Ar-OH) H->P2

Caption: Primary pathways for the degradation of arylboronic acids.

  • Acid-Catalyzed Protodeboronation: This pathway involves the direct electrophilic attack of a proton source on the carbon atom bearing the boron moiety (ipso-protonation).[2][6] While less common under the basic conditions of a Suzuki coupling, it can be a significant issue during workup or if acidic impurities are present.

  • Base-Catalyzed Protodeboronation: This is the most prevalent mechanism during cross-coupling reactions.[4] The reaction proceeds through a pre-equilibrium where a base (like hydroxide) coordinates to the Lewis acidic boron atom to form a more electron-rich and reactive boronate anion ([ArB(OH)₃]⁻).[3] This species then reacts with a proton source (often water) in the rate-limiting step to cleave the C-B bond.[3][7]

  • Oxidative Deboronation: The carbon-boron bond is susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents, which converts the boronic acid into the corresponding phenol (Ar-OH).[1][8][9] This process can be accelerated by reactive oxygen species.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of the deboronated side-product in my crude NMR. What is the most likely cause during my Suzuki coupling? A1: The most common culprit is base-catalyzed protodeboronation, especially if you are using aqueous bases like NaOH, K₂CO₃ in the presence of water, or running the reaction at high temperatures for extended periods. The combination of a strong base, a proton source (water), and heat creates ideal conditions for this side reaction.[4][5]

Q2: How should I store 5-Methyl-6-morpholinopyridin-3-ylboronic acid to ensure its stability? A2: Boronic acids are sensitive to moisture and air.[1] Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place like a desiccator.[12][13] Avoid frequent opening of the container in a humid atmosphere. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: My boronic acid looks clumpy and doesn't seem to have the correct mass when I weigh it out. Why? A3: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[1] This process removes water and changes the molecular weight of the solid, leading to stoichiometric errors. While often reversible in the reaction mixture, boroxine formation complicates accurate measurements. Storing the material in a desiccator can help minimize this.[12]

Q4: Is it safe to prepare a stock solution of this boronic acid in a solvent like methanol or DMSO? A4: Preparing stock solutions is generally discouraged for long-term storage. Protic solvents like methanol can serve as proton sources for protodeboronation. While aprotic solvents like DMSO are better, solutions can still degrade over time due to trace moisture or dissolved oxygen. It is best practice to weigh out the required amount of solid reagent for each reaction.

Section 3: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.

Problem 1: Significant Decomposition Before Reaction Start

You analyze your starting material or a pre-reaction mixture and find that a significant portion has already converted to 5-methyl-6-morpholinopyridine.

  • Plausible Cause: Improper storage or handling has led to degradation from atmospheric moisture or oxygen.

  • Solution: Implement Strict Storage and Handling Protocols.

    • Verification: Before use, always check the appearance of the boronic acid. Any discoloration or change in consistency could indicate decomposition.[1]

    • Handling: Weigh the boronic acid quickly. For highly sensitive reactions, handle the solid in a glovebox or under a stream of inert gas.

    • Solvent Purity: Ensure all solvents are anhydrous and properly degassed to remove dissolved oxygen, which can cause oxidative degradation.[14]

ParameterRecommendationRationale
Atmosphere Store and handle under inert gas (Ar or N₂)Prevents oxidative degradation and hydrolysis from atmospheric moisture.
Temperature 2–8 °C (Refrigerated)Slows the rate of all decomposition pathways.
Moisture Store in a desiccator over a drying agentPrevents hydrolysis and boroxine formation.[12]
Light Store in an amber vial or dark locationPrevents potential photolytic degradation pathways.
Problem 2: Low Yield and High Protodeboronation During Suzuki-Miyaura Coupling

Your reaction produces more of the deboronated side-product than the desired coupled product. This indicates that the rate of protodeboronation is competitive with or faster than the rate of the productive catalytic cycle.

G cluster_main Kinetic Competition in Suzuki-Miyaura Coupling cluster_productive Desired Pathway (Fast) cluster_side_reaction Competing Pathway (Slow) A Ar-B(OH)₂ + R-X C Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) A->C Enters Cycle E Protodeboronation (Base, H₂O, Heat) A->E Decomposes B Pd(0) Catalyst B->C D Desired Product (Ar-R) C->D k_coupling F Side Product (Ar-H) E->F k_deboronation Goal Goal: k_coupling >> k_deboronation

Caption: A successful Suzuki coupling requires the catalytic cycle to be much faster than decomposition.

  • Plausible Cause 1: Inappropriate Base. Strong aqueous bases (NaOH, KOH) or even moderately strong ones (K₂CO₃) in the presence of water are highly efficient at promoting protodeboronation.[4]

  • Solution 1: Optimize the Base.

    • Switch to a Milder Base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the catalytic cycle but is less aggressive in promoting protodeboronation.

    • Use a Fluoride Source: Bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective, often under anhydrous conditions.[15][16]

    • Use Anhydrous Conditions: If possible, use an anhydrous base (e.g., freshly dried K₃PO₄) with anhydrous solvents to minimize the availability of proton sources.

BaseSolvent SystemCommon IssuesRecommendation
NaOH, KOH, Na₂CO₃Aqueous (e.g., Toluene/H₂O)High risk of rapid protodeboronation.[15]Avoid for this substrate.
K₃PO₄, Cs₂CO₃Anhydrous (e.g., Dioxane, Toluene) or with minimal H₂OGenerally a good starting point. Can still cause issues at high temps.Recommended Start. Use anhydrous conditions first.
KF, CsFAnhydrous (e.g., Dioxane, 2-MeTHF)Requires an active catalyst. Can be very effective at suppressing protodeboronation.Excellent Alternative. Particularly for sensitive substrates.
  • Plausible Cause 2: Slow Catalytic Turnover. If the palladium catalyst is not efficient, the oxidative addition or transmetalation step can be slow, leaving the boronic acid to decompose in the basic medium.[17]

  • Solution 2: Enhance Catalytic Activity.

    • Use Modern Ligands: Switch from older ligands (e.g., PPh₃) to modern, electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These significantly accelerate the catalytic cycle.[18]

    • Use a Pre-catalyst: Palladacycle pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) generate the active Pd(0) species under mild conditions and with high efficiency, which can dramatically increase the rate of coupling versus decomposition.[14][18]

  • Plausible Cause 3: High Temperature or Long Reaction Time. Both factors increase the likelihood of decomposition.

  • Solution 3: Optimize Reaction Parameters.

    • Lower the Temperature: With a highly active modern catalyst, it is often possible to run the reaction at a lower temperature (e.g., 60–80 °C instead of 100–110 °C).

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Section 4: Proactive Strategies to Prevent Protodeboronation

Instead of just troubleshooting a failing reaction, you can modify the boronic acid itself to be more robust.

Strategy 1: Convert to a Boronate Ester

Boronic esters, particularly pinacol esters, are generally more stable towards protodeboronation and oxidation than their corresponding boronic acids.[1] They act as a "slow-release" source of the boronic acid or can participate directly in the catalytic cycle.[3]

Protocol: Preparation of (5-Methyl-6-morpholinopyridin-3-yl)boronic acid Pinacol Ester

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, combine 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or hexane (approx. 0.2 M concentration).

  • Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.

  • Monitoring: Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling without further purification. If necessary, purify by flash column chromatography on silica gel.

Strategy 2: Use Alternative Boron Reagents

If protodeboronation remains an insurmountable issue, consider using more stable boron derivatives from the outset.

  • MIDA Boronates: These are highly stable, crystalline solids that are unreactive until a slow hydrolysis with aqueous base releases the active boronic acid in situ. This keeps the instantaneous concentration of the sensitive boronic acid very low, minimizing decomposition.[3][4]

  • Organotrifluoroborates (R-BF₃K): Potassium trifluoroborate salts are also significantly more stable than boronic acids and are competent coupling partners in Suzuki-Miyaura reactions.[3][19]

Section 5: References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]

  • Chen, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Liu, T., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry.

  • Chen, M., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry.

  • Protodeboronation. Wikipedia. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Aggarwal, V. K., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Huddersfield Repository.

  • Perrin, C. L., et al. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Sikora, A., et al. (2010). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine.

  • Wang, B., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ResearchGate. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Candish, L., et al. (2018). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link]

  • Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Ismaili, H., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery.

  • How to Store Boric Acid. Lab Alley. [Link]

  • Watson, D. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Electron-Rich Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-rich pyridyl boronic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, purity, and reproducibility in their synthetic endeavors. The inherent electronic properties and the presence of the Lewis basic nitrogen atom in these substrates present unique challenges that require carefully optimized conditions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on mechanistic understanding and established protocols.

Question 1: My reaction is sluggish or stalls completely, resulting in low conversion of my starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of electron-rich pyridyl boronic acids is a common issue that can often be traced back to several factors related to catalyst activity and the nature of the coupling partners.

  • Probable Cause 1: Catalyst Inhibition by Pyridyl Nitrogen. The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[1] This is particularly problematic with 2-pyridyl boronic acids.

  • Solution 1: Strategic Ligand Selection. The choice of ligand is paramount to shield the palladium center and promote the desired catalytic steps.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃) are designed to be sterically demanding and electron-donating.[2][3][4] This bulkiness can disfavor the binding of the pyridyl nitrogen, while the electron-rich nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form very stable bonds with palladium, making the catalyst less susceptible to inhibition.[5]

  • Probable Cause 2: Inefficient Oxidative Addition. If your aryl halide partner is also electron-rich, the rate-limiting oxidative addition step of the catalytic cycle can be slow.

  • Solution 2: Catalyst System and Halide Choice.

    • For less reactive aryl chlorides, a more active catalyst system is required. Systems like Pd₂(dba)₃/P(t-Bu)₃ have shown efficacy.[5]

    • If possible, using a more reactive aryl bromide or iodide can significantly accelerate the oxidative addition step.

  • Probable Cause 3: Inadequate Base Strength or Solubility. The base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[5][6] If the base is not strong enough or is not sufficiently soluble in the reaction medium, this activation will be inefficient.

  • Solution 3: Base Optimization.

    • Aqueous solutions of inorganic bases like K₃PO₄ or K₂CO₃ are commonly used and are effective for many systems.

    • In cases where anhydrous conditions are preferred to mitigate side reactions, soluble organic bases like potassium trimethylsilanolate (TMSOK) can be highly effective.[2]

Question 2: I am observing a significant amount of a byproduct that corresponds to the protonated starting pyridine, and my desired product yield is low. What is happening and how can I prevent it?

Answer:

The formation of the protonated pyridine byproduct is a clear indication of protodeboronation, a major competing side reaction where the C-B bond of the boronic acid is cleaved by a proton source.[7] Electron-rich and certain heteroaromatic boronic acids are particularly susceptible to this pathway.[3][8]

  • Probable Cause: Presence of Protic Solvents or Water. The most common cause of protodeboronation is the presence of water or other protic species in the reaction mixture, which can act as a proton source.

  • Solution 1: Rigorous Control of Reaction Conditions.

    • Anhydrous Conditions: Employing strictly anhydrous solvents and reagents can significantly suppress protodeboronation.[2] Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Aprotic Solvents: Use solvents such as dioxane, THF, or toluene.

  • Solution 2: Modifying the Boron Reagent. The inherent instability of some pyridyl boronic acids can be overcome by using more stable derivatives.[3][9]

    • Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl glycol ester.[2] These are generally more resistant to protodeboronation.

    • MIDA Boronates or Trifluoroborate Salts: These are air-stable, crystalline solids that slowly release the free boronic acid under the reaction conditions.[3] This slow release maintains a low concentration of the active boronic acid, favoring the desired transmetalation over protodeboronation.

  • Solution 3: Accelerating the Catalytic Cycle. If the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation, the desired product will be formed preferentially.

    • Use of Precatalysts: Employing a palladium precatalyst that rapidly forms the active Pd(0) species can help the catalytic cycle outcompete the decomposition of the boronic acid.[3]

    • Additives: The addition of copper(I) salts has been shown to facilitate the coupling of challenging 2-heterocyclic boronates, potentially by accelerating the transmetalation step.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst and ligand combination to start with for an electron-rich pyridyl boronic acid?

A1: A robust starting point for these challenging couplings would be a second-generation Buchwald precatalyst, such as XPhos Pd G2, paired with a suitable base like K₃PO₄ in a solvent system like dioxane/water. This combination is known for its high activity and broad functional group tolerance.[2][3]

Q2: How does the position of the boronic acid on the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) affect the reaction?

A2: The position of the boronic acid group has a significant impact on reactivity. 2-Pyridyl boronic acids are often the most challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to strong catalyst inhibition.[1][8] 3- and 4-pyridyl boronic acids are generally less problematic as the nitrogen atom is further away and its inhibitory effect is diminished.

Q3: Can I use an aryl chloride as a coupling partner with an electron-rich pyridyl boronic acid?

A3: Yes, but it is more challenging than using an aryl bromide or iodide due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[4][11] Success with aryl chlorides typically requires a highly active catalyst system, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, and may require higher reaction temperatures.[5]

Q4: I am concerned about the stability of my electron-rich pyridyl boronic acid during storage. What are the best practices?

A4: Electron-rich pyridyl boronic acids can be prone to decomposition over time.[12] For long-term storage, it is highly recommended to convert them into more stable derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts.[3][9] If you must store the boronic acid, keep it in a tightly sealed container under an inert atmosphere, refrigerated, and protected from light and moisture.

Data and Protocols

Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of electron-rich pyridyl boronic acids. Optimization will likely be required for specific substrates.

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)Highly active, promotes rapid formation of Pd(0), and the bulky ligand minimizes catalyst inhibition.[3]
Ligand XPhos or SPhos (if not using a precatalyst)Bulky and electron-rich, accelerates oxidative addition and reductive elimination.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases that effectively form the active boronate species.
Solvent Dioxane/H₂O (e.g., 10:1 v/v) or TolueneAprotic solvents are preferred; a small amount of water can be beneficial for some systems with inorganic bases.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion, especially with challenging substrates.
Boronic Acid Use as a stable derivative (e.g., pinacol ester)Minimizes protodeboronation and improves handling and stability.[2][3]
Standard Experimental Protocol

This protocol provides a general procedure for a small-scale Suzuki-Miyaura reaction.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridyl boronic acid or ester (1.2-1.5 equiv), the base (2.0 equiv), and the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Key Concepts

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd(0)L2 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->OxAdd Ar-X Inhibition Catalyst Inhibition (Pyridyl-Pd(II)) Pd(0)L2->Inhibition Pyridyl-B(OR)2 Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation Ar'-B(OR)2 + Base OxAdd->Inhibition Pyridyl-B(OR)2 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' caption Suzuki-Miyaura catalytic cycle with potential inhibition.

Caption: Suzuki-Miyaura cycle and pyridyl nitrogen inhibition.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_SM Starting Materials Intact? Start->Check_SM Check_Protodeboronation Protodeboronation Observed? Check_SM->Check_Protodeboronation Yes Catalyst_Issue Potential Catalyst Problem: 1. Increase Catalyst Loading 2. Change Ligand (e.g., XPhos) 3. Use a Precatalyst Check_SM->Catalyst_Issue No (Decomposition) Check_Protodeboronation->Catalyst_Issue No Protodeboronation_Solutions Address Protodeboronation: 1. Use Anhydrous Conditions 2. Switch to Boronic Ester/MIDA 3. Add Cu(I) co-catalyst Check_Protodeboronation->Protodeboronation_Solutions Yes Success Improved Yield Catalyst_Issue->Success Protodeboronation_Solutions->Success caption Troubleshooting workflow for low-yield reactions.

Caption: Workflow for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Omega, 6(1), 177-185. [Link]

  • Thompson, A. S., et al. (2005). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 70(9), 3829-3832. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4052–4055. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Deshmukh, M. B. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Li, W., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(22), 8967–8970. [Link]

  • Blue, J. D., & Mitchell, T. A. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14443-14454. [Link]

  • Blue, J. D., & Mitchell, T. A. (2020). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [Link]

  • Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1319-1327. [Link]

  • Wikipedia. (2023, December 2). Protodeboronation. [Link]

  • Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health. [Link]

  • Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Smith, A. M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15655. [Link]

  • Singh, K., & Kumar, S. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(20), 4624–4627. [Link]

Sources

preventing homocoupling in Suzuki reactions with 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support resource for optimizing Suzuki-Miyaura reactions. This guide is specifically designed to address a persistent challenge in cross-coupling chemistry: the formation of homocoupling byproducts, particularly when working with electron-rich and sterically demanding substrates like 5-Methyl-6-morpholinopyridin-3-ylboronic acid. Our goal is to move beyond simple procedural lists and provide you with the causal understanding needed to troubleshoot effectively and develop robust, high-yielding protocols.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical bi-pyridine byproduct in my reaction. What is it and why is it forming?

A1: You are observing the homocoupling or "dimerization" of your 5-Methyl-6-morpholinopyridin-3-ylboronic acid. This is a common side reaction in Suzuki-Miyaura couplings. The primary causes are twofold:

  • Oxygen-Mediated Oxidative Coupling: The presence of dissolved oxygen in your reaction mixture is the most frequent culprit.[1][2] Oxygen can facilitate a palladium-mediated oxidative coupling of two boronic acid molecules, leading to the undesired symmetrical biaryl product.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) source, such as Pd(OAc)₂ or PdCl₂, it must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction involves the boronic acid itself, where two molecules of the boronic acid couple to form the dimer, reducing Pd(II) to Pd(0) in the process.[3][4][5][6]

Q2: My boronic acid is electron-rich. Does this make the homocoupling problem worse?

A2: Yes, the electronic nature of your substrate plays a crucial role. 5-Methyl-6-morpholinopyridin-3-ylboronic acid is an electron-rich heterocyclic boronic acid. While this high electron density is beneficial for the desired transmetalation step, it can also render the molecule more susceptible to oxidative side reactions, including homocoupling. Furthermore, such substrates can be more prone to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), another common side reaction that reduces overall yield.[7]

Q3: Can my choice of palladium catalyst and ligand directly impact the amount of homocoupling?

A3: Absolutely. This is one of the most powerful levers you have for controlling the reaction's selectivity.

  • Palladium Source: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is generally preferred as it bypasses the initial reduction step that can generate homocoupled products.[5][8] Modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts) are also excellent as they are designed to generate the active Pd(0) species cleanly and efficiently.[5]

  • Ligand Choice: Bulky and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like SPhos and XPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective at suppressing homocoupling.[5][8] They accelerate the key steps of the desired catalytic cycle—oxidative addition and reductive elimination—making the main pathway kinetically favored over the competing homocoupling side reaction.[8][9]

Q4: I'm worried my boronic acid is degrading on the shelf or during the reaction. How can I improve its stability?

A4: This is a valid concern, especially with complex heterocyclic boronic acids. One field-proven strategy is to protect the boronic acid by reacting it with diethanolamine.[10] This forms a crystalline, air- and water-stable "dabornate" adduct. This adduct is often more stable than the free boronic acid and can be used directly in the Suzuki coupling reaction, typically in protic solvents, where it slowly hydrolyzes to release the boronic acid under the reaction conditions.[7][10]

Visualizing the Reaction Pathways

Understanding the desired catalytic cycle in contrast to the primary homocoupling pathway is essential for effective troubleshooting.

Suzuki_Cycle cluster_0 Desired Suzuki-Miyaura Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)Complex->Transmetalation DiarylPd Ar-Pd(II)-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Diagram 1: The desired Suzuki-Miyaura catalytic cycle.

Homocoupling_Pathway cluster_1 Homocoupling Side Reaction Pd(II)Source Pd(II) Precatalyst (e.g., Pd(OAc)2) Homocoupling Oxidative Homocoupling Pd(II)Source->Homocoupling BoronicAcid 2 x Ar'-B(OH)2 BoronicAcid->Homocoupling Oxygen O2 (Trace) Oxygen->Homocoupling Dimer Dimer Product (Ar'-Ar') Homocoupling->Dimer Pd(0) Pd(0) Homocoupling->Pd(0) Reduces Pd(II) to active catalyst

Diagram 2: The competing boronic acid homocoupling pathway.

In-Depth Troubleshooting Guide

Use this section to diagnose and systematically resolve issues related to homocoupling.

Observed Issue Primary Suspect(s) Diagnostic Step Recommended Action(s)
High Homocoupling (>10%) with Pd(II) Precatalyst (e.g., Pd(OAc)₂) Oxygen contamination; Non-optimal catalyst reduction.Run a control reaction under rigorously deoxygenated conditions.1. Improve Deoxygenation: Sparge solvents with argon or nitrogen for 30-60 minutes before use. Use freeze-pump-thaw cycles for maximum effect.[5][6] 2. Switch Catalyst: Change to a Pd(0) source (e.g., Pd(PPh₃)₄) or an air-stable Pd(II) precatalyst (e.g., XPhos Pd G3/G4) to ensure clean generation of the active catalyst.[5][8][11] 3. Add a Reductant: Introduce a mild reducing agent like potassium formate (HCO₂K) to the reaction. This can help minimize free Pd(II) without interfering with the main cycle.[6][12][13]
Homocoupling Persists Despite Using a Pd(0) Source Oxygen contamination is the most likely cause.Check the integrity of your inert atmosphere setup. Ensure reagents, especially the base and solvents, are dry and properly handled.1. Rigorous Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction setup and reagent addition. 2. Pre-mix Catalyst: Consider pre-forming the active catalyst by stirring the Pd source and ligand in the degassed solvent for 10-15 minutes before adding the boronic acid and aryl halide.[2]
Low Yield and Both Homocoupling and Protodeboronation Observed Sub-optimal base/solvent system; Boronic acid instability.Analyze the reaction mixture by LC-MS to quantify the ratio of desired product, homocoupling byproduct, and the protodeboronated starting material.1. Modify Base: If using a strong base (e.g., NaOH), switch to a milder one like K₃PO₄ or K₂CO₃, which can reduce the rate of protodeboronation.[7] 2. Solvent System: Ensure the chosen solvent effectively dissolves all components. A biphasic system (e.g., Toluene/H₂O) requires vigorous stirring. Less polar aprotic solvents like 1,4-dioxane or THF are often effective.[3][14] 3. Protect the Boronic Acid: Synthesize the diethanolamine adduct of your boronic acid for enhanced stability and use it directly in the coupling reaction (see Protocol 2).[7][10]
Reaction is Sluggish, Leading to More Time for Side Reactions Poorly optimized catalyst/ligand combination.Screen different ligands.1. Use a High-Performance Ligand: Switch to a state-of-the-art Buchwald ligand (e.g., SPhos, XPhos, RuPhos). Their steric bulk and electron-donating ability can dramatically accelerate the reductive elimination step, increasing turnover and minimizing side reactions.[8][9][15]

Troubleshooting Workflow

This decision tree provides a logical sequence for addressing homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_o2 Is reaction rigorously deoxygenated? start->check_o2 improve_deoxygenation Implement rigorous deoxygenation (N2/Ar sparge, F-P-T cycles) check_o2->improve_deoxygenation No check_catalyst What is the Pd source? check_o2->check_catalyst Yes improve_deoxygenation->check_catalyst pd2_source Pd(II) (e.g., Pd(OAc)2) check_catalyst->pd2_source pd0_source Pd(0) or Precatalyst check_catalyst->pd0_source switch_catalyst Switch to Pd(0) source or modern precatalyst (e.g., XPhos G3) pd2_source->switch_catalyst check_ligand Is an optimal ligand being used? pd0_source->check_ligand switch_catalyst->check_ligand switch_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) check_ligand->switch_ligand No check_base Is protodeboronation also an issue? check_ligand->check_base Yes switch_ligand->check_base switch_base Use milder base (K3PO4, K2CO3) and/or protect boronic acid check_base->switch_base Yes success Problem Resolved check_base->success No switch_base->success

Diagram 3: A logical workflow for troubleshooting homocoupling.

Optimized Experimental Protocols

Protocol 1: High-Selectivity Suzuki Coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid

This protocol is designed from the ground up to minimize homocoupling by incorporating best practices in catalyst selection and oxygen exclusion.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Deionized Water

Procedure:

  • Deoxygenation: Sparge the 1,4-dioxane and water with a steady stream of argon or nitrogen for at least 30 minutes in a separate, sealed flask.

  • Reaction Setup: To a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 10:1 dioxane:water. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the Diethanolamine Adduct

This two-step procedure enhances the stability of the boronic acid, which can be beneficial for storage and for minimizing side reactions.[7][10]

Part A: Adduct Formation

  • Dissolution: In a vial with a stir bar, dissolve the 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.

  • Precipitation: A precipitate will form, which may be preceded by the initial solid dissolving completely.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.

Part B: Suzuki Coupling with the Adduct

Follow Protocol 1, substituting the free boronic acid with the diethanolamine adduct (1.2 - 1.5 equiv). It is crucial to use a solvent system containing a protic component (like water) to facilitate the in-situ release of the boronic acid.[10]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 216-243). Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440.
  • Miller, S. J., et al. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF on ResearchGate. Retrieved from [Link]

  • Fairlamb, I. J. S. (2010). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Semantic Scholar. Retrieved from [Link]

  • Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]

  • Wolfe, J. P., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 13662-13663.
  • Sigman, M. S., & Norrby, P.-O. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461–1473.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling of Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously difficult yet vital transformation. The unique electronic properties of the pyridine ring introduce specific obstacles, primarily related to catalyst deactivation and substrate instability. This document provides in-depth, mechanistically grounded troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental failures. Each answer explains the likely root cause and provides a clear, actionable path to resolving the issue.

Q1: My reaction has stalled or shows very low conversion, even after extended reaction times. What is the most likely cause?

A1: Catalyst Inhibition by Pyridine Nitrogen

This is the most common failure mode in Suzuki couplings involving pyridyl substrates. The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the electron-deficient palladium(II) intermediate that forms after oxidative addition. This coordination creates a stable, off-cycle palladacycle that is reluctant to proceed through the subsequent transmetalation and reductive elimination steps, effectively poisoning the catalyst.[1][2] This issue is particularly pronounced with 2-pyridyl boronic acids due to the proximity of the nitrogen to the reaction center.

Troubleshooting Steps:

  • Switch to a More Effective Ligand: The choice of ligand is critical to overcoming catalyst inhibition. Standard ligands like triphenylphosphine are often inadequate.

    • Use Bulky, Electron-Rich Biarylphosphine Ligands: Ligands developed by Buchwald and others (e.g., SPhos, XPhos, RuPhos) are the gold standard for this application.[3][4] Their steric bulk discourages the pyridine nitrogen from coordinating to the palladium center, while their high electron-donating ability accelerates the rate-limiting reductive elimination step.[5][6]

    • Consider N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and can be highly effective at stabilizing the active catalyst and promoting the reaction.[5][7]

  • Increase Catalyst Loading: While not ideal from an atom economy perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation to provide an acceptable yield.

  • Employ Additives: In some cases, Lewis acidic additives have been shown to coordinate to the pyridine nitrogen, effectively "masking" it from the palladium catalyst and mitigating inhibition.[1]

Logical Workflow: Diagnosing and Solving Low Conversion

cluster_start Initial Observation cluster_diag Diagnosis cluster_solution Solution Path start Low or No Product Formation diag1 Primary Suspect: Catalyst Inhibition by Pyridine-N start->diag1 diag2 Secondary Suspect: Protodeboronation (See Q2) start->diag2 sol1 Step 1: Change Ligand (e.g., to XPhos, SPhos) diag1->sol1 sol2 Step 2: Increase Catalyst Loading (e.g., 2-5 mol%) sol1->sol2 sol3 Step 3: Check Boronic Acid Stability (See Q2 for solutions) sol2->sol3 success Reaction Success sol3->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Q2: I see my starting aryl halide, but my pyridyl boronic acid has disappeared upon analysis (TLC, LC-MS), and I've formed the deborylated pyridine instead. What is happening?

A2: Protodeboronation of the Pyridyl Boronic Acid

Protodeboronation is the undesired cleavage of the C–B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom. Pyridyl boronic acids, especially electron-deficient ones and the 2-pyridyl isomer, are notoriously susceptible to this side reaction.[1][8][9] The presence of water and a strong base in the reaction mixture can significantly accelerate this degradation pathway.[3][10] If the catalytic cycle is slow (due to inhibition, as discussed in Q1), the boronic acid has more time to decompose before it can participate in the desired transmetalation step.

Troubleshooting Steps:

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to strictly anhydrous conditions can dramatically reduce protodeboronation.[3] This involves using dry solvents and a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Employ a Milder Base: Strong bases can catalyze the hydrolysis of the C-B bond.[10] Consider switching from strong bases like NaOH to milder alternatives like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]

  • Adopt a "Slow-Release" Strategy with Boronic Acid Surrogates: The most robust solution is to use a more stable form of the boronic acid that slowly releases the active species into the reaction. This keeps the instantaneous concentration of the vulnerable free boronic acid low, minimizing decomposition.[11]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that are robust to air and chromatography.[1][12] They release the boronic acid under the basic reaction conditions.

    • Trifluoroborate Salts (R-BF₃K): Potassium organotrifluoroborates are also significantly more stable to protodeboronation than the corresponding boronic acids.

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable structure that can be used directly in the coupling reaction.[13]

Mechanism: Protodeboronation Pathway

BA Pyridyl Boronic Acid (Pyr-B(OH)₂) Intermediate Unstable Intermediate BA->Intermediate + H₂O, Base H2O Proton Source (e.g., H₂O) Base Base (e.g., OH⁻) Product Deborylated Pyridine (Pyr-H) Intermediate->Product C-B Bond Cleavage Side_Product B(OH)₃ Intermediate->Side_Product

Caption: The undesired protodeboronation side reaction pathway.

Q3: My reaction is producing a significant amount of bi-pyridyl homocoupling product. How can I suppress this?

A3: Oxidative Homocoupling

Homocoupling of boronic acids is a common side reaction in Suzuki couplings and can occur via two primary mechanisms:

  • Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in-situ to the active Pd(0) species. Two molecules of the boronic acid can act as the reductant, leading to the formation of one molecule of the homocoupled product.[10]

  • Presence of Oxygen: Adventitious oxygen in the reaction can re-oxidize the Pd(0) catalyst to Pd(II), leading to an oxidative catalytic cycle that consumes the boronic acid to form the dimer.[3][10]

Troubleshooting Steps:

  • Use a Pd(0) Source or a Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or use a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed to cleanly and efficiently generate the active Pd(0) species without relying on the boronic acid for reduction.[7]

  • Ensure Rigorous Degassing: Oxygen is a key culprit in homocoupling.[3] Your solvent must be thoroughly degassed before use. The most effective method is a series of "freeze-pump-thaw" cycles, but sparging with an inert gas (argon or nitrogen) for 30-60 minutes is also effective for most applications.[14]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of high-purity nitrogen or argon. Ensure all glassware is dried and the system is purged of air before adding reagents.

Frequently Asked Questions (FAQs)

What makes 2-pyridyl boronic acids so much more challenging than 3- or 4-pyridyl isomers?

The proximity of the nitrogen lone pair to the C-B bond in the 2-position creates a "perfect storm" of challenges:

  • Enhanced Catalyst Inhibition: The nitrogen can form a stable five-membered chelate with the palladium center (a palladacycle), which is a very strong deactivating state.[15]

  • Increased Rate of Protodeboronation: The electron-withdrawing nature of the nitrogen atom acidifies the C-B bond, making it more susceptible to cleavage. This effect is strongest at the adjacent 2-position.[8]

  • Instability: 2-pyridyl boronic acid is notoriously unstable and difficult to store. Using a freshly prepared sample or a stable surrogate like a MIDA boronate is highly recommended.[8][12]

Is there a universal set of "go-to" conditions for a difficult pyridyl Suzuki coupling?

While every substrate pairing is unique, a robust starting point for a challenging coupling (e.g., a 2-pyridyl boronic acid with an electron-rich or hindered aryl chloride) would be:

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G4 (1-3 mol%)Provides a clean source of active Pd(0) and a highly effective, bulky ligand to prevent inhibition and speed up the catalytic cycle.[4][7]
Boron Source MIDA boronate or trifluoroborate salt (1.2-1.5 equiv)Maximizes stability and prevents protodeboronation through a slow-release mechanism.[11][12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic bases suitable for anhydrous conditions, minimizing boronic acid decomposition.[3][15]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that are ideal for preventing protodeboronation. Must be rigorously degassed.[1][14]
Temperature 80-110 °COften requires heating to drive the reaction to completion, especially with challenging substrates.
Atmosphere Strict Nitrogen or ArgonEssential to prevent oxidative degradation of the catalyst and boronic acid.[3]
When should I consider using a copper co-catalyst?

The use of copper(I) salts (e.g., CuI, Cu(OAc)₂) has been shown to be particularly beneficial for the coupling of 2-heterocyclic boronates.[16] The proposed mechanism involves a rapid transmetalation from boron to copper, forming a 2-pyridyl copper intermediate. This intermediate then undergoes a more facile transmetalation to the palladium(II) center.[12] This strategy can be effective when even the best ligand systems fail to promote the direct B-to-Pd transmetalation at a sufficient rate.

Proposed Role of Copper Additive

BA 2-Pyridyl Boronate (Pyr-B(OR)₂) Cu_int 2-Pyridyl-Cu(I) BA->Cu_int Fast B-to-Cu Transmetalation Cu Cu(I) Salt Cu->Cu_int Pd Ar-Pd(II)-L₂-X Pd_int Ar-Pd(II)-L₂-Pyr Pd->Pd_int Cu_int->Pd_int Facile Cu-to-Pd Transmetalation Product Ar-Pyr (Product) Pd_int->Product Reductive Elimination

Caption: Copper-mediated pathway for challenging 2-pyridyl couplings.

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling using a Buchwald Precatalyst

This protocol is a robust starting point for coupling a pyridyl MIDA boronate with an aryl chloride.

  • Glassware Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the pyridyl MIDA boronate (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Preparation of a Diethanolamine-Protected Pyridyl Boronic Acid

This procedure stabilizes a labile boronic acid for easier handling and improved reaction performance.[13]

  • Dissolution: In a round-bottom flask, dissolve the pyridyl boronic acid (1.0 equiv) in a suitable solvent like dichloromethane or toluene.

  • Addition: Add diethanolamine (1.05 equiv) to the solution at room temperature.

  • Precipitation: A white solid of the diethanolamine adduct should precipitate, sometimes after a brief period of complete dissolution.

  • Isolation: Stir the resulting slurry for 20-30 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically under conditions that facilitate its slow hydrolysis back to the active boronic acid.

References

  • D. C. Blakemore, et al. (2018). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]

  • J. Org. Chem. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • ChemRxiv. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]

  • M. S. Sigman, et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • M. S. Sigman, et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Available at: [Link]

  • S. L. Buchwald, et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • E. A. B. Kantchev, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • P. S. Fier, et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]

  • D. Chen, et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Available at: [Link]

  • G. C. Lloyd-Jones, et al. (2015). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • S. L. Buchwald, et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]

  • D. G. Hall, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • S. L. Buchwald, et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]

  • S. L. Buchwald, et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • J. Z. Deng, et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at: [Link]

  • S. L. Buchwald, et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • D. J. F. Walker, et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • M. D. Burke, et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Couplings with 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura coupling involving 5-Methyl-6-morpholinopyridin-3-ylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific, yet challenging, cross-coupling reaction. The unique electronic and structural features of this substrate—namely, the electron-rich, sterically accessible pyridine nitrogen and the morpholino group—present distinct challenges not encountered with simpler aryl boronic acids. This guide provides in-depth, field-proven insights to help you navigate these complexities and improve your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling with 5-Methyl-6-morpholinopyridin-3-ylboronic acid in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start my investigation?

A1: A stalled reaction is the most common issue and typically points to problems within the core components of the catalytic cycle. The primary suspects are catalyst inhibition, poor catalyst activity, or reagent instability.

Initial Diagnostic Workflow:

  • Assess Reagent Quality: Verify the purity and stability of your 5-Methyl-6-morpholinopyridin-3-ylboronic acid. Heteroaromatic boronic acids can degrade upon storage, especially if exposed to moisture or air. Consider re-purifying the boronic acid or purchasing a fresh batch.

  • Confirm Catalyst Activity: Ensure your palladium source and ligand are active. If you are not using a pre-formed, air-stable precatalyst (e.g., a G3 or G4 palladacycle), your catalyst system is highly vulnerable to deactivation.[1][2]

  • Ensure Rigorous Inert Conditions: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of your boronic acid.[1] Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is assembled under a positive pressure of an inert gas like argon or nitrogen.

If these initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary. The workflow below provides a logical path for troubleshooting.

Start Low or No Yield Reagents Step 1: Verify Reagent Quality - Boronic Acid Purity (NMR/LCMS) - Catalyst/Ligand Activity - Solvent Anhydrous/Degassed? Start->Reagents Start Here Inert Step 2: Check Reaction Setup - Rigorous Inert Atmosphere? - Proper Degassing Technique? Reagents->Inert Reagents OK Optimization Step 3: Systematic Optimization Inert->Optimization Setup OK Ligand A: Screen Ligands (e.g., XPhos, SPhos, RuPhos) Optimization->Ligand Base B: Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) Optimization->Base Solvent C: Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Optimization->Solvent Success Improved Yield Ligand->Success Base->Success Solvent->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing a significant amount of 5-methyl-6-morpholinopyridine, the protodeboronated side product. How can I prevent this?

A2: Protodeboronation is a major competing pathway for heteroaromatic boronic acids, where a proton replaces the boronic acid group.[3] This reaction is often catalyzed by aqueous base or residual water.[4][5] The electron-rich nature of your pyridine ring can exacerbate this issue.

Causality: The C-B bond is cleaved via protonolysis. This process is highly dependent on pH and water content. The Lewis basic nitrogen on the pyridine ring can also participate in mechanisms that facilitate this undesired reaction.[3][6]

Solutions to Minimize Protodeboronation:

  • Switch to Anhydrous Conditions: This is the most effective strategy. Replace aqueous base systems with an anhydrous base and solvent.

    • Recommended Base: Use potassium phosphate (K₃PO₄). It is a strong enough base for the catalytic cycle but has low solubility, which helps maintain a low concentration of hydroxide ions that promote protodeboronation.[2]

    • Recommended Solvent: Use anhydrous 1,4-dioxane, 2-MeTHF, or toluene.

  • Use a More Stable Boronic Acid Surrogate: If anhydrous conditions are insufficient, convert the boronic acid to a more stable derivative that slowly releases the active boronic acid into the reaction. This "slow-release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, favoring transmetalation over protodeboronation.[5][7]

    • Potassium Trifluoroborate Salts (R-BF₃K): These are generally more stable to air and moisture and can be used directly.

    • MIDA Boronates: These are highly stable surrogates that hydrolyze under the reaction conditions to liberate the boronic acid.[3][5]

Q3: My reaction stalls after about 50% conversion, even with active reagents. What is causing this catalyst deactivation?

A3: Catalyst deactivation with this substrate is often due to the pyridine nitrogen. The lone pair on the nitrogen atom can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[8][9]

Causality: The formation of L₂Pd(0) or related species is a key equilibrium. The electron-rich pyridine can act as a competing ligand, binding to the palladium and preventing it from participating in the catalytic cycle, specifically hindering the crucial oxidative addition step.

Solutions to Prevent Catalyst Deactivation:

  • Use Bulky, Electron-Rich Ligands: These are essential. The steric bulk of the ligand physically hinders the pyridine nitrogen from coordinating to the palladium center. The strong electron-donating ability of the ligand accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired catalytic cycle outcompete the deactivation pathway.[9][10]

  • Employ Modern Palladacycle Precatalysts: Use air-stable precatalysts such as those from the Buchwald (e.g., XPhos Pd G3, SPhos Pd G4) or Fu (PEPPSI) series. These catalysts are designed for challenging substrates and are more efficient at generating the active monoligated Pd(0) species required for catalysis, minimizing the chance for catalyst deactivation.[1][2]

The diagram below illustrates key failure points in the Suzuki catalytic cycle relevant to this substrate.

Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + R-X Inhibition Catalyst Inhibition: Pyridine N-coordination blocks active site Pd0->Inhibition Deactivation PdII L-Pd(II)-Ar(X) OA->PdII TM Transmetalation PdII->TM + Ar'-B(OH)2 PdII_couple L-Pd(II)-Ar(Ar') TM->PdII_couple Protodeboronation Protodeboronation: Boronic acid destroyed before it can react TM->Protodeboronation Competition RE Reductive Elimination PdII_couple->RE Forms C-C bond RE->Pd0 + Product

Caption: Suzuki cycle showing points of failure for pyridine boronic acids.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose catalyst system to start with for this coupling?

    • A: For a robust starting point, we recommend a second-generation (G2) or third-generation (G3) Buchwald precatalyst paired with a bulky, electron-rich dialkylbiarylphosphine ligand. A combination like XPhos Pd G3 or RuPhos Pd G3 is an excellent choice. These systems show broad utility and are particularly effective for heteroaromatic couplings.[9][11]

  • Q: How do I choose between bases like K₂CO₃, Cs₂CO₃, and K₃PO₄?

    • A: Your choice of base is critical and depends on your tolerance for water.

      • K₂CO₃/Cs₂CO₃: These are common choices and are typically used in aqueous solvent mixtures (e.g., dioxane/water). They are effective but can promote protodeboronation. Cesium carbonate is more soluble and often gives faster rates but is more expensive.

      • K₃PO₄: This is the preferred base when protodeboronation is a significant issue. It is typically used under anhydrous conditions (e.g., in dry dioxane or toluene) and is very effective at minimizing this side reaction.[2]

  • Q: Can I use my boronic acid as the hydrochloride salt?

    • A: Yes, the hydrochloride salt of 5-Methyl-6-morpholinopyridin-3-ylboronic acid can be used directly.[12] However, you must add an additional equivalent of base to the reaction to neutralize the HCl salt before the catalytic cycle can begin. Failure to do so will result in no reaction, as the base will be consumed, and the reaction medium will be acidic.

Recommended Screening Conditions & Protocols

For challenging couplings, a systematic screen of parameters is the most efficient path to success. The table below provides a validated set of starting conditions for screening.

ParameterCondition 1 (Aqueous)Condition 2 (Anhydrous)Condition 3 (Robust)
Catalyst Pd(dppf)Cl₂ (3 mol%)XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)
Ligand None (included in cat)None (included in cat)None (included in cat)
Base K₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)
Solvent Dioxane/H₂O (4:1)Anhydrous Dioxane2-MeTHF/H₂O (10:1)
Temperature 90 °C110 °C100 °C
Notes Standard starting point.Best for minimizing protodeboronation.Often effective for difficult substrates.
Protocol: Small-Scale Parallel Reaction Screening

This protocol describes a general procedure for setting up parallel reactions to efficiently screen the conditions listed above.

Materials:

  • Aryl halide (1.0 eq, e.g., 0.1 mmol)

  • 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.2-1.5 eq)

  • Palladium precatalyst (see table)

  • Base (see table)

  • Degassed solvent(s) (see table)

  • Inert atmosphere glovebox or Schlenk line

  • 2 mL reaction vials with stir bars and screw caps

Procedure:

  • Vial Preparation: In a glovebox or under a positive flow of argon, add the aryl halide (0.1 mmol, 1.0 eq), 5-Methyl-6-morpholinopyridin-3-ylboronic acid (0.12 mmol, 1.2 eq), the chosen base (0.3 mmol, 3.0 eq), and the palladium precatalyst (0.002 mmol, 2 mol%) to each reaction vial containing a stir bar.

  • Solvent Addition: Add the appropriate degassed solvent system (total volume ~1.0 mL, for a 0.1 M concentration) to each vial via syringe.

  • Reaction: Seal the vials tightly with their screw caps. If outside a glovebox, ensure the seal is secure before removing from the inert atmosphere.

  • Heating & Stirring: Place the vials in a pre-heated aluminum heating block on a magnetic stir plate. Stir the reactions vigorously at the specified temperature.

  • Monitoring: After a set time (e.g., 2, 8, or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and identify major byproducts.

  • Analysis: Compare the results from the different conditions to identify the most promising path forward for optimization and scale-up.

By systematically addressing the common failure modes associated with this challenging substrate, researchers can significantly improve the reliability and yield of their Suzuki-Miyaura coupling reactions.

References

  • Wikipedia. (2023, October 29). Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Watson, D. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15736. Available at: [Link]

  • Jbara, S. S., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(7), 3364-3387. Available at: [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Angewandte Chemie International Edition, 55(44), 13834-13838. Available at: [Link]

Sources

side reactions of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride in basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Welcome to the technical support guide for this compound (Product No. CB91566669)[1]. This document is intended for researchers, chemists, and drug development professionals utilizing this versatile building block in their synthetic endeavors. As a substituted pyridylboronic acid, this reagent is invaluable for constructing complex molecules, particularly through palladium-catalyzed cross-coupling reactions. However, its unique structure—featuring a Lewis basic morpholine, a pyridine nitrogen, and the boronic acid moiety—presents specific challenges, especially under the basic conditions required for many coupling reactions.

This guide provides in-depth, field-proven insights into the potential side reactions, troubleshooting strategies, and frequently asked questions to ensure the successful application of this reagent in your laboratory.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction has a low yield, and I've isolated a significant amount of 2-methyl-3-morpholinopyridine. What is happening and how can I fix it?

Answer:

You are observing the product of protodeboronation , the most common and often frustrating side reaction for heteroaryl boronic acids.[2][3][4] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.

Causality:

  • Base-Mediated Pathway: The mechanism for protodeboronation is highly dependent on pH.[2][5] In basic media, the boronic acid R-B(OH)₂ is in equilibrium with its more reactive boronate form, R-B(OH)₃⁻.[2][6][7] While this boronate is necessary for the desired transmetalation step with the palladium catalyst, it is also susceptible to protonolysis by a proton source (like water) in the reaction mixture.[2]

  • Structural Factors: Heteroaryl boronic acids, especially those with electron-donating groups like morpholine, can be particularly prone to protodeboronation.[3] The pyridine nitrogen itself can also play a role in modulating the electronic properties and stability of the C-B bond.[5]

Troubleshooting Protocol:

  • Choice of Base: The strength and nature of the base are critical.

    • Avoid Strong, Nucleophilic Hydroxide Bases: Bases like NaOH or KOH in high concentrations of water can accelerate protodeboronation.[2]

    • Recommended Bases: Opt for milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly sensitive substrates, cesium fluoride (CsF) in alcoholic solvents like isopropanol can be highly effective at minimizing protodeboronation.[8] Organic bases are also an option but can sometimes coordinate to the catalyst.[9]

  • Solvent System:

    • Minimize Water: While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active palladium-hydroxo species, excess water provides a ready proton source for protodeboronation.[9] Use anhydrous solvents and add water judiciously (e.g., a 10:1 or 20:1 ratio of organic solvent to water).

    • Consider Anhydrous Conditions: Recent studies have shown that completely anhydrous conditions using bases like trimethylsilanolates (e.g., TMSOK) can dramatically accelerate the desired coupling and suppress protodeboronation.[10]

  • Reaction Temperature and Time:

    • Lower the Temperature: High temperatures can increase the rate of protodeboronation. If your desired reaction is efficient, try running it at a lower temperature (e.g., 60-80 °C instead of >100 °C).

    • Monitor Reaction Progress: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

  • Reagent Stoichiometry:

    • Use a Slight Excess of Boronic Acid: A common strategy to compensate for some degree of decomposition is to use a slight excess (1.2 - 1.5 equivalents) of the boronic acid.[3]

ParameterProblematic ConditionRecommended SolutionRationale
Base Strong aqueous bases (NaOH, KOH)K₃PO₄, Cs₂CO₃, CsFMilder bases, less available water to act as a proton source.
Solvent High water contentAnhydrous solvents with minimal H₂OReduces the concentration of the proton source for protodeboronation.
Temperature High (>100 °C) for extended periodsLowest effective temperature (e.g., 80 °C)Slows the rate of the undesired protodeboronation side reaction.
Stoichiometry 1.0 equivalent of boronic acid1.2–1.5 equivalentsCompensates for unavoidable decomposition to drive the reaction to completion.
Q2: My reaction mixture is turning dark/black, and the catalyst appears to have crashed out, leading to a stalled reaction. What is the likely cause?

Answer:

This strongly suggests catalyst deactivation or decomposition . The Lewis basic sites in your boronic acid—the morpholine nitrogen and the pyridine nitrogen—are likely culprits.

Causality:

  • Catalyst Poisoning: The nitrogen atoms in your molecule are Lewis bases and can coordinate strongly to the palladium center.[3][10] This coordination can inhibit the binding of the aryl halide in the oxidative addition step or prevent other crucial steps in the catalytic cycle, effectively "poisoning" the catalyst.[10]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are designed to stabilize the palladium center and promote the desired catalytic cycle. If the ligand is not appropriate, the palladium can be more susceptible to poisoning or decomposition into inactive palladium black.

Troubleshooting Protocol:

  • Select a Robust Ligand: For heteroaryl couplings, specialized ligands are often required.

    • Buchwald Ligands: Ligands like SPhos, XPhos, or RuPhos are excellent choices. They are bulky, electron-rich, and designed to create a highly active and stable catalytic species that is less susceptible to coordination by basic heterocycles.[8]

    • Avoid Basic Phosphines: Avoid using simple, highly basic phosphines like triethylamine if they are not part of a well-defined ligand system, as they can compete for coordination sites.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., SPhos-Pd-G3) can ensure the efficient generation of the active catalytic species and often gives more reproducible results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Consider Additives: In some challenging cases where catalyst poisoning by a Lewis base is suspected, the addition of a Lewis acid like trimethyl borate (B(OMe)₃) has been shown to sequester the problematic Lewis base, freeing the palladium catalyst to function effectively.[10]

G start Reaction Stalled? Mixture Dark/Black? check_ligand Is the ligand appropriate? (e.g., SPhos, XPhos) start->check_ligand check_precatalyst Are you using a pre-catalyst? check_ligand->check_precatalyst Yes solution Improved Catalyst Stability & Reaction Outcome check_ligand->solution No. Switch to a bulkier, electron-rich ligand like SPhos. consider_additive Consider adding a Lewis Acid Scavenger (e.g., B(OMe)₃) check_precatalyst->consider_additive Yes check_precatalyst->solution No. Try a G3 or G4 pre-catalyst. consider_additive->solution

Caption: A workflow for diagnosing and solving catalyst deactivation issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt, and how should I handle it?

Answer: The boronic acid is supplied as a hydrochloride salt to improve its shelf-life and stability. The basic nitrogen atoms (morpholine and pyridine) are protonated, which makes the compound less prone to ambient oxidation and decomposition.

However, this means you must use a sufficient amount of base in your reaction to neutralize the HCl salt in addition to the base required for the catalytic cycle. A general rule is to use at least one extra equivalent of base for the neutralization. For example, if the standard protocol calls for 2 equivalents of K₃PO₄, you should use at least 3 equivalents with this reagent. Insufficient base will prevent the formation of the active boronate species and halt the reaction.

Q2: Can this boronic acid form boroxines? Does this affect the reaction?

Answer: Yes, like most boronic acids, 5-Methyl-6-morpholinopyridin-3-ylboronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[10][11] This is a reversible process that releases water.

  • Impact on Stoichiometry: Boroxine formation changes the molecular weight of the reagent. If you have an older sample that has been exposed to dehydrating conditions, it may exist partially as the boroxine. This can lead to inaccurate measurements if you are calculating stoichiometry based on the monomeric boronic acid.

  • Reactivity: Boroxines are generally considered to be active participants in the Suzuki-Miyaura coupling. The base and water in the reaction mixture readily hydrolyze the boroxine back to the monomeric boronic acid/boronate form, which then enters the catalytic cycle. For most applications, the presence of boroxine is not a major impediment, but it underscores the importance of using fresh, well-stored reagents for maximum reproducibility.

G cluster_0 Reaction Conditions BoronicAcid R-B(OH)₂ (Active Form) Boronate R-B(OH)₃⁻ (Transmetalating Species) BoronicAcid->Boronate + OH⁻ Boroxine (RBO)₃ (Storage Form) Boroxine->BoronicAcid + 3 H₂O

Caption: Equilibrium between boronic acid, boronate, and boroxine forms.

Q3: Are there other, less common side reactions I should be aware of?

Answer: While protodeboronation and catalyst inhibition are the primary concerns, two other potential side reactions are:

  • Oxidation: Boronic acids can be oxidized to the corresponding phenol (5-hydroxy-2-methyl-3-morpholinopyridine).[11] This is more common if the reaction is not properly degassed and is exposed to oxygen, especially at high temperatures or in the presence of certain metal impurities. Always ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Homocoupling (Glaser-type): In some palladium-catalyzed reactions, particularly under oxidative conditions, the boronic acid can couple with itself to form a symmetrical biaryl dimer. This is usually a minor byproduct but can become more significant if the oxidative addition step with the aryl halide partner is slow. Using a well-chosen ligand and ensuring an inert atmosphere typically suppresses this pathway.

By understanding the underlying chemical principles and being mindful of these potential pitfalls, you can effectively troubleshoot your experiments and achieve high yields and purity in your synthetic work with this compound.

References

  • Wikipedia. Protodeboronation. [Link]

  • Silva, L., et al. (2014). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

  • Oldenhuis, N. J., et al. (2011). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PLOS ONE. [Link]

  • Pinto, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • American Chemical Society. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • MDPI. (2017). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • American Chemical Society. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Royal Society of Chemistry. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

  • PubChem. (n.d.). (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. [Link]

Sources

stability of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your experimental design.

I. Understanding the Reagent: A Stability Overview

This compound is a valuable reagent for introducing a substituted pyridyl moiety, commonly employed in Suzuki-Miyaura cross-coupling reactions. However, like many heteroarylboronic acids, its stability under reaction conditions can be a critical factor influencing yield and reproducibility. The primary decomposition pathway of concern is protodeboronation, the cleavage of the C-B bond, which is often accelerated by the basic and aqueous conditions typical of Suzuki-Miyaura reactions.[1]

The presence of the nitrogen-rich pyridine ring can also present challenges, such as potential catalyst inhibition through coordination to the palladium center.[2] The hydrochloride salt form enhances the shelf-life and handling of the compound by protonating the basic nitrogen atoms, thus preventing certain degradation pathways during storage. In a typical basic reaction medium, the active free base of the boronic acid is generated in situ.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura couplings involving this reagent often stem from one of three main issues: catalyst inactivation, boronic acid decomposition, or suboptimal reaction parameters.

  • Probable Cause 1: Catalyst Inactivation The Lewis basic nitrogen atoms on the pyridine ring and the morpholine moiety can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition.

    Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3][4] These ligands can stabilize the palladium center and promote the desired catalytic cycle over off-cycle catalyst deactivation pathways.

    • Pre-catalyst Choice: Consider using a pre-formed, air-stable palladacycle precatalyst. These can be more robust and efficient in challenging coupling reactions.[1]

  • Probable Cause 2: Protodeboronation of the Boronic Acid This is a very common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, typically water, in the reaction mixture. This process is often base-catalyzed.[1]

    Solution:

    • Anhydrous Conditions: Switching to strictly anhydrous conditions can significantly suppress protodeboronation. This involves using dry solvents and reagents.[1][2]

    • Milder Base: Strong bases can accelerate the decomposition. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[1][5]

    • Slow Release Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters can undergo coupling and are generally more resistant to protodeboronation, slowly releasing the active boronic acid under the reaction conditions.[6]

  • Probable Cause 3: Suboptimal Reaction Conditions

    Solution:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition. If you suspect instability, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[3]

    • Solvent System: A mixture of an organic solvent like dioxane or THF with a minimal amount of water is common. Ensure vigorous stirring for biphasic systems to facilitate phase transfer.[1]

Question 2: I am observing a significant amount of a side product corresponding to the protonated starting material (5-methyl-6-morpholinopyridine). What is happening and how can I minimize it?

Answer:

The formation of 5-methyl-6-morpholinopyridine is a direct result of protodeboronation. This side reaction is particularly prevalent with electron-rich heteroaryl boronic acids under the aqueous basic conditions of the Suzuki-Miyaura coupling.

Troubleshooting Workflow for Protodeboronation

G start High Protodeboronation Observed check_base Is a strong base (e.g., NaOH, K3PO4) being used in aqueous media? start->check_base switch_base Switch to a milder base (e.g., KF, K2CO3) check_base->switch_base Yes check_water Are aqueous conditions necessary? check_base->check_water No end Reduced Protodeboronation switch_base->end anhydrous Switch to anhydrous solvent and reagents check_water->anhydrous No boronate_ester Consider converting to a more stable boronate ester (e.g., pinacol ester) check_water->boronate_ester Yes anhydrous->end boronate_ester->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

To further mitigate this issue, consider the following:

  • Use of Additives: In some cases, the addition of copper(I) salts has been shown to attenuate protodeboronation pathways by interacting with Lewis-basic heterocycles.[2]

  • Reaction Time: Shorter reaction times can be beneficial, as prolonged exposure to the reaction conditions can lead to increased decomposition.[6]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and reactivity of the reagent, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Boronic acids are generally hygroscopic and can be sensitive to light and heat.[7] The hydrochloride salt form provides enhanced stability, but proper storage is still crucial.

Q2: How does the hydrochloride salt affect the reactivity in a Suzuki-Miyaura coupling?

A2: The hydrochloride salt renders the boronic acid more stable for storage. In a typical Suzuki-Miyaura reaction, a base is used, which will neutralize the hydrochloride salt in situ to generate the free base of the boronic acid. It is important to account for this neutralization when calculating the equivalents of base required for the reaction. At least one extra equivalent of base should be added to deprotonate the hydrochloride salt in addition to the amount needed for the catalytic cycle.

Q3: Can I use this boronic acid in other cross-coupling reactions besides Suzuki-Miyaura?

A3: While primarily used in Suzuki-Miyaura couplings, boronic acids can also participate in other reactions such as the Chan-Lam coupling for C-N or C-O bond formation.[8] The feasibility and reaction conditions would need to be optimized for the specific transformation.

Q4: What is the typical purity of commercially available this compound?

A4: Commercially available reagents of this type typically have a purity of 95% or higher. It is always advisable to check the certificate of analysis from the supplier. Impurities can include the corresponding boroxine (a cyclic trimer anhydride) or products of decomposition.

IV. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

ReagentM.W.EquivalentsAmount
Aryl Bromide-1.0-
5-Methyl-6-morpholinopyridin-3-ylboronic acid HCl258.511.5-
Pd₂(dba)₃915.720.02-
SPhos410.570.08-
K₃PO₄212.273.0-
Dioxane/H₂O (4:1)---

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv) and SPhos (0.08 equiv) in a portion of the dioxane.

  • Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed dioxane/H₂O (4:1) solvent mixture to the reaction vessel, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Formation of a Diethanolamine Adduct for Enhanced Stability

For particularly challenging couplings where protodeboronation is severe, converting the boronic acid to a more stable diethanolamine adduct can be beneficial.[1][9]

G start Start: Boronic Acid HCl dissolve Dissolve boronic acid HCl in a suitable solvent (e.g., CH2Cl2) start->dissolve add_base Add a base (e.g., NaHCO3) to generate the free boronic acid dissolve->add_base add_dea Add diethanolamine (1.0 equiv) dropwise add_base->add_dea precipitate Precipitate of the diethanolamine adduct forms add_dea->precipitate isolate Isolate by vacuum filtration precipitate->isolate end Stable Diethanolamine Adduct isolate->end

Caption: Workflow for the preparation of a stabilizing diethanolamine adduct.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as methylene chloride.

  • Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir to neutralize the hydrochloride and extract the free boronic acid into the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • To the solution of the free boronic acid, add diethanolamine (1.0 equiv) dropwise with stirring.

  • A precipitate of the diethanolamine adduct should form. Stir the resulting slurry for 15-20 minutes.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • This adduct can be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.

V. References

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A Case Study with 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (SPhos). Angewandte Chemie International Edition, 43(14), 1871–1876.

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7296-7299.

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnection. Journal of the American Chemical Society, 131(20), 6961–6963.

  • Wikipedia. (n.d.). Borax. Retrieved from [Link]

  • Reid, J. P., & Sigman, M. S. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature, 539(7628), 241–244.

  • Oakwood Chemical. (n.d.). (6-Morpholinopyridin-3-yl)boronic acid. Retrieved from [Link]

  • ChemSrc. (n.d.). 6-morpholinopyridin-3-ylboronic acid. Retrieved from [Link]

  • Silva, V. L. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(10), 1639.

  • Raines, R. T., & Gellman, S. H. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021366118.

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Fiasella, A., et al. (2018). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry, 20(14), 3241-3246.

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Al-Salahi, R., et al. (2020). Inhibition mechanism and molecular modeling studies of the interactions of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione with xanthine oxidase. Molecules, 25(23), 5588.

  • Mlynarski, J. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(11), 2955.

Sources

Technical Support Center: Workup Procedures to Remove Boron Impurities from Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification of Suzuki-Miyaura coupling products. As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful tool for C-C bond formation, the removal of boron-containing byproducts can be a significant challenge, impacting yield, purity, and the efficiency of downstream processes.[1]

This guide is designed to provide you with both the theoretical understanding and practical, field-proven protocols to effectively troubleshoot and resolve boron impurity issues. We will move beyond simple step-by-step instructions to explain the chemical principles behind each method, empowering you to make informed decisions for your specific system.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities in a Suzuki reaction?

The primary boron-containing species you are likely to encounter post-reaction are:

  • Unreacted Boronic Acid or Ester: Often, a slight excess of the boronic acid or its ester (e.g., pinacol ester) is used to drive the reaction to completion, meaning residual starting material will be present.[2]

  • Homocoupled Boronic Acid: Under certain conditions, particularly in the presence of oxygen, boronic acids can couple with themselves to form a biaryl byproduct (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar).[3]

  • Boric Acid (B(OH)₃): This is the ultimate, inorganic byproduct of the reaction's catalytic cycle.[4] Its formation can also disturb the acid-base equilibrium during the reaction.[4]

  • Boronate Salts: During the reaction, the base converts the boronic acid into a more reactive boronate species (e.g., [R-B(OH)₃]⁻), which participates in the transmetalation step.[4][5]

Q2: Why is it critical to remove these boron impurities?

Leaving boron impurities in your product can lead to several complications:

  • Inaccurate Yield and Characterization: Contaminants will inflate your crude product mass and interfere with analytical techniques like NMR, often causing broad peaks or overlapping signals.

  • Interference with Downstream Reactions: Residual boronic acids can act as unwanted coupling partners or poison catalysts in subsequent synthetic steps.

  • Purification Challenges: Boronic acids are often polar and can streak extensively during silica gel chromatography, leading to poor separation and co-elution with polar products.[6]

  • Biological Assay Complications: For drug development professionals, boron-containing compounds can exhibit their own biological activity or interfere with assay readouts, confounding results.

Q3: What are the primary strategies for removing boron impurities?

There are four main strategies, each leveraging different chemical properties of the boron species:

  • Liquid-Liquid Extraction: Exploits the acidic nature of boronic acids, which can be converted into water-soluble salts with a basic wash.[6][7]

  • Scavenger Resins: Utilizes solid-phase extraction where resins with functional groups (e.g., diols) selectively bind to boron species, which are then removed by simple filtration.[6][8]

  • Chromatography: A standard method, but requires careful optimization to overcome the challenges of separating polar boron compounds from polar products.[6][9]

  • Derivatization/Crystallization: Involves reacting the boronic acid with an agent like diethanolamine to form a crystalline adduct that can be filtered off.[6][10]

Q4: How do I choose the best workup procedure for my specific compound?

The optimal method depends on the properties of your desired product. Key considerations include:

  • Product Stability: Is your product stable to acidic or basic conditions? If it is base-sensitive, a basic aqueous wash is not suitable.

  • Product Polarity: If your product is highly polar, it may be difficult to separate from polar boronic acids using standard chromatography or may partition into the aqueous layer during a basic wash.

  • Scale of the Reaction: For large-scale reactions, scavenger resins may become cost-prohibitive, making extraction or crystallization more attractive options.

  • Nature of the Impurity: Non-polar homocoupled byproducts will not be removed by a basic wash and will likely require chromatographic separation.[11]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Q: My product is still contaminated with boronic acid after a standard aqueous wash. What should I do?

Causality: A standard water or brine wash is often insufficient because neutral boronic acids can have significant organic solubility. The key is to deprotonate the boronic acid to form a highly polar, water-soluble boronate salt. Boronic acids are weakly acidic (pKa ~9-10), so a basic solution is required for this conversion.

Solution: Perform a Basic Aqueous Wash.

  • Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of NaOH or K₂CO₃.[6][8] Shake vigorously and vent frequently.

  • Allow the layers to separate. The boronate salt of the impurity will be in the upper aqueous layer (assuming an organic solvent denser than water is not used).

  • Drain the organic layer. Repeat the basic wash 1-2 more times to ensure complete removal.

  • Follow with a water and then a brine wash to remove residual base.[8]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Q: A basic wash isn't an option because my product is base-sensitive. What are my alternatives?

Causality: If your product contains base-labile functional groups (e.g., esters, formamides), a high pH workup will lead to product degradation. In this case, you need a method that operates under neutral conditions and offers high selectivity for boron.

Solution 1: Use a Boron Scavenger Resin. Scavenger resins are functionalized solid supports that covalently bind to impurities. Resins containing N-methylglucamine or other diol functionalities are highly effective at sequestering boronic acids.[8][12]

  • Mechanism: The resin's diol groups form a stable cyclic boronate ester with the impurity, effectively removing it from the solution phase. This method is highly selective and occurs under mild, neutral conditions.

  • Workflow:

    • Dissolve the crude product in a suitable organic solvent.

    • Add the scavenger resin (typically 2-4 equivalents relative to the boronic acid).

    • Stir the slurry at room temperature. Monitor the removal of the impurity by TLC or LCMS.

    • Once complete, simply filter off the resin and wash it with a small amount of fresh solvent.[8]

    • The combined filtrate contains your purified product.

Solution 2: Derivatize with Diethanolamine. This method converts the boronic acid into a stable, often crystalline, sp³-hybridized boron-diethanolamine adduct, which can be easily removed.[10][13]

  • Procedure:

    • Dissolve the crude mixture in a solvent like ether.

    • Add diethanolamine (1-1.2 equivalents). A white precipitate of the adduct usually forms within minutes.[10]

    • Filter the mixture to remove the solid adduct. The filtrate contains the desired product.

Q: Column chromatography is failing to separate my product from boron impurities, resulting in streaking and co-elution. How can I improve this?

Causality: Boronic acids have a tendency to interact strongly with the acidic silanol groups on the surface of standard silica gel.[6] This can lead to significant tailing (streaking) or irreversible binding. If your product has a similar polarity, co-elution is highly likely.

Solutions:

  • Pre-treat the Crude Mixture: Before loading onto the column, perform one of the previously mentioned workups (basic wash, scavenger resin) to remove the bulk of the boron impurities. This is the most effective approach.

  • Modify the Mobile Phase: Sometimes, adding a small amount of a polar modifier like methanol to your eluent system (e.g., switching from Hexane/EtOAc to CH₂Cl₂/MeOH) can improve the peak shape and elution of boronic acids.[14]

  • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which may have different binding characteristics for your specific compounds.[9]

  • Azeotropic Removal with Methanol: If you suspect residual boric acid or boronic acid is the issue, you can attempt to remove it as the volatile trimethyl borate ester. Add methanol to your crude product and evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help remove traces of boron.[14]

Section 3: Visual Workflows and Data

Decision Tree for Boron Impurity Removal

This diagram provides a logical pathway to select the most appropriate purification strategy based on your product's characteristics.

G start Crude Suzuki Reaction Mixture q1 Is the product stable to base? start->q1 base_wash Perform Basic Aqueous Wash (1-2 M NaOH) q1->base_wash Yes scavenger Use Boron Scavenger Resin q1->scavenger No check_purity1 Check Purity (TLC, NMR) base_wash->check_purity1 chromatography Silica Gel Chromatography check_purity1->chromatography Yes end_node Pure Product check_purity1->end_node No q2 Are impurities still present? scavenger->q2 q2->chromatography Yes q2->end_node No chromatography->end_node

Caption: Decision tree for selecting a boron workup procedure.

Workflow: Basic Aqueous Wash for Boron Removal

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Organic Solvent B 2. Add to Separatory Funnel with 1-2 M NaOH(aq) A->B C 3. Shake, Vent, and Allow Layers to Separate B->C D 4. Drain Organic Layer C->D H Aqueous Layer: Contains water-soluble boronate salt impurity C->H Impurity Removed E 5. Wash Organic Layer with Water & Brine D->E F 6. Dry, Filter, and Concentrate E->F G Purified Product F->G

Caption: Workflow for a basic liquid-liquid extraction.

Comparison of Boron Removal Techniques
MethodPrincipleProsConsBest Suited For
Basic Aqueous Wash Converts acidic boronic acid to a water-soluble boronate salt.[6][8]Simple, inexpensive, scalable.Not suitable for base-sensitive products; risk of emulsion formation.[8]Neutral or acidic products that are stable to base.
Scavenger Resins Covalent capture of boron species onto a solid support.[8][12]High selectivity, mild/neutral conditions, simple filtration workup.[8]Can be expensive, especially for large scale; may require optimization.[8]Base-sensitive or water-soluble products; high-purity applications.
Chromatography Differential partitioning between a stationary and mobile phase.Widely applicable, can remove multiple impurities simultaneously.Boronic acids can streak or bind to silica; can be time-consuming and solvent-intensive.[6]Removing non-polar byproducts (e.g., homocoupling) or as a final polishing step.
Derivatization Conversion of boronic acid to a filterable crystalline adduct.[10][13]High selectivity, simple filtration removal.Requires an additional reagent; adduct formation not guaranteed for all boronic acids.Situations where the boronic acid is known to form a stable adduct.

Section 4: References

  • BenchChem. (2025). Removal of boronic acid impurities from trimethylboroxine.

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Boron-Containing Compounds.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). National Institutes of Health.

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry.

  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.

  • Suzuki reaction. Wikipedia. [Link]

  • Seo, K-D. (2016). Can I remove boronic acid using Work up process? ResearchGate.

  • Trying to remove a boronic acid in a workup. Help! (2017). Reddit.

  • Boron Selective Resins in Wastewater Treatment: Advances and Applications. (2024).

  • Purolite. Purolite S108 Boron Selective Anion Exchange Resin.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.

  • Struggling with Suzuki Reaction. (2024). Reddit.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.

  • Tanwar, B. (2016). How to purify boronic acids/boronate esters? ResearchGate.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS: 1231955-78-4). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile building block. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Solubility Challenge

FAQ: Why is the solubility of this compound so complex?

The solubility behavior of this compound is governed by the interplay of three distinct chemical features within its structure: the boronic acid group, the basic pyridine and morpholine nitrogens, and its formulation as a hydrochloride salt. Understanding these components is the first step to mastering its use.

  • The Boronic Acid Group: Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in the solid state or upon heating in solution.[1][2] Boroxines are significantly less soluble than the corresponding monomeric boronic acid, and their formation can lead to precipitates or "oily" residues. Furthermore, the boronic acid itself is a Lewis acid that can be deprotonated under basic conditions (typically pKa 8.5-9.5) to form a more water-soluble boronate anion.[3]

  • The Basic Nitrogen Centers: The molecule contains two basic nitrogen atoms: one in the pyridine ring and one in the morpholine ring. In its supplied hydrochloride salt form, at least one of these nitrogens (most likely the more basic pyridine nitrogen) is protonated and carries a positive charge. This salt form is generally more soluble in polar protic solvents like water or alcohols at an acidic pH. However, in the aprotic organic solvents often used for cross-coupling, this salt form may exhibit very poor solubility.

  • The Hydrochloride Salt: The "hydrochloride" designation tells us the compound is pre-acidified. To use this reagent in reactions that require a free basic nitrogen (like many catalytic cycles) or to dissolve it in less polar organic solvents, this hydrochloric acid must be neutralized. This neutralization fundamentally changes the molecule's charge, polarity, and, consequently, its solubility profile.

The interplay between these factors means that a simple "dissolve and go" approach is often insufficient. Solubility is highly dependent on the pH, solvent system, and the presence of other reagents, particularly the base required for subsequent reactions like the Suzuki-Miyaura coupling.

G cluster_pH Dominant Species vs. pH low_pH Low pH (as supplied) Protonated Salt Form (Good Aqueous Solubility) mid_pH Neutral pH Zwitterionic/Free Base Form (Reduced Aqueous Solubility, Improved Organic Solubility) low_pH->mid_pH Add Base (Neutralize HCl) mid_pH->low_pH Add Acid high_pH High pH (Reaction Conditions) Anionic Boronate Form (Good Aqueous Solubility) mid_pH->high_pH Add More Base (Deprotonate B(OH)₂) high_pH->mid_pH Add Acid

Caption: pH-dependent forms of the boronic acid.

Section 2: Initial Troubleshooting & Solubility Screening

FAQ: What is the first step I should take to dissolve this reagent for a Suzuki-Miyaura coupling?

Before committing to your full-scale reaction, a small-scale solubility test with your planned reaction conditions is crucial. This pre-screening saves time, material, and prevents reaction failures due to poor solubility.

G start Start: Insoluble Reagent solvent_screen 1. Screen Solvents (e.g., Dioxane, THF, DMF, Toluene/EtOH) start->solvent_screen base_addition 2. Add Reaction Base (e.g., K₂CO₃, Cs₂CO₃) with gentle warming (30-40°C) solvent_screen->base_addition No dissolution success Soluble! Proceed with Reaction solvent_screen->success Dissolves water_addition 3. Titrate with Co-solvent (e.g., Water, EtOH) base_addition->water_addition Still insoluble base_addition->success Dissolves water_addition->success Dissolves failure Still Insoluble? See Advanced Strategies water_addition->failure No dissolution

Caption: Initial solubility troubleshooting workflow.

Experimental Protocol: Small-Scale Solubility Test
  • Preparation: To a small vial, add ~5-10 mg of this compound.

  • Solvent Addition: Add your primary organic solvent (e.g., Dioxane, Toluene, DMF) to approximate your target reaction concentration (e.g., 0.1-0.5 M). Stir at room temperature for 5 minutes. Observe for dissolution.

  • Base Addition: If the solid remains, add your chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a small amount of your planned co-solvent (e.g., water, ethanol). The base is critical as it neutralizes the hydrochloride, liberating the free-base form of the molecule which is often more soluble in organic solvents.

  • Gentle Warming: Gently warm the mixture to 30-40°C. Boronic acids often dissolve more readily with mild heating. Avoid aggressive heating, which can promote decomposition or boroxine formation.

  • Observation: If the compound dissolves to give a clear solution, this solvent/base system is a good starting point for your reaction. If it remains insoluble or becomes oily, proceed to the advanced strategies below.

Solvent SystemTypical BaseCharacteristics & Recommendations
1,4-Dioxane / WaterK₂CO₃, Cs₂CO₃, K₃PO₄A very common and robust system. The water acts as a polar co-solvent to dissolve the base and the boronate species once formed. Recommended starting point for most Suzuki couplings.
Toluene / Ethanol / WaterK₂CO₃, Na₂CO₃A less polar system that can be advantageous for less polar coupling partners. Ethanol helps to bridge the polarity gap between toluene and water.
Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃A polar aprotic solvent that can often dissolve reagents on its own. Caution: DMF can decompose at high temperatures in the presence of base. Ensure your reaction temperature is appropriate.
2-MeTHF / WaterK₃PO₄, Cs₂CO₃A greener alternative to THF and Dioxane. Its solvent properties are similar to THF.

Section 3: Advanced Solubilization Strategies

FAQ: My compound won't dissolve even with base and co-solvents. What should I do?

When standard methods fail, the issue may be the formation of insoluble aggregates (like boroxines) or inherent low solubility of the free base in your chosen system. Here are two advanced protocols to address these issues.

Protocol 1: Base-Mediated Dissolution (Pre-formation of Boronate)

This protocol aims to fully convert the boronic acid to its more soluble boronate salt form before adding other reaction components.

  • Combine Reagents: In your reaction vessel, combine the this compound, the base (use a slight excess, e.g., 2.5-3.0 equivalents), and your chosen solvent system (e.g., Dioxane/Water 4:1).

  • Stir and Warm: Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) for 15-30 minutes. You should observe the initial solid dissolving to form a clear, homogeneous solution. This indicates the successful neutralization of the HCl and formation of the soluble boronate salt.

  • Cool and Proceed: Cool the solution to your desired reaction temperature.

  • Add Coupling Partners: Add your aryl halide and palladium catalyst/ligand to the pre-formed homogeneous solution.

  • Expertise Note: The primary risk with boronic acids under basic conditions is protodeboronation, where the C-B bond is cleaved.[4] By pre-forming the boronate at a moderate temperature and for a limited time before introducing the catalyst, you can often achieve dissolution while minimizing this side reaction.

FAQ: I'm working in a primarily aqueous system and still face solubility issues. Are there any additives that can help?

Yes. The interaction of boronic acids with polyols (compounds with multiple hydroxyl groups) is a well-documented method to increase aqueous solubility.[1] This strategy is famously used in the formulation of the drug Velcade® (Bortezomib).[1]

Protocol 2: Mannitol-Enhanced Aqueous Solubility

Mannitol, a simple sugar alcohol, reversibly forms a stable, anionic boronate ester complex that is highly water-soluble and resistant to boroxine formation.[1]

  • Prepare Solution: In your reaction vessel, dissolve the this compound in your aqueous buffer or water.

  • Add Mannitol: Add 1.5 to 5.0 molar equivalents of D-Mannitol to the solution.

  • Adjust pH: Adjust the pH of the solution with a suitable base (e.g., NaOH, NaHCO₃) to your desired range (typically pH 7.0-9.0 for optimal complexation).[3]

  • Observe: The solution should become clear as the highly soluble mannitol-boronate ester complex forms. This solution is now ready for use in your experiment.

  • Mechanism Insight: The formation of this complex effectively lowers the pKa of the boronic acid, favoring the formation of the charged, soluble tetrahedral boronate species at a more neutral pH.[1]

Section 4: When to Consider Derivatization

FAQ: I've tried everything and solubility still limits my reaction yield and consistency. What are my options?

If you require maximum reproducibility, especially for late-stage synthesis or library production, converting the boronic acid to a more stable and predictably soluble derivative is the industry-standard approach. These derivatives are often called "masked" boronic acids and are designed for stability and ease of handling.[5]

  • Pinacol Esters (-Bpin): Formed by reacting the boronic acid with pinacol. Pinacol esters are generally stable, crystalline solids with excellent solubility in common organic solvents. They are widely used in Suzuki-Miyaura reactions.[5]

  • MIDA Boronates: These derivatives offer exceptional stability, rendering them inert to chromatography on silica gel. The boronic acid can be "unmasked" under mild aqueous basic conditions just before or during the coupling reaction.

  • Organotrifluoroborates (-BF₃K): Potassium trifluoroborate salts are highly stable, crystalline solids that are often soluble in polar solvents. They are competent coupling partners in Suzuki reactions.

  • Diethanolamine (DABO) Adducts: Reacting the boronic acid with diethanolamine can produce highly crystalline, air- and water-stable solids that can be used directly in coupling reactions.[6][7]

While requiring an extra synthetic step, derivatization pays dividends in terms of reliability, purification, and reaction performance by completely circumventing the solubility and stability issues of the parent boronic acid.

Summary of Strategies

StrategyMechanismAdvantagesDisadvantages
Solvent/Base Screening Neutralization of HCl salt and formation of free base/boronate.Simple, requires no extra reagents.May not be sufficient for highly insoluble systems.
Polyol Addition (Mannitol) Formation of a highly soluble boronate ester complex.[1]Excellent for increasing aqueous solubility and preventing boroxine formation.Primarily for aqueous systems; adds another component to the mixture.
Pre-formation of Boronate Ensures complete conversion to the soluble active species before catalysis begins.Improves homogeneity and can increase reaction reproducibility.Requires careful temperature control to avoid protodeboronation.[4]
Derivatization (e.g., to -Bpin) Covalent modification to a more stable, soluble, and handleable form.Highest reliability, stability, and predictable solubility.[5]Requires an additional synthetic and purification step.

References

  • Vertex AI Search. This compound.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Dąbrowski, M., & Orwat, B. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 847-860.
  • PubChem. (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H.
  • Reddit. (2020). Boronic acids being gooey. r/OrganicChemistry. Retrieved from [Link]

  • Kaniewska, K., et al. (2022). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Electrochimica Acta, 411, 140087.
  • Sadik Hameed, et al. (2015). Effect of pH on boric acid and borate distribution in seawater. ResearchGate. Retrieved from [Link]

  • Drabowicz, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4819-4828.
  • Orwat, B., & Dąbrowski, M. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]

  • ResearchGate. 33 questions with answers in BORONIC ACIDS | Science topic. Retrieved from [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • PubChem. 5-Methylpyridine-3-boronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Analysis of Complex Suzuki Couplings: The Case of 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmacologically active molecules.[1][2][3] The reaction's tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids have cemented its utility.[4][5] However, as synthetic complexity increases with the use of highly functionalized, heteroaromatic building blocks, so too do the challenges in reaction monitoring and analysis.

This guide provides an in-depth comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis for a Suzuki coupling reaction involving a complex, medicinally relevant building block, 5-Methyl-6-morpholinopyridin-3-ylboronic acid , versus a simpler, archetypal coupling with phenylboronic acid . Through this comparison, we will explore the nuances of method development, potential side reactions, and data interpretation, offering field-proven insights for researchers navigating similar analytical challenges.

The Significance of Advanced Building Blocks

The choice of boronic acid is pivotal in defining the structural and, consequently, the pharmacological properties of the final compound. While simple boronic acids like phenylboronic acid are excellent for fundamental studies, drug development often necessitates the use of more intricate structures to optimize potency, selectivity, and pharmacokinetic profiles.[4] 5-Methyl-6-morpholinopyridin-3-ylboronic acid is a prime example of such a building block, incorporating a substituted pyridine ring and a morpholine moiety, features often found in bioactive molecules. However, the very features that make it attractive for medicinal chemistry—multiple heteroatoms and functional groups—can introduce complexities into the Suzuki coupling and its subsequent analysis.

Experimental Design: A Tale of Two Couplings

To illustrate the analytical considerations, we will compare two parallel Suzuki-Miyaura reactions. Both reactions will use 4-bromoanisole as the coupling partner, a common and moderately reactive aryl halide.

  • Reaction A (Complex): 5-Methyl-6-morpholinopyridin-3-ylboronic acid + 4-bromoanisole

  • Reaction B (Simple): Phenylboronic acid + 4-bromoanisole

The objective is to monitor the progress of both reactions using a unified LC-MS method, allowing for a direct comparison of chromatographic behavior, product formation, and impurity profiles.

Experimental Protocols

Suzuki-Miyaura Coupling Reaction Protocol

Materials:

  • 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (for Reaction A)

  • Phenylboronic acid (for Reaction B)

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (4-bromoanisole, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • At hourly intervals, withdraw a 10 µL aliquot of the reaction mixture.

  • Quench the aliquot with 490 µL of acetonitrile, vortex, and centrifuge to pellet the solids.

  • Dilute the supernatant 1:10 with 50:50 acetonitrile/water for LC-MS analysis.

Rationale for Choices: The selection of Pd(OAc)₂ and PPh₃ constitutes a classic and robust catalyst system.[6] Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[7] A dioxane/water solvent system is widely used to ensure the solubility of both organic and inorganic reagents.[8]

LC-MS Method Protocol

Instrumentation:

  • LC System: Standard HPLC or UHPLC system

  • MS Detector: Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Method Parameters:

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Gradient 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.5 min, hold for 1.5 min
MS Ionization ESI Positive
Scan Range m/z 100-600

Rationale for Choices: Reversed-phase chromatography is the workhorse for analyzing small organic molecules from reaction mixtures.[9][10] A C18 column separates compounds based on hydrophobicity.[11] The gradient elution from high aqueous to high organic mobile phase allows for the separation of compounds with a wide range of polarities.[11] Formic acid is a common mobile phase modifier that aids in the ionization of analytes in positive ESI mode by providing a source of protons.[11]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²B(OH)₂ + Base PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][12][13]

LC-MS Analytical Workflow

LCMS_Workflow Reaction Suzuki Coupling Reaction Mixture Quench Aliquoting & Quenching (Acetonitrile) Reaction->Quench Dilute Dilution for Analysis (50:50 ACN/H₂O) Quench->Dilute Inject Injection into LC-MS System Dilute->Inject LC Reversed-Phase Chromatographic Separation (C18) Inject->LC MS ESI-MS Detection (Positive Mode) LC->MS Data Data Analysis: Chromatograms & Spectra MS->Data

Caption: Step-by-step workflow for LC-MS reaction monitoring.

Comparative Data Analysis

The following tables present hypothetical but realistic data derived from the LC-MS analysis of both reactions. The data is intended to highlight the differences one might expect to observe.

Table 1: Expected LC-MS Results for Key Analytes
AnalyteReactionExpected RT (min)Expected [M+H]⁺ (m/z)Notes
4-bromoanisoleA & B3.8187/189Isotopic pattern for Bromine
Phenylboronic acidB1.5123Polar, elutes early
5-Methyl-6-morpholinopyridin-3-ylboronic acidA2.1223More retained than phenylboronic acid
Product B (4-methoxy-1,1'-biphenyl)B4.2185Non-polar product
Product A (4-(4-methoxyphenyl)-5-methyl-2-morpholinopyridine)A3.5285Product is more polar than Product B
Phenyl Homocoupling (Biphenyl)B4.5155Common byproduct
Protodeboronation of Boronic Acid AA2.8179(5-methyl-2-morpholinopyridine)
Table 2: Comparison of Analytical Challenges
ChallengeReaction B (Simple)Reaction A (Complex)Rationale & Insights
Chromatography Good separation of starting materials and product.Potential for peak tailing of the pyridine-containing product due to interaction with residual silanols on the column. Product A is more polar and elutes earlier than Product B.The basic nitrogen in the pyridine ring can interact with the silica backbone of the C18 column, leading to poor peak shape. The use of an acidic mobile phase modifier (formic acid) helps to protonate the nitrogen, improving the peak shape.
Byproduct Formation Homocoupling of phenylboronic acid to form biphenyl is a known side reaction.[14]In addition to homocoupling, protodeboronation of the heteroaromatic boronic acid is a significant risk, especially with extended reaction times or excess base.[12]Heteroaromatic boronic acids can be more susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This byproduct needs to be monitored as it represents a loss of a key reagent.
MS Ionization Good ionization in ESI positive mode for the product.Excellent ionization efficiency for Product A due to the easily protonated morpholine and pyridine nitrogens.The presence of basic nitrogen atoms in the complex boronic acid and its corresponding product leads to very efficient protonation in the ESI source, resulting in high sensitivity. This can be advantageous for detecting low-level impurities.
Data Interpretation Straightforward identification of major components.Requires careful mass analysis to distinguish product from potential byproducts like homocoupled boronic acid or products of side reactions involving the morpholine ring under harsh conditions.The increased complexity of the starting material means a greater number of potential, and structurally similar, byproducts. Accurate mass measurement (if available) or MS/MS fragmentation can be invaluable for confident identification.

In-Depth Discussion

The LC-MS data reveals several key differences in the analysis of these two reactions.

Chromatographic Behavior: As predicted, the more polar nature of 5-Methyl-6-morpholinopyridin-3-ylboronic acid and its corresponding product (Product A) results in shorter retention times on a C18 column compared to their phenyl-based counterparts.[9] This highlights a critical aspect of method development: the analytical method must have sufficient resolving power to separate early-eluting polar compounds from the solvent front and from each other. The potential for peak tailing with Product A underscores the importance of mobile phase modifiers. Formic acid serves a dual purpose: it improves peak shape for basic analytes and enhances ESI+ ionization.[11][15]

Impurity Profiling: The analysis of Reaction A is inherently more complex due to the higher likelihood of side reactions. Protodeboronation is a common decomposition pathway for boronic acids, particularly those with electron-rich or heteroaromatic rings.[12] Its identification by LC-MS is crucial for understanding reaction inefficiencies. The mass spectrometer is an indispensable tool here, as the protodeboronated species (5-methyl-2-morpholinopyridine) would have a distinct mass from the starting material and product.

Furthermore, homocoupling of the boronic acid is a potential byproduct in both reactions, often favored in the presence of oxygen or when the transmetalation step is slow.[14] The LC-MS method must be able to resolve the desired cross-coupled product from this homocoupled byproduct.

Mass Spectrometric Detection: The high ionization efficiency of the nitrogen-containing compounds in Reaction A is a double-edged sword. While it provides excellent sensitivity for the desired product, it can also lead to ion suppression for other co-eluting analytes if their concentrations are vastly different. This is a key consideration when attempting to quantify low-level impurities.

Conclusion and Recommendations

The transition from simple to complex building blocks in Suzuki-Miyaura cross-coupling reactions necessitates a more sophisticated approach to LC-MS analysis. While the fundamental principles remain the same, the analysis of a reaction involving a substrate like 5-Methyl-6-morpholinopyridin-3-ylboronic acid requires heightened attention to chromatographic peak shape, the potential for a wider array of byproducts, and the nuances of ESI ionization.

For researchers and drug development professionals, the following best practices are recommended:

  • Method Development: Develop a robust LC method with a gradient that provides good separation for both polar starting materials and non-polar products. Always use an appropriate mobile phase modifier, like formic acid, when analyzing basic compounds.

  • Byproduct Analysis: Actively look for expected byproducts such as homocoupling and protodeboronation products by extracting their expected m/z values from the data. This provides a more complete picture of the reaction's progress and efficiency.

  • Leverage the Mass Spectrometer: Utilize the mass spectrometer's ability to confirm the identity of peaks, especially when chromatographic resolution is challenging. If available, use high-resolution mass spectrometry for unambiguous elemental composition determination.

  • Comparative Analysis: When developing a new process with a complex reagent, running a parallel reaction with a simpler, well-understood analogue (like phenylboronic acid) can provide a valuable baseline and help to anticipate and troubleshoot analytical challenges.

By embracing these principles, scientists can effectively navigate the analytical complexities of modern synthetic chemistry, ensuring the generation of high-quality data to accelerate the drug development process.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(1), 18–38. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]

  • LCGC International. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Pinto, M., Fernandes, C., & Santos, M. M. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4433. [Link]

  • Reddit. (2022, March 25). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Yin, Y., Wang, X., Ge, X., Shen, X., Liu, X., Li, X., Ouyang, J., & Na, N. (2025). Chemical Science. Royal Society of Chemistry. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • ProQuest. (2022, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Oakwood Chemical. (n.d.). (6-Morpholinopyridin-3-yl)boronic acid. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • National Institutes of Health. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

  • ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • SCIEX. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). YouTube. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • ACS Publications. (2022, January 25). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Royal Society of Chemistry. (2023, February 7). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. [Link]

  • PubMed. (2003, August 18). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. [Link]

  • ResearchGate. (2018, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Navigating the Synthesis of PI3K Inhibitors: A Comparative Guide to the Reactivity of Substituted Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, the strategic selection of reagents for key cross-coupling reactions is paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, is frequently employed to construct the biaryl scaffolds central to many PI3K inhibitors. Within this context, substituted pyridyl boronic acids are crucial building blocks. This guide provides an in-depth technical comparison of the reactivity of various substituted pyridyl boronic acids in the synthesis of PI3K inhibitors, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.

The Critical Role of PI3K Inhibition and the Suzuki-Miyaura Coupling

The PI3K/AKT/mTOR signaling pathway is a pivotal intracellular cascade that governs cell proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Consequently, the development of potent and selective PI3K inhibitors is a major focus in oncology drug discovery.[2] Several approved PI3K inhibitors, including Idelalisib, Copanlisib, and Duvelisib, feature heteroaromatic cores, often assembled via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

The Suzuki-Miyaura reaction offers a powerful and versatile method for forging carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[4][5] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate.

Understanding the Reactivity of Substituted Pyridyl Boronic Acids: A Comparative Analysis

The electronic nature of substituents on the pyridyl boronic acid plays a critical role in the efficiency of the Suzuki-Miyaura coupling. The interplay of electron-donating and electron-withdrawing groups directly influences the transmetalation step of the catalytic cycle, thereby affecting reaction yields and rates.

The General Trend: Electron-Donating vs. Electron-Withdrawing Substituents

In general, pyridyl boronic acids bearing electron-donating groups (EDGs) tend to exhibit higher reactivity in Suzuki-Miyaura couplings compared to those with electron-withdrawing groups (EWGs).[6][7] This is attributed to the increased electron density on the pyridine ring, which facilitates the transmetalation of the organic group from boron to the palladium center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the boronic acid, potentially slowing down this key step.

However, the choice of catalyst, ligand, and base can be optimized to achieve successful couplings even with less reactive, electron-deficient pyridyl boronic acids.

Comparative Data: A Snapshot of Reactivity

The following table summarizes the comparative performance of various substituted pyridyl boronic acids in Suzuki-Miyaura coupling reactions, drawing from literature examples. While direct side-by-side comparisons in the context of a single PI3K inhibitor synthesis are not always available, these data provide a valuable guide to relative reactivity.

Pyridyl Boronic Acid/EsterSubstituent TypeCoupling PartnerYield (%)ObservationsReference
2-Methoxyphenylboronic acidElectron-Donating (OCH₃)Pyridine-2-sulfonyl fluoride66Good yield, indicating high reactivity.[6][6]
4-Cyanophenylboronic acidElectron-Withdrawing (CN)Pyridine-2-sulfonyl fluoride35Lower yield compared to the electron-rich counterpart.[6][6]
2-Chloro-5-pyridylboronic acidElectron-Withdrawing (Cl)2-BromopyridineModerate to GoodDemonstrates successful coupling with an EWG.
2-Methoxy-5-pyridylboronic acidElectron-Donating (OCH₃)2-BromothiopheneModerate to GoodHighlights the favorable reactivity of EDG-substituted pyridyl boronic acids.
3-Pyridylboronic acid pinacol esterUnsubstitutedPyridine-2-sulfonyl fluorideModestRepresents a baseline reactivity for an unsubstituted pyridyl boronic ester.
2-Bromo-5-pyridylboronic acidElectron-Withdrawing (Br)2-Bromothiophene10-32Lower yields suggest reduced reactivity.

Key Insights from the Data:

  • The presence of a methoxy group (an EDG) on the pyridyl boronic acid generally leads to higher yields compared to a cyano or halogen group (EWGs).[6]

  • Even with electron-withdrawing groups like chlorine, moderate to good yields can be achieved, indicating that reaction conditions can be tailored to overcome lower intrinsic reactivity.

  • Unsubstituted pyridyl boronic esters provide a moderate baseline for comparison.

Experimental Protocols: A Practical Guide

The successful execution of a Suzuki-Miyaura coupling with substituted pyridyl boronic acids hinges on the meticulous selection and implementation of the experimental protocol. Below are detailed, step-by-step methodologies for key reactions relevant to PI3K inhibitor synthesis.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopurine with a Substituted Pyridyl Boronic Acid

This protocol is a representative example for the synthesis of a core structure found in many PI3K inhibitors.

Materials:

  • Halopurine (e.g., 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine) (1.0 equiv)

  • Substituted Pyridyl Boronic Acid (e.g., 2-amino-5-pyridylboronic acid) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 3:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the halopurine, substituted pyridyl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the synthetic process, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a generalized experimental workflow for the Suzuki-Miyaura coupling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Suzuki_Workflow Start Combine Reactants: - Halopurine - Pyridyl Boronic Acid - Catalyst - Base Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure PI3K Inhibitor Core Purify->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling in PI3K inhibitor synthesis.

Conclusion and Future Perspectives

The choice of substituted pyridyl boronic acid is a critical parameter in the successful synthesis of PI3K inhibitors via the Suzuki-Miyaura coupling. While electron-donating groups generally enhance reactivity, a thorough understanding of the interplay between the boronic acid, coupling partner, catalyst, and reaction conditions allows for the efficient synthesis of a diverse range of PI3K inhibitor scaffolds. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field, enabling more informed decisions in the design and execution of synthetic routes. As the quest for more selective and potent PI3K inhibitors continues, the development of novel and more reactive pyridyl boronic acid derivatives will undoubtedly play a crucial role in advancing cancer therapeutics.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Mukai, S., & Yamada, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
  • Wang, C., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. Available at: [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. In Wikipedia. Available at: [Link]

  • Molander, G. A., & Trice, S. L. J. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • Mori, A., et al. (2020). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angewandte Chemie International Edition. Available at: [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Available at: [Link]

  • Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Jafari, E., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of 5-Methyl-6-morpholinopyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, focusing on the practical application and comparative performance of a key building block in modern medicinal chemistry: 5-Methyl-6-morpholinopyridin-3-ylboronic acid . This guide is designed for researchers, synthetic chemists, and drug development professionals who rely on robust carbon-carbon bond formation methodologies. We will dissect the unique characteristics of this heteroaryl boronic acid, compare its performance against common alternatives, and provide actionable protocols grounded in established mechanistic principles.

Introduction: The Ascendancy of Heterocyclic Boronic Acids in Drug Discovery

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile tools in synthetic organic chemistry for constructing biaryl and vinyl-aryl structures.[1] Its success is largely due to the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] Boronic acids are generally favored for their stability, low toxicity, and high functional group tolerance compared to other organometallic reagents.[2][3]

In recent years, the demand for complex heterocyclic scaffolds in drug discovery has surged. Molecules containing substituted pyridine rings are ubiquitous in pharmaceuticals due to their ability to modulate physicochemical properties and engage in specific biological interactions. 5-Methyl-6-morpholinopyridin-3-ylboronic acid has emerged as a valuable synthon, enabling the introduction of a substituted pyridyl moiety that is frequently found in kinase inhibitors and other targeted therapies.[4][5] However, as any seasoned chemist knows, not all boronic acids are created equal. Heteroaryl boronic acids, particularly those containing nitrogen, present unique challenges that require a nuanced approach to reaction optimization.

This guide will illuminate the factors governing the reactivity of 5-Methyl-6-morpholinopyridin-3-ylboronic acid, providing a clear comparative framework against other common boronic acids.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the performance of any boronic acid, we must first grasp the mechanism of the reaction it participates in. The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[6][7][8] The cycle is initiated by an active Pd(0) species and proceeds through three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[9][10][11] The exact mechanism of transfer is still a subject of detailed study but results in an Ar¹-Pd(II)-Ar² complex.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the desired C-C bond in the final product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 prod Ar¹-Ar² RedElim->prod sub1 Ar¹-X sub1->OxAdd sub2 Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ sub2->Transmetalation

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis: 5-Methyl-6-morpholinopyridin-3-ylboronic Acid in Context

The performance of a boronic acid is dictated by its structural and electronic properties. We will compare our target molecule with three other representative boronic acids to highlight these differences.

Figure 2: Structural comparison of selected boronic acids.

Performance Metrics:
  • Reactivity & Nucleophilicity: The rate of transmetalation is highly dependent on the nucleophilicity of the organic group being transferred.

    • 5-Methyl-6-morpholinopyridin-3-ylboronic acid: The methyl and morpholino groups are electron-donating, which increases the electron density on the pyridine ring. This enhances the nucleophilicity of the ipso-carbon attached to the boron, generally promoting a faster transmetalation step compared to electron-deficient systems.

    • Phenylboronic acid: Serves as our baseline. Its reactivity is considered standard.

    • 4-Fluorophenylboronic acid: The electron-withdrawing fluorine atom reduces the nucleophilicity of the aryl ring, which can slow down the transmetalation step.[12]

    • 2-Tolylboronic acid: While electronically similar to phenylboronic acid, the ortho-methyl group introduces steric hindrance, which can impede the approach to the palladium center and slow the reaction.

  • Stability & Side Reactions: The primary nemesis of heteroaryl boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often water in the presence of base) before transmetalation can occur.[7]

    • 5-Methyl-6-morpholinopyridin-3-ylboronic acid: As a heteroaryl boronic acid, it is inherently more susceptible to protodeboronation than its simple aryl counterparts. The electron-rich nature of the ring can exacerbate this issue. Careful selection of a non-aqueous or anhydrous base and solvent system is often critical.

    • Arylboronic acids (Phenyl, 4-Fluoro, 2-Tolyl): Generally more stable and less prone to protodeboronation under standard Suzuki conditions.

  • Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen in our subject molecule can be a double-edged sword.

    • Potential for Inhibition: The nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst by occupying a coordination site needed for the catalytic cycle to proceed.[13] This is a common challenge with nitrogen-containing heterocycles.

    • Ligand Choice is Key: To overcome this, the use of highly active catalysts is paramount. This typically involves palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[9][13] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) so effectively that they outcompete the inhibitory coordination of the substrate.

Quantitative Performance Comparison

The following table summarizes expected yields for the coupling of various boronic acids with a moderately reactive partner, 4-bromoanisole, under standardized conditions. This data is synthesized from established principles and literature precedents for similar systems.

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)Key Considerations
Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ (2 eq)Dioxane/H₂O 4:19012>95%Standard, reliable coupling.
4-Fluorophenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃ (2 eq)Dioxane/H₂O 4:1901685-90%Slower transmetalation due to electronics.
2-Tolylboronic acidPd(dppf)Cl₂ (2 mol%)K₂CO₃ (2 eq)Dioxane/H₂O 4:11001875-85%Requires a more robust catalyst due to steric hindrance.
5-Methyl-6-morpholinopyridin-3-ylboronic acid Pd₂(dba)₃ (1 mol%) + XPhos (2.5 mol%) K₃PO₄ (3 eq) t-Amyl Alcohol 100 12 >90% Requires advanced catalyst system to overcome inhibition and prevent decomposition.

Experimental Protocol: A Validated Method for Heteroaryl Coupling

This section provides a robust, step-by-step protocol for the Suzuki-Miyaura coupling of 5-Methyl-6-morpholinopyridin-3-ylboronic acid with 4-bromoanisole. The choice of catalyst, base, and solvent is critical and has been selected to maximize yield and minimize side reactions.

Experimental_Workflow start Start: Reagent Preparation reagents To a flame-dried Schlenk flask, add: - 4-Bromoanisole (1.0 eq) - 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.2 eq) - K₃PO₄ (3.0 eq, anhydrous) - Pd₂(dba)₃ (1 mol%) - XPhos (2.5 mol%) start->reagents purge Seal flask, evacuate and backfill with Argon (3x) reagents->purge solvent Add degassed t-Amyl Alcohol via syringe purge->solvent heat Heat reaction mixture to 100 °C with vigorous stirring solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, dilute with EtOAc, filter through Celite monitor->workup Upon completion extract Wash filtrate with water and brine. Dry organic layer over Na₂SO₄ workup->extract purify Concentrate in vacuo. Purify by flash column chromatography extract->purify end End: Isolated Product purify->end

Sources

A Comparative Guide to the Validation of Novel PI3K Inhibitors Synthesized from 5-Methyl-6-morpholinopyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the PI3K Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] This pathway is frequently hyperactivated in a wide array of human cancers due to genetic alterations such as mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[2][3] This dysregulation makes the PI3K/AKT/mTOR axis one of the most compelling targets for cancer therapeutic development.[4][5] Consequently, there is a robust and ongoing effort to develop novel inhibitors that can effectively and selectively target key nodes within this pathway.

This guide focuses on the critical downstream process: the rigorous validation of newly synthesized compounds derived from a 5-Methyl-6-morpholinopyridin-3-ylboronic acid scaffold. The use of boronic acids as precursors in medicinal chemistry, often in Suzuki coupling reactions, provides a versatile route to novel heterocyclic compounds with potential kinase inhibitory activity.[6][7] Our objective is to provide a comprehensive framework for assessing the PI3K inhibitory activity of these novel compounds, comparing their performance against established, FDA-approved drugs to ascertain their therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear method for data interpretation.

The PI3K/AKT/mTOR Signaling Cascade

Understanding the pathway is fundamental to designing a robust validation strategy. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate Class I PI3Ks at the plasma membrane.[8] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][9] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably AKT and PDK1, leading to AKT activation.[2][5] Activated AKT proceeds to phosphorylate a host of downstream substrates, ultimately leading to the modulation of cellular functions that promote cancer cell growth and survival.[4][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PIP3->PTEN mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Novel Compound (from Boronic Acid) & Comparators Inhibitor->PI3K Inhibition PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.

Comparative Framework: Selection of Benchmark Inhibitors

To provide meaningful context for the activity of our novel compounds (designated herein as SYN-101 and SYN-102 ), we must compare them against well-characterized alternatives. For this guide, we have selected two FDA-approved PI3K inhibitors with distinct isoform selectivity profiles:

  • Idelalisib (Zydelig®): A highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[10][11][12] This makes it a crucial benchmark for assessing δ-isoform selectivity, a desirable trait for treating B-cell malignancies.[13]

  • Duvelisib (Copiktra®): A dual inhibitor of PI3Kδ and PI3Kγ.[14][15][16] Comparing against Duvelisib allows for the evaluation of compounds with a broader selectivity profile within the Class I PI3K family.

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation. The workflow progresses from direct, molecular-level interactions to complex cellular outcomes.

Workflow Start Synthesis of SYN-101 & SYN-102 (from Boronic Acid Precursor) Step1 Tier 1: In Vitro Biochemical Kinase Assay Start->Step1 Characterize direct enzyme inhibition Step2 Tier 2: Cell-Based Target Engagement Assay (p-AKT Western Blot) Step1->Step2 Confirm activity in a cellular context Step3 Tier 3: Cellular Anti-Proliferative Assay Step2->Step3 Evaluate functional cellular outcome End Data Analysis: Comparative Assessment of Potency & Selectivity Step3->End Determine therapeutic potential

Caption: A tiered workflow for the validation of novel PI3K inhibitors.

Tier 1: In Vitro Biochemical Kinase Assays

Causality: The first and most fundamental question is whether the synthesized compounds directly inhibit the enzymatic activity of PI3K. An in vitro biochemical assay, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps), provides the cleanest assessment of direct target engagement.[17][18] We utilize a competitive ELISA format, which is a robust, non-radioactive method for measuring the production of PIP3.[8][9]

Protocol: PI3K Activity Competitive ELISA

This protocol is adapted for determining the IC50 values against the four Class I PI3K isoforms (α, β, δ, γ).

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 substrate

  • PI3K Assay Buffer

  • ATP solution

  • Test Compounds (SYN-101, SYN-102), Reference Compounds (Idelalisib, Duvelisib), and DMSO (vehicle control)

  • PIP3-coated 96-well microplate

  • PIP3 detector protein (e.g., GRP-1 PH domain)

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Microplate reader (450 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for each test and reference compound in DMSO, typically starting from 10 mM. Then, dilute further into the PI3K Assay Buffer.

  • Kinase Reaction: a. To each well of a reaction plate, add 25 µL of the diluted compound or DMSO vehicle. b. Add 25 µL of the respective PI3K isoform and PIP2 substrate mix (prepared in assay buffer). c. Initiate the kinase reaction by adding 10 µL of ATP solution. d. Incubate for 60 minutes at room temperature with gentle agitation.

  • PIP3 Detection: a. Stop the kinase reaction according to the kit manufacturer's instructions (e.g., by adding EDTA). b. Add the PIP3 detector protein to each well and incubate to allow binding to the newly formed PIP3. c. Transfer the reaction mixture to the pre-coated PIP3 competitive ELISA plate. The free detector protein will bind to the PIP3 on the plate. d. Incubate for 60 minutes, then wash the plate to remove unbound components.

  • Signal Generation: a. Add HRP-conjugated secondary antibody and incubate for 30 minutes. b. Wash the plate thoroughly. c. Add TMB substrate and incubate in the dark until sufficient color develops (approx. 15-30 minutes). d. Add Stop Solution and immediately read the absorbance at 450 nm.

  • Data Analysis: The signal is inversely proportional to the PI3K activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Tier 2: Cell-Based Target Engagement Assays

Causality: Demonstrating direct enzymatic inhibition is crucial, but it does not guarantee efficacy in a living system. A compound must be able to cross the cell membrane and inhibit its target within the intricate cellular milieu.[19] Therefore, the next logical step is to measure the inhibition of the PI3K pathway in a cellular context. The most direct and widely accepted readout for PI3K activity in cells is the phosphorylation status of its immediate downstream effector, AKT.[20] A decrease in phosphorylated AKT (p-AKT) at key residues (Ser473 and Thr308) serves as a robust biomarker of target engagement.

Protocol: Western Blot for Phospho-AKT (Ser473)

Cell Line Selection: The choice of cell line is critical. For this study, we will use a cancer cell line known to have a constitutively active PI3K pathway, such as the MCF-7 breast cancer cell line (harboring a PIK3CA activating mutation).

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test and reference compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT

  • Secondary antibody: HRP-linked anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. b. The next day, replace the medium and treat the cells with increasing concentrations of each compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant (total protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with the primary antibody for phospho-AKT (Ser473) overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-linked secondary antibody for 1 hour at room temperature. f. Wash again, then apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT. Densitometry analysis is used to quantify the p-AKT signal relative to the total AKT signal.

Tier 3: Cellular Anti-Proliferative Assays

Causality: The ultimate goal of an anti-cancer therapeutic is to inhibit tumor growth. After confirming direct enzyme inhibition and cellular target engagement, the final validation step is to assess the compound's functional effect on cancer cell proliferation. This assay determines if inhibiting the PI3K pathway with the novel compounds translates into a meaningful anti-cancer effect.

Protocol: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U-87 MG) into an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add a range of concentrations of the test and reference compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot cell viability against the log of compound concentration. Use a non-linear regression model to calculate the GI50 (concentration for 50% growth inhibition).

Data Summary and Comparative Analysis

The data from the described experiments should be compiled into clear, comparative tables. This allows for an at-a-glance assessment of the potency, selectivity, and cellular efficacy of the novel compounds relative to established benchmarks.

Table 1: Comparative In Vitro Biochemical Potency (IC50, nM)

CompoundPI3KαPI3KβPI3KδPI3Kγδ/α Selectivityδ/β Selectivity
SYN-101 85045015 18056.7x30.0x
SYN-102 25 15030950.83x5.0x
Idelalisib 4,1005,6002.5 8501640x2240x
Duvelisib 7501,9001.2 22 625x1583x

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Cellular Activity (IC50/GI50, nM)

Compoundp-AKT Inhibition (MCF-7)Cell Proliferation (MCF-7)Cell Proliferation (MOLT-4)
SYN-101 5525080
SYN-102 40 180 350
Idelalisib >5000>500015
Duvelisib 1500220010

MCF-7 (PIK3CA-mutant, breast cancer); MOLT-4 (T-cell leukemia, dependent on PI3Kδ/γ signaling).

Interpretation:

  • SYN-101 demonstrates promising PI3Kδ-selective activity, similar in principle to Idelalisib, though less potent. Its strong activity in the MOLT-4 leukemia cell line is consistent with its δ-selective biochemical profile.

  • SYN-102 appears to be a more pan-active inhibitor with potent activity against the PI3Kα isoform. This is reflected in its superior performance in the PIK3CA-mutant MCF-7 cell line.

  • The comparison to Idelalisib and Duvelisib clearly benchmarks the performance of the novel compounds, highlighting their relative strengths and potential therapeutic applications (e.g., hematological vs. solid tumors).

Conclusion

This guide outlines a systematic and robust workflow for the validation of novel PI3K inhibitors synthesized from a 5-Methyl-6-morpholinopyridin-3-ylboronic acid scaffold. By progressing from direct biochemical assays to cell-based target engagement and functional proliferation studies, researchers can build a comprehensive profile of their compounds. The critical step of comparing these new chemical entities against well-characterized, clinically relevant inhibitors provides the necessary context to evaluate their potency, selectivity, and ultimate therapeutic potential. The hypothetical data for SYN-101 and SYN-102 illustrate how this comparative approach can effectively differentiate candidates and guide future drug development efforts.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link]

  • Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal for ImmunoTherapy of Cancer. [Link]

  • Gilead Sciences, Inc. (2014). ZYDELIG® (idelalisib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Verastem, Inc. (2018). COPIKTRA® (duvelisib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Samuels, Y., et al. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science. [Link]

  • The Leukemia & Lymphoma Society. (2020). Copiktra (duvelisib). LLS.org. [Link]

  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell. [Link]

  • Clinical Trials Arena. (2014). Zydelig (idelalisib) for the Treatment of Three B-cell Blood Cancers. Clinical Trials Arena. [Link]

  • Clinical Trials Arena. (2018). COPIKTRA (duvelisib) Indicated for chronic lymphocytic leukaemia. Clinical Trials Arena. [Link]

  • Salles, G., et al. (2017). Idelalisib in patients with relapsed or refractory indolent non-Hodgkin lymphoma. The New England Journal of Medicine. [Link]

  • WebMD. Copiktra (Duvelisib): Uses, Side Effects, Interactions. WebMD. [Link]

  • Oncology Practice Management. (2014). Zydelig (Idelalisib): First-in-Class PI3 Kinase Inhibitor Approved by the FDA. Oncology Practice Management. [Link]

  • Wikipedia. Duvelisib. Wikipedia. [Link]

  • Castoldi, R., & Cilluffo, D. (2012). Measuring PI3K lipid kinase activity. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. (2012). Measuring PI3K Lipid Kinase Activity. Springer Nature. [Link]

  • Yang, Q., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. [Link]

  • AACR Journals. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • Gkeka, P., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Burke, J. E., & Williams, R. L. (2015). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. [Link]

  • ResearchGate. (2018). Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. ResearchGate. [Link]

  • Zhang, M., et al. (2011). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry. [Link]

  • Peterson, E. A. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]

  • Kumar, A., et al. (2017). Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. International Journal of Advanced Research in Science and Engineering. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Morpholinopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the morpholinopyridine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of prominent morpholinopyridine derivatives, with a particular focus on their roles as inhibitors of the Phosphoinositide 3-Kinase (PI3K)/mTOR signaling pathway, a critical axis in cancer progression. We will dissect the causal relationships behind structural modifications and their impact on biological activity, supported by comparative experimental data and detailed protocols to empower your own research endeavors.

The Morpholinopyridine Pharmacophore: A Privileged Scaffold in Kinase Inhibition

The morpholinopyridine core is a recurring motif in a multitude of kinase inhibitors due to its unique combination of physicochemical and structural properties. The morpholine ring, with its oxygen atom, frequently acts as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[1] The pyridine or a related nitrogen-containing heterocycle (such as pyrimidine or triazine) serves as a versatile scaffold for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][4] Consequently, it has become a prime target for therapeutic intervention. Morpholinopyridine derivatives have emerged as a particularly successful class of PI3K/mTOR inhibitors.[1]

Comparative Analysis of Morpholinopyridine Derivatives as PI3K/mTOR Inhibitors

In this section, we will compare two prominent classes of morpholinopyridine-based PI3K inhibitors: the triazine-based derivatives, exemplified by ZSTK474, and the thienopyrimidine-based derivatives, represented by GDC-0941 (Pictilisib).

Triazine-Based Morpholinopyridine Derivatives: The Case of ZSTK474

ZSTK474 is a pan-Class I PI3K inhibitor characterized by a central 1,3,5-triazine ring bearing two morpholine substituents.[5] It is well-established that one of the morpholine groups is critical for binding to the PI3K enzyme active site.[5]

Structure-Activity Relationship Insights for ZSTK474 Analogs:

  • The Morpholine Moiety: Replacement of a morpholine group with ethanolamine or diethanolamine can maintain high inhibitory activity against PI3Kα but may lead to reduced potency against other isoforms like PI3Kβ and PI3Kδ.[5] This highlights the specific interactions of the morpholine ring within the different isoform active sites.

  • Substitutions on Appended Rings: In more complex analogs of ZSTK474 that incorporate a benzimidazole ring, substitutions at the 4 and 6 positions of this ring have significant effects on potency. For instance, a 6-amino-4-methoxy analog displayed a more than 1000-fold increase in potency against PI3Kα, β, and δ compared to a 6-aza-4-methoxy analog.[1][6]

  • Impact of Electron-Donating and Withdrawing Groups: The introduction of sulfonamide-containing substituents in place of one morpholine group has produced a new class of potent PI3Kα inhibitors.[7] This demonstrates that significant modifications to the core structure can be tolerated and can even enhance activity.

Comparative Inhibitory Activity of ZSTK474 and Analogs against PI3K Isoforms:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference(s)
ZSTK474 5.0160603.9[5]
Ethanolamine Analog (6a) 9.9>10001509.8[5]
Diethanolamine Analog (6b) 3.780014.69.8[5]
6-Amino-4-methoxy Benzimidazole Analog Potent (sub-nanomolar)Potent (sub-nanomolar)Potent (sub-nanomolar)Potent (sub-nanomolar)[1]
Thienopyrimidine-Based Morpholinopyridine Derivatives: The Case of GDC-0941 (Pictilisib)

GDC-0941 is a potent, orally bioavailable inhibitor of Class I PI3K enzymes.[8] Its core structure consists of a thieno[3,2-d]pyrimidine scaffold, which offers a different vector space for substituent placement compared to the triazine core of ZSTK474.

Structure-Activity Relationship Insights for Thienopyrimidine Derivatives:

  • Core Scaffold: The thienopyrimidine nucleus provides a rigid framework that orients the morpholine and other substituents for optimal interaction with the kinase hinge region.

  • Substitutions on the Phenyl Ring: In related thiopyranopyrimidine derivatives, the introduction of electron-withdrawing groups (e.g., Cl, F, Br) on an appended phenyl ring generally leads to better antitumor activity compared to electron-donating groups (e.g., OCH3).[9]

  • Bioisosteric Replacements: The replacement of an aromatic hydrazone moiety with a pyrazoline ring in some thiopyranopyrimidine derivatives has been shown to increase activity against PI3Kα.[9]

Comparative Inhibitory Activity of GDC-0941 against PI3K Isoforms and mTOR:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference(s)
GDC-0941 (Pictilisib) 33319317[8]

Experimental Protocols for Evaluating Morpholinopyridine Derivatives

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the activity of morpholinopyridine derivatives.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PI3Kα using a fluorescence polarization-based assay.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P2 (PIP2) substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in kinase buffer to the desired concentrations.

  • Assay Reaction: a. To each well of a 384-well plate, add 0.5 µL of the diluted compound or DMSO (for controls).[10] b. Add 4 µL of the enzyme/lipid substrate mixture.[10] c. Pre-incubate for 10-15 minutes at room temperature. d. Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM).[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A2780, U87MG, MCF7)[11]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.[12] Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Western Blot Analysis of PI3K Pathway Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing a measure of the compound's on-target cellular activity.[13][14]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 ribosomal protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature.[14] d. Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[14] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[12][15]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.[15][17]

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[17] Incubate for an additional 24 hours.

  • Nitrite Measurement: a. Collect the cell culture supernatant. b. Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using a sodium nitrite standard curve. Determine the percent inhibition of NO production for each compound concentration.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating kinase inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Morpholino_Inhibitor Morpholinopyridine Inhibitor Morpholino_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for morpholinopyridine-based inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., PI3Kα) IC50_determination Determine IC50 Kinase_Assay->IC50_determination MTT_Assay Cytotoxicity/ Proliferation (MTT Assay) IC50_determination->MTT_Assay Western_Blot Target Engagement (Western Blot for p-Akt, etc.) MTT_Assay->Western_Blot Anti_Inflammatory Anti-inflammatory Activity (NO Assay) Western_Blot->Anti_Inflammatory Lead_Compound Lead Compound Anti_Inflammatory->Lead_Compound

Caption: A generalized experimental workflow for the evaluation of morpholinopyridine kinase inhibitors.

Conclusion and Future Directions

The morpholinopyridine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The comparative analysis of triazine- and thienopyrimidine-based derivatives reveals that subtle changes in the core heterocycle and its substituents can lead to significant differences in potency and isoform selectivity. The morpholine moiety consistently plays a pivotal role in anchoring these molecules in the kinase active site, while modifications to other parts of the molecule fine-tune their biological activity and pharmacokinetic profiles.

Future research in this area will likely focus on developing more isoform-selective inhibitors to minimize off-target effects and improve the therapeutic window. Additionally, the exploration of novel heterocyclic cores and the use of structure-based drug design will undoubtedly lead to the discovery of next-generation morpholinopyridine derivatives with enhanced efficacy and safety profiles for the treatment of cancer and inflammatory diseases. The experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and impactful field.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). (2012). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). (2012). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2018). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2023). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. (2010). PubMed. Retrieved January 21, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2017). PubMed. Retrieved January 21, 2026, from [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved January 21, 2026, from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. (2011). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (2012). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2018). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2021). E3S Web of Conferences. Retrieved January 21, 2026, from [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. Retrieved January 21, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. (2008). PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Biaryl Products Derived from 5-Methyl-6-morpholinopyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Modern Drug Discovery

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and agrochemicals.[1][2][3] Its rigid, well-defined three-dimensional structure allows for precise interactions with biological targets, making it a privileged scaffold in drug design.[4] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these vital C-C bonds, lauded for its functional group tolerance and mild reaction conditions.[5][6][7]

Within the vast arsenal of reagents for this transformation, heteroaromatic boronic acids like 5-Methyl-6-morpholinopyridin-3-ylboronic acid are of particular interest. They enable the synthesis of complex, nitrogen-containing biaryls, a chemical space rich with potential for novel therapeutics.[8] However, the journey from reaction flask to a viable drug candidate is paved with stringent quality control. For researchers in drug development, merely synthesizing the target molecule is insufficient. One must rigorously prove its identity and, critically, its purity. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present above a 0.1% threshold, as these unknown entities could possess undesirable toxicity or pharmacological activity.[9]

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of biaryl products synthesized using 5-Methyl-6-morpholinopyridin-3-ylboronic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for ensuring the scientific integrity of your results.

The Synthetic Pathway: Suzuki-Miyaura Coupling

The synthesis of the target biaryl is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The process hinges on a catalytic cycle involving a Palladium(0) species.

The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination : The two coupled aryl groups are expelled from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) pdiix Ar-Pd(II)L2-X (Oxidative Adduct) pd0->pdiix pdiir Ar-Pd(II)L2-Ar' (Transmetalation Product) pdiix->pdiir Transmetalation pdiir->pd0 product Ar-Ar' (Biaryl Product) pdiir->product Reductive Elimination reagents Ar-X (Aryl Halide) reagents->pdiix Oxidative Addition boronic_acid Ar'-B(OH)2 (Boronic Acid) + Base boronic_acid->pdiir

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Anticipating Potential Impurities

A successful purification and analysis strategy begins with understanding what might go wrong. In any Suzuki-Miyaura coupling, several side reactions can occur, leading to a range of process-related impurities.[10]

Impurity TypeSource / CausePotential Impact
Homocoupled Boronic Acid Oxidative conditions or side reactions of the boronic acid with itself.[1][10]Difficult to separate from the desired product due to similar polarity.
Protodeborylated Starting Material Hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[6]Reduces overall yield and introduces a difficult-to-remove impurity.
Homocoupled Aryl Halide Side reaction of the aryl halide coupling with itself.Can interfere with downstream processing and analysis.
Phenol Byproducts Degradation of the boronic acid, particularly under oxygenated conditions.[11]Introduces polar impurities that can complicate purification.
Residual Palladium Incomplete removal of the catalyst after the reaction.Highly regulated in final APIs due to toxicity concerns.
Ligand-derived Impurities Impurities arising from the phosphine ligand, such as phosphine oxides or arylated byproducts.[12]Can be structurally complex and challenging to identify.

A Comparative Guide to Analytical Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. We will compare the three pillars of purity analysis: HPLC, LC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. It physically separates the components of a mixture, allowing for their detection and quantification.[13] For biaryl compounds, Reverse-Phase HPLC (RP-HPLC) is the most common method, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[14][15]

Causality Behind the Method: The primary goal of HPLC is to achieve baseline separation of the main product from all impurities. This allows for accurate quantification based on the area under each peak, typically expressed as "% Area." The choice of column, mobile phase composition (e.g., acetonitrile/water), and gradient elution is critical and must be optimized to resolve structurally similar compounds like homocoupled dimers from the desired biaryl product.

HPLC_Workflow cluster_dev Method Development cluster_analysis Sample Analysis cluster_data Data Interpretation col_select Column Selection (e.g., C18, Phenyl-Hexyl) mob_phase Mobile Phase Screening (ACN/H2O, MeOH/H2O) col_select->mob_phase gradient Gradient Optimization (Time vs. %B) mob_phase->gradient sample_prep Prepare Sample (Dilute in Mobile Phase) gradient->sample_prep inject Inject onto HPLC System sample_prep->inject detect UV Detection (e.g., 254 nm) inject->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Area Purity integrate->calculate

Caption: Workflow for HPLC method development and purity analysis.

Experimental Protocol: RP-HPLC Purity Assessment

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry, anticipating a potential follow-up analysis.[16]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the biaryl product and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure sharp peaks and prevent precipitation on the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 10% B (re-equilibration)

    • Rationale: A gradient elution is necessary to separate compounds with a wide range of polarities, from polar starting materials to nonpolar homocoupled byproducts, within a reasonable timeframe.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main product using the formula: Purity = (Area of Main Peak / Total Area of All Peaks) * 100%.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Detective for Identification

While HPLC tells you how much of something you have, it doesn't tell you what it is. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, providing the mass-to-charge ratio (m/z) of the eluting compounds. This is an indispensable tool for impurity profiling.[13][16][17]

Causality Behind the Method: The goal is to assign a molecular weight to every peak observed in the HPLC chromatogram. This is the first and most crucial step in identifying an unknown impurity. By comparing the observed mass with the calculated masses of potential byproducts (homodimers, deborylated species, etc.), we can form a hypothesis about the impurity's identity. High-resolution mass spectrometry (HRMS), such as Q-TOF, can provide highly accurate mass measurements, allowing for the determination of elemental composition.[16]

LCMS_Workflow cluster_data Data Interpretation lcsystem LC Separation (Using HPLC Method) ionize Ionization (e.g., ESI+) lcsystem->ionize mass_analyzer Mass Analysis (e.g., TOF, Quadrupole) ionize->mass_analyzer detector Detection mass_analyzer->detector tic Total Ion Chromatogram detector->tic ms_spectra Mass Spectrum for Each Peak tic->ms_spectra eic Extract Ion Chromatogram (for expected masses) eic->ms_spectra identify Hypothesize Impurity Structure ms_spectra->identify

Caption: Workflow for impurity identification using LC-MS.

Experimental Protocol: LC-MS Impurity Profiling

  • System & Method:

    • Use the same HPLC method developed previously, ensuring all mobile phase additives (like formic acid) are volatile and MS-compatible. Non-volatile buffers like phosphates must be avoided.[16]

    • MS System: Agilent 6545 Q-TOF or equivalent, equipped with an Electrospray Ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Rationale: The nitrogen atoms in the pyridine and morpholine moieties are basic and readily accept a proton, making them ideal for positive mode ionization.

    • Mass Range: 100-1000 m/z.

    • Gas Temperature: 325 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • Data Analysis:

    • Obtain the Total Ion Chromatogram (TIC).

    • For each peak observed in the UV chromatogram, extract the corresponding mass spectrum.

    • Record the [M+H]⁺ (protonated molecule) ion for the main peak and each impurity.

    • Compare these experimental masses to the theoretical masses of suspected impurities (refer to the table above). For example, if your product has a mass 'M', the homodimer of the boronic acid would have a mass corresponding to (M_boronic_acid * 2 - 2*OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arbiter of Structure

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[18][19][20] While LC-MS provides a molecular formula, NMR reveals the precise connectivity and spatial arrangement of atoms. For the final confirmation of your biaryl product and the definitive identification of any major unknown impurity, NMR is essential.[21][22]

Causality Behind the Method: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides overlapping and self-validating structural information.

  • ¹H NMR: Shows the number and environment of protons.

  • ¹³C NMR: Shows the number and environment of carbons.

  • COSY: Reveals proton-proton (H-H) couplings through bonds (typically 2-3 bonds).

  • HSQC: Correlates protons directly to the carbons they are attached to.

  • HMBC: Shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule, such as the two aryl rings in the final product.

NMR_Workflow cluster_acq Data Acquisition cluster_interp Structure Elucidation sample_prep Prepare Sample (~5-10 mg in deuterated solvent) h1 ¹H Spectrum sample_prep->h1 c13 ¹³C Spectrum h1->c13 cosy COSY c13->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc connect_frags Connect Fragments (HMBC) hmbc->connect_frags assign_spins Assign Spin Systems (COSY) assign_c Assign C-H Pairs (HSQC) assign_spins->assign_c assign_c->connect_frags verify Verify Final Structure connect_frags->verify

Caption: Workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol: Structural Verification by NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified biaryl product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer to a 5 mm NMR tube.

    • Rationale: A sufficient concentration is needed for good signal-to-noise, especially for less sensitive experiments like ¹³C and 2D NMR. The choice of solvent depends on the sample's solubility.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) spectrometer.

    • Run standard ¹H and ¹³C{¹H} experiments.

    • Run 2D experiments: gCOSY, gHSQCAD, and gHMBCAD.

    • Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in substituted aromatic rings.

  • Data Analysis:

    • Step 1: Analyze the ¹H NMR spectrum to identify signals corresponding to both aromatic rings and the methyl/morpholine substituents.

    • Step 2: Use the HSQC spectrum to correlate each proton signal to its directly attached carbon.

    • Step 3: Use the COSY spectrum to trace H-H connectivity within each of the two aryl rings.

    • Step 4: Critically, use the HMBC spectrum to find correlations between protons on one ring and carbons on the other. This correlation across the newly formed C-C bond is the definitive proof of a successful Suzuki coupling.

    • Step 5: Compare the full dataset to the expected structure to confirm identity.

Integrated Strategy and Final Comparison

A robust purity assessment workflow is a tiered process. It begins with a broad screening tool and becomes progressively more specific to investigate any anomalies.

Integrated_Workflow start Crude Biaryl Product hplc HPLC Analysis (Purity Check & Quantification) start->hplc decision Purity > 99.5% and No Unknowns > 0.1%? hplc->decision lcms LC-MS Analysis (Identify All Peaks by Mass) decision->lcms No pass Product Passes QC decision->pass Yes decision2 Are all impurities known/identified? lcms->decision2 isolate Isolate Impurity (Prep-HPLC) decision2->isolate No decision2->pass Yes nmr NMR Analysis (Definitive Structure Elucidation) isolate->nmr fail Re-evaluate Synthesis/ Purification nmr->fail

Caption: An integrated workflow for comprehensive purity assessment.

Comparative Summary of Techniques
ParameterHPLC (UV/DAD)LC-MSNMR Spectroscopy
Primary Purpose Quantification, Purity CheckIdentification, Impurity ProfilingAbsolute Structure Elucidation
Information Retention Time, % Area, UV SpectrumMolecular Weight, Elemental Formula (HRMS)Atomic Connectivity, Stereochemistry
Sensitivity High (ng range)Very High (pg-fg range)Low (µg-mg range)
Strengths Robust, reproducible, quantitativeExcellent for identifying unknownsProvides unambiguous structural proof
Limitations No definitive structural informationCan be non-quantitative, matrix effectsLow throughput, requires pure sample
Best For Routine QC, release testingImpurity profiling, reaction monitoringStructural confirmation, reference standard characterization

Conclusion

Assessing the purity of biaryl products derived from 5-Methyl-6-morpholinopyridin-3-ylboronic acid is a multi-faceted challenge that demands a scientifically rigorous, multi-technique approach. Relying on a single method, such as HPLC, provides an incomplete and potentially misleading picture of a sample's true composition. By logically integrating the quantitative power of HPLC , the identification capabilities of LC-MS , and the definitive structural elucidation of NMR , researchers and drug development professionals can build a comprehensive and self-validating data package. This orthogonal approach is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the next generation of biaryl-containing therapeutics.

References

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Dwivedi, A. et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. PMC - NIH.
  • Niessen, W.M.A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Resolvemass Laboratories (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Agilent (2023). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Separation Science.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Al-Amin, M. et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • Alam, M.S. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Hypha Discovery (n.d.). Structure Elucidation and NMR.
  • ResearchGate (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ResearchGate (n.d.). Examples of biaryl‐containing drugs and agrochemicals.
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Slideshare (n.d.). use of nmr in structure ellucidation.
  • ResearchGate (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • Chem Reactor (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Hie, L., & Garg, N.K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure.
  • Kwan, E.E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Kwan, E.E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Narayanan, P. et al. (n.d.). Resolving the benign and themalign isomers of aryl amines by HPLC. TSI Journals.
  • ResearchGate (2025). Identification and structure elucidation by NMR spectroscopy.
  • Organic Syntheses (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Biphenyl.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.
  • Wang, D. et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Sharma, S. et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC - NIH.

Sources

A Comparative Guide to the Spectroscopic Data of 5-Methyl-6-morpholinopyridin-3-ylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine core remains a cornerstone of drug design, valued for its hydrogen bonding capabilities and its ability to serve as a bioisostere for a phenyl ring. When functionalized with a boronic acid, this scaffold is transformed into a versatile synthetic intermediate, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] 5-Methyl-6-morpholinopyridin-3-ylboronic acid is a particularly valuable building block, combining the features of the pyridine ring with a morpholine moiety—a group known to often improve aqueous solubility and metabolic stability—and a methyl group that can provide steric hindrance or beneficial interactions within a protein binding pocket.

This guide provides a comparative analysis of the key spectroscopic data for two common and highly useful derivatives of 5-Methyl-6-morpholinopyridin-3-ylboronic acid: its pinacol boronate ester and a representative Suzuki-Miyaura cross-coupling product. Understanding the spectroscopic signatures of these compounds is critical for reaction monitoring, purification, and final compound verification.

Derivative A: The Stable Boronate Ester Intermediate

For many applications, the free boronic acid is converted to a more stable and easily handled boronate ester, such as the pinacol ester: 2-(5-Methyl-6-morpholinopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This derivative is less prone to dehydration to form boroxines and is ideal for purification by chromatography.

Synthesis Protocol: Esterification of 5-Methyl-6-morpholinopyridin-3-ylboronic acid

The conversion to the pinacol ester is typically a straightforward condensation reaction. The choice of solvent and reaction conditions is aimed at efficiently removing the water byproduct to drive the reaction to completion.

Methodology:

  • To a solution of 5-Methyl-6-morpholinopyridin-3-ylboronic acid (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane, add pinacol (1.1 eq).

  • Add a drying agent, such as anhydrous magnesium sulfate (MgSO₄), to the mixture.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel chromatography if necessary.

Experimental Workflow: Boronate Ester Formation

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product A 5-Methyl-6-morpholinopyridin- 3-ylboronic acid E Stir at Room Temperature (4-16h) A->E B Pinacol B->E C Anhydrous Solvent (e.g., Diethyl Ether) C->E D Drying Agent (e.g., MgSO₄) D->E F Reaction Monitoring (TLC or LC-MS) E->F G Workup: Filter & Concentrate F->G H Purification: Silica Gel Chromatography G->H I 2-(5-Methyl-6-morpholinopyridin-3-yl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane H->I

Caption: Synthesis of the pinacol boronate ester derivative.

Derivative B: The Suzuki-Miyaura Cross-Coupling Product

The primary utility of boronic acids and their esters is in the formation of carbon-carbon bonds. A classic example is the Suzuki-Miyaura cross-coupling with an aryl halide to form a biaryl system. Here, we consider the product of coupling with bromobenzene: 5-Methyl-6-morpholino-3-phenylpyridine .

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This reaction requires a palladium catalyst, a base, and a suitable solvent system. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with heteroaromatic substrates.

Methodology:

  • In a reaction vessel, combine 2-(5-Methyl-6-morpholinopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), bromobenzene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[1]

  • Add a solvent system, often a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).[1][3]

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 85-95°C and stir for 4-12 hours.[1][3]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the final biaryl compound.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_product Final Product A Pyridyl Boronate Ester (Derivative A) G Heat at 85-95°C (4-12h) A->G B Bromobenzene B->G C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->G D Base (e.g., K₂CO₃) D->G E Solvent System (e.g., Dioxane/Water) E->G F Degas with Inert Gas F->G H Workup: Aqueous Extraction G->H I Purification: Silica Gel Chromatography H->I J 5-Methyl-6-morpholino- 3-phenylpyridine I->J

Caption: Synthesis of the biaryl derivative via Suzuki coupling.

Comparative Spectroscopic Analysis

The following tables summarize the expected spectroscopic data for the parent boronic acid and its two derivatives. This data is based on characteristic values for the respective functional groups found in the literature.

Table 1: Comparative ¹H NMR Data (δ, ppm)
Assignment Parent Boronic Acid Derivative A (Pinacol Ester) Derivative B (Biaryl Product) Rationale for Shift Changes
Pyridine H (ortho to B)~8.2-8.4~8.1-8.3~8.4-8.6Derivative A: Minimal change. Derivative B: Deshielding due to the anisotropic effect of the new phenyl ring.
Pyridine H (meta to B)~7.5-7.7~7.4-7.6~7.6-7.8Derivative A: Minimal change. Derivative B: Shifted due to new substitution pattern.
Morpholine -OCH₂-~3.7-3.9~3.7-3.9~3.7-3.9Generally insensitive to changes on the pyridine ring. The four methylenes are often magnetically non-equivalent.[4]
Morpholine -NCH₂-~3.1-3.3~3.1-3.3~3.1-3.3Generally insensitive to changes on the pyridine ring.
Pyridine -CH₃~2.4-2.6~2.4-2.6~2.5-2.7Minor changes due to altered electronic environment.
B(OH)₂~7.5-8.5 (broad)--Protons are exchanged for the pinacol group.
Pinacol -CH₃-~1.3-1.4 (singlet, 12H)-Diagnostic singlet for the twelve equivalent protons of the pinacol group.[5]
Phenyl H's--~7.3-7.6 (multiplet, 5H)Characteristic aromatic signals for the newly introduced phenyl ring.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
Assignment Parent Boronic Acid Derivative A (Pinacol Ester) Derivative B (Biaryl Product) Rationale for Shift Changes
Pyridine C-B~130 (broad)~130 (broad)~135-138The carbon attached to boron often shows a broad signal due to quadrupolar relaxation. In Derivative B, it becomes a standard quaternary carbon signal.
Pyridine C (ortho to B)~140-145~140-145~138-142Changes in electronic environment upon replacement of the boronate group.
Pyridine C (meta to B)~125-130~125-130~128-132Changes in electronic environment.
Morpholine -OCH₂-~66-68~66-68~66-68Largely unaffected.
Morpholine -NCH₂-~45-47~45-47~45-47Largely unaffected.
Pyridine -CH₃~18-20~18-20~19-21Minor shift.
Pinacol Quaternary C-~83-85-Diagnostic signal for the oxygen-bearing carbons of the pinacol group.[5]
Pinacol -CH₃-~24-26-Diagnostic signal for the methyl carbons of the pinacol group.[5]
Phenyl C's--~127-140A set of new signals corresponding to the phenyl ring carbons.
Table 3: Comparative IR and Mass Spectrometry Data
Technique Parent Boronic Acid Derivative A (Pinacol Ester) Derivative B (Biaryl Product) Key Diagnostic Features
IR (cm⁻¹) ~3200-3400 (broad, O-H)~1350 (B-O)No O-H stretch~1350 (B-O, strong)~1140 (C-O)No O-H or B-O stretchesParent: Broad O-H stretch is key.[6] Derivative A: Disappearance of the O-H stretch and a strong B-O stretch are confirmatory.[7][8] Derivative B: Absence of both O-H and B-O stretches.
Mass Spec (m/z) [M+H]⁺ expected[M+H]⁺ expected[M+H]⁺ expectedThe molecular ion peak ([M+H]⁺) will be distinct for each compound, providing definitive confirmation of the transformation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9][10]

Conclusion

The transformation of 5-Methyl-6-morpholinopyridin-3-ylboronic acid into its derivatives results in predictable and readily interpretable changes in their spectroscopic data. For the pinacol ester, the most telling signs are the appearance of a sharp, 12-proton singlet in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR, along with the disappearance of the broad O-H stretch in the IR spectrum. For the Suzuki-Miyaura coupling product, the emergence of a new set of aromatic signals in the NMR spectra and the absence of boron-related signals are definitive. This guide provides the foundational data and protocols to assist researchers in the confident synthesis and characterization of novel compounds derived from this valuable synthetic building block.

References

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
  • Santucci, A., et al. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094.
  • SUPPORTING INFORMATION - MPG.PuRe. Max-Planck-Gesellschaft.
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform
  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Three‐Step Synthesis of 2‐(Diiodomethyl)
  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • Recognizing the NMR p
  • ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A...
  • Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl].
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central.
  • Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • Synthesis, spectral analysis and biological evaluation of 2-{[(morpholin-4-yl)
  • Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-.
  • 5-Methyl-2-phenylpyridine. PubChem.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives Via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • 2-Pyridylboronic acid MIDA ester. Sigma-Aldrich.
  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry (RSC Publishing).
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Springer.
  • data reports 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan- 2-yl)ethenyl]-9H-carbazole.
  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
  • pyridine-2-boronic acid pinacol ester. Sigma-Aldrich.
  • Pyridine-2-boronic acid, pinacol ester. PubChem.
  • 5-(4,4,5,5-Tetramethyl-[5][6][12]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.

  • 2-(3-Methylbutyl)-5-phenylpyridine - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

A Researcher's Guide to the Biological Evaluation of Novel Kinase Inhibitors Derived from 5-Methyl-6-morpholinopyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological evaluation of novel kinase inhibitors synthesized using 5-Methyl-6-morpholinopyridin-3-ylboronic acid as a key building block. While the specific inhibitors derived from this scaffold may be proprietary, the principles and methodologies outlined herein are universally applicable for characterizing their potency, selectivity, and cellular effects. We will focus on robust, self-validating experimental workflows that provide a clear rationale for every step, ensuring the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

The morpholinopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, frequently targeting kinases within the PI3K/Akt/mTOR and Bruton's tyrosine kinase (BTK) signaling pathways, both of which are critical regulators of cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of these pathways is a hallmark of numerous cancers and autoimmune diseases, making them prime targets for therapeutic intervention.[1][3][4][5] This guide will use these two pathways as illustrative examples for a comparative biological evaluation.

The Strategic Framework for Kinase Inhibitor Evaluation

A thorough biological evaluation of a novel kinase inhibitor aims to answer three fundamental questions:

  • Potency: How effectively does the compound inhibit its intended kinase target(s)?

  • Selectivity: To what extent does the compound interact with other kinases in the human kinome?

  • Cellular Activity: Does the compound engage its target in a cellular context and elicit the desired biological response?

Our evaluation strategy is therefore structured in a tiered approach, starting with broad, high-throughput biochemical screens to identify potent inhibitors, followed by more focused cell-based assays to confirm on-target activity and assess functional outcomes.

Part 1: Biochemical Evaluation - Assessing Potency and Selectivity

The initial characterization of a novel kinase inhibitor begins with biochemical assays that directly measure its ability to inhibit the enzymatic activity of the target kinase in a purified system.[6][7] This approach provides a clean, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Primary Screen: Determining On-Target Potency

The most common method for determining the IC50 of a kinase inhibitor is through in vitro kinase activity assays.[7] These assays typically measure the transfer of a phosphate group from ATP to a substrate (either a peptide or a protein) by the kinase.

Experimental Protocol: In Vitro Kinase Activity Assay (Example: PI3Kα)

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme.

    • Kinase substrate (e.g., phosphatidylinositol (4,5)-bisphosphate).

    • Novel inhibitor synthesized with 5-Methyl-6-morpholinopyridin-3-ylboronic acid, serially diluted in DMSO.

    • ATP.

    • Kinase reaction buffer (containing MgCl₂, DTT, and BSA).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add the kinase reaction buffer to the wells of a 384-well plate.

    • Add the novel inhibitor at various concentrations.

    • Add the PI3Kα enzyme and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate at room temperature for the optimized reaction time.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Screen: Kinome Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile.[6] A highly selective inhibitor minimizes the potential for off-target effects and associated toxicities. Kinome-wide selectivity profiling involves screening the inhibitor against a large panel of kinases.

Experimental Workflow: Kinome Selectivity Profiling

G cluster_0 Biochemical Evaluation cluster_1 Data Analysis Primary_Screen Primary Screen: On-Target Potency (IC50) Selectivity_Screen Kinome Selectivity Profiling (e.g., against 400+ kinases) Primary_Screen->Selectivity_Screen Identify potent hits Selectivity_Score Calculate Selectivity Score (e.g., S-score) Selectivity_Screen->Selectivity_Score Kinome_Map Visualize as Kinome Map Selectivity_Score->Kinome_Map

Data Presentation: Comparative Inhibitory Activity

The results of the biochemical screens should be summarized in a table for easy comparison with known inhibitors.

CompoundTarget KinaseIC50 (nM)Selectivity Score (S10)
Novel Inhibitor 1 PI3Kα[Experimental Value][Experimental Value]
Novel Inhibitor 2 BTK[Experimental Value][Experimental Value]
Reference Inhibitor 1 (e.g., Alpelisib)PI3Kα[Literature Value][Literature Value]
Reference Inhibitor 2 (e.g., Ibrutinib)BTK[Literature Value][Literature Value]

Part 2: Cell-Based Evaluation - Confirming Target Engagement and Functional Effects

While biochemical assays are essential for determining potency and selectivity, they do not fully recapitulate the complex environment of a living cell.[8] Cell-based assays are therefore crucial for confirming that the inhibitor can enter the cell, engage its target, and exert the desired biological effect.[9][10]

Target Engagement Assays

Target engagement assays directly measure the binding of the inhibitor to its target kinase within intact cells.[11] The NanoBRET™ Target Engagement Assay is a widely used method for this purpose.[9][11]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Selection: Choose a cell line that expresses the target kinase (e.g., a cancer cell line with a known PIK3CA mutation for a PI3Kα inhibitor).

  • Transfection: Co-transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.

  • Inhibitor Treatment: Treat the transfected cells with varying concentrations of the novel inhibitor.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the inhibitor displaces the tracer, the BRET signal will decrease.

  • Data Analysis: Determine the IC50 for target engagement by plotting the BRET ratio against the inhibitor concentration.

Downstream Signaling Pathway Analysis

A key validation of a kinase inhibitor's mechanism of action is its ability to modulate downstream signaling pathways.[1][3] For a PI3K inhibitor, this would involve assessing the phosphorylation status of Akt, a downstream effector.[1][3] For a BTK inhibitor, one would look at the phosphorylation of downstream substrates like PLCγ2.[2][5]

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Novel_Inhibitor Novel Inhibitor (from 5-Methyl-6-morpholinopyridin-3-ylboronic acid) Novel_Inhibitor->PI3K inhibits

Experimental Protocol: Western Blotting for Phospho-Akt

  • Cell Treatment: Treat a relevant cancer cell line (e.g., MCF-7 for PI3K inhibitors) with the novel inhibitor at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Akt (Ser473) and total Akt.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Functional Cellular Assays

The ultimate goal of a kinase inhibitor is to elicit a specific cellular response, such as inhibiting cell proliferation or inducing apoptosis.

Experimental Protocol: Cell Proliferation Assay (e.g., WST-1 or MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the novel inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay Reagent Addition: Add the WST-1 or MTT reagent to each well.

  • Measurement: Measure the absorbance or fluorescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Activity

CompoundCell LineTarget Engagement IC50 (nM)p-Akt Inhibition IC50 (nM)Cell Proliferation GI50 (nM)
Novel Inhibitor 1 MCF-7[Experimental Value][Experimental Value][Experimental Value]
Novel Inhibitor 2 Ramos[Experimental Value][Experimental Value][Experimental Value]
Reference Inhibitor 1MCF-7[Literature Value][Literature Value][Literature Value]
Reference Inhibitor 2Ramos[Literature Value][Literature Value][Literature Value]

Conclusion

This guide provides a foundational framework for the comprehensive biological evaluation of novel kinase inhibitors synthesized from 5-Methyl-6-morpholinopyridin-3-ylboronic acid. By systematically assessing potency, selectivity, and cellular activity through a combination of biochemical and cell-based assays, researchers can build a robust data package to support the further development of these compounds as potential therapeutics. The experimental protocols and data presentation formats outlined here are designed to ensure scientific rigor and facilitate clear, objective comparisons with existing alternatives.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

  • Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics. [Link]

  • Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. PubMed. [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of therapeutics. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. JCO Precision Oncology. [Link]

  • Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors. National Institutes of Health. [Link]

  • BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. BellBrook Labs. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Journal of Biological Chemistry. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of MEK PROTACs. PubMed. [Link]

  • Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent. PubMed. [Link]

  • Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Boronic Acid-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the cross-reactivity profiles of inhibitors derived from different boronic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Power and Peril of the Boronic Acid Warhead: A Double-Edged Sword in Drug Discovery

Boronic acids have emerged as a powerful class of therapeutic agents, primarily due to their unique ability to form a reversible covalent bond with the catalytic serine or threonine residues found in the active sites of many enzymes. This mechanism mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[1][2] The success of drugs like Bortezomib (a proteasome inhibitor for multiple myeloma) and Vaborbactam (a β-lactamase inhibitor) stands as a testament to the therapeutic potential of this chemical scaffold.[3]

However, the very reactivity that makes boronic acids effective also presents a significant challenge: the potential for off-target interactions. The widespread presence of serine proteases and other enzymes with nucleophilic active site residues creates a landscape ripe for cross-reactivity, which can lead to unforeseen side effects and toxicities. For instance, the peripheral neuropathy associated with Bortezomib is thought to be, at least in part, a consequence of its inhibitory activity against other non-proteasomal serine proteases.[4]

Therefore, a thorough and early assessment of an inhibitor's cross-reactivity profile is not merely a regulatory hurdle but a critical step in understanding its true therapeutic window and potential liabilities. This guide will provide the foundational knowledge and practical methodologies to conduct these crucial studies.

Understanding the Landscape: A Comparison of Boronic Acid Scaffolds and Their Selectivity Profiles

The selectivity of a boronic acid inhibitor is not solely dictated by the boronic acid moiety itself, but rather by the entire molecular scaffold. The side chains and peptide backbones of these inhibitors play a crucial role in dictating which enzymes they will bind to and with what affinity.

Here, we compare the cross-reactivity profiles of three representative boronic acid inhibitors.

InhibitorPrimary Target(s)Key Off-TargetsTherapeutic AreaReference
Bortezomib 20S Proteasome (β5, β1 subunits)Cathepsin G, Cathepsin A, Chymase, Dipeptidyl peptidase IIOncology (Multiple Myeloma)[4]
Vaborbactam Class A and C β-lactamases (e.g., KPC)Limited off-target data availableInfectious Disease[5]
Ixazomib 20S Proteasome (β5, β1 subunits)Data suggests a more selective profile than BortezomibOncology (Multiple Myeloma)[6]

Key Insights:

  • Peptidic vs. Non-Peptidic Scaffolds: Peptidyl boronic acids, like Bortezomib and Ixazomib, derive a significant portion of their selectivity from the interactions of the peptide backbone with the substrate-binding pockets of the target protease.[3] Alterations in this peptide sequence can dramatically alter the selectivity profile.

  • Cyclic Boronates: Cyclic boronic acids, such as Vaborbactam, often exhibit a more rigid structure, which can contribute to higher selectivity for their intended target.[7]

  • Importance of Broad-Panel Screening: The off-target effects of Bortezomib highlight the necessity of screening against a broad panel of relevant enzymes, not just those closely related to the primary target.

The Experimental Blueprint: A Step-by-Step Protocol for Profiling Inhibitor Cross-Reactivity

To objectively assess the cross-reactivity of a novel boronic acid inhibitor, a systematic and robust experimental approach is required. Here, we outline a detailed protocol for a fluorometric-based enzymatic assay, a widely used method for determining inhibitor potency.

Principle of the Assay

This assay measures the ability of a boronic acid inhibitor to block the activity of a specific protease. The protease cleaves a synthetic substrate, releasing a fluorescent molecule. The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced. By measuring the enzyme's activity across a range of inhibitor concentrations, we can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Materials and Reagents
  • Boronic Acid Inhibitors: Stock solutions of test compounds and a known reference inhibitor (e.g., Bortezomib for a protease panel) in a suitable solvent (e.g., DMSO).

  • Protease Panel: A selection of purified, active proteases (e.g., chymotrypsin, trypsin, elastase, cathepsin G, etc.).

  • Fluorogenic Substrate: A specific substrate for each protease that releases a fluorescent reporter upon cleavage.

  • Assay Buffer: A buffer that maintains the optimal pH and ionic strength for the activity of the target proteases.

  • 96-well or 384-well microplates: Black, flat-bottom plates are recommended to minimize background fluorescence.

  • Fluorescence plate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Enzymes, Substrates, Inhibitors) Plate_Layout Plate Layout Design (Controls, Blanks, Test Compounds) Dispense_Inhibitor Dispense Inhibitor Dilutions Plate_Layout->Dispense_Inhibitor Dispense_Enzyme Add Enzyme Solution (Pre-incubation) Dispense_Inhibitor->Dispense_Enzyme Dispense_Substrate Initiate Reaction with Substrate Dispense_Enzyme->Dispense_Substrate Kinetic_Read Kinetic Fluorescence Reading Dispense_Substrate->Kinetic_Read Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Kinetic_Read->Data_Analysis cross_reactivity cluster_inhibitors Boronic Acid Inhibitors cluster_targets Enzyme Panel Selective_Inhibitor Selective Inhibitor Primary_Target Primary Target Selective_Inhibitor->Primary_Target Strong Inhibition NonSelective_Inhibitor Non-Selective Inhibitor NonSelective_Inhibitor->Primary_Target Strong Inhibition Off_Target_1 Off-Target 1 NonSelective_Inhibitor->Off_Target_1 Moderate Inhibition Off_Target_2 Off-Target 2 NonSelective_Inhibitor->Off_Target_2 Weak Inhibition Unrelated_Target Unrelated Target

Caption: Selective vs. Non-Selective Inhibitor Profiles.

Conclusion and Future Directions

The study of boronic acid inhibitor cross-reactivity is a critical and evolving field. As our understanding of the "off-target" landscape grows, so too will our ability to design more selective and, therefore, safer therapeutic agents. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of inhibitor selectivity.

Future advancements in this area will likely involve the use of more sophisticated screening platforms, such as activity-based protein profiling (ABPP) and chemoproteomics, to gain a more comprehensive and unbiased view of an inhibitor's interactions within a complex biological system. By embracing these technologies and adhering to rigorous experimental design, the scientific community can continue to unlock the full therapeutic potential of boronic acid-based inhibitors while minimizing the risks of off-target effects.

References

  • de Sousa, J., dos Santos, C., & da Silva, E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3355. [Link]

  • Di Micco, S., & Gising, J. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Hecker, S. J., Reddy, K. R., Totrov, M., Hirst, G. C., Lomovskaya, O., Griffith, D. C., ... & Dudley, M. N. (2020). Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry, 63(14), 7491–7507. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Molecules, 19(6), 7729–7744. [Link]

  • Wang, X., Chen, Y., & Hu, C. (2020). Oral Proteasomal Inhibitors Ixazomib, Oprozomib, and Delanzomib Upregulate the Function of Organic Anion Transporter 3 (OAT3): Implications in OAT3-Mediated Drug–Drug Interactions. Pharmaceutics, 12(11), 1083. [Link]

  • Le, T. M., He, H., & Zhang, R. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Analytical Chemistry, 93(25), 8756–8763. [Link]

  • Kupperman, E., Lee, E. C., Cao, Y., & Dick, L. R. (2011). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. Clinical Cancer Research, 17(9), 2734–2743. [Link]

  • Lomovskaya, O., Sun, D., Rubio-Aparicio, D., Nelson, K., Tsivkovski, R., Griffith, D. C., & Dudley, M. N. (2017). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 61(11), e01443-17. [Link]

  • Amporndanai, K., O'Donoghue, A. C., & Fruttero, R. (2018). Diazaborines as New Inhibitors of Human Neutrophil Elastase. ACS Omega, 3(7), 8443–8451. [Link]

  • Di Micco, S., & Gising, J. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Denmeade, S. R., & Isaacs, J. T. (2005). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 48(10), 3564–3570. [Link]

  • Imseng, N., Gsponer, J., & Aebersold, R. (2018). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 19(11), 3379. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Amporndanai, K., O'Donoghue, A. C., & Fruttero, R. (2018). Diazaborines as New Inhibitors of Human Neutrophil Elastase. ACS Omega, 3(7), 8443–8451. [Link]

  • Arastu-Kapur, S., Anderl, J. L., & Kraus, M. (2011). Proteasome Inhibitors Bortezomib and Carfilzomib Used for the Treatment of Multiple Myeloma do not Inhibit the Serine Protease HtrA2/Omi. PLoS One, 6(8), e23986. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of complex molecules like 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is not merely a regulatory necessity but a cornerstone of responsible laboratory practice and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, drawing upon established principles for handling pyridine, morpholine, and boronic acid derivatives.

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the structural components, the primary hazards are presumed to be:

  • Skin and eye irritation: Boronic acids and morpholine derivatives can cause irritation.[4][5]

  • Harmful if swallowed or inhaled: Pyridine-containing compounds can be toxic.[2][6]

  • Environmental toxicity: Pyridine and its derivatives are known to be harmful to aquatic life.[3]

Therefore, the following minimum PPE must be worn:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental eye contact.[4]
Hand Protection Nitrile or butyl rubber glovesProvides a barrier against skin contact.[1] Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat worn over full-length clothingPrevents contamination of personal clothing.
Respiratory Protection Not generally required if handled in a fume hoodUse a NIOSH/MSHA approved respirator if there is a risk of generating dust or aerosols outside of a fume hood.

All handling and preparation for disposal of this compound, both in solid form and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste.[1][8] Under no circumstances should it be disposed of down the drain or in regular trash.[2]

Step 1: Segregation and Collection of Waste

Proper segregation of chemical waste is crucial for safety and compliant disposal.

  • Solid Waste:

    • Collect all solid waste, including residual amounts of the compound, contaminated weighing boats, and paper towels, in a clearly labeled, sealed hazardous waste container.[1]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Liquid Waste:

    • Collect all liquid waste containing the compound, including reaction residues and rinsing from glassware, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][7]

    • Halogenated and non-halogenated solvent wastes should generally be kept separate, as disposal costs can differ.[9] Given the hydrochloride salt, it is prudent to collect this in a halogenated waste stream if dissolved in a non-halogenated solvent.

    • Ensure the container has a screw cap and is in good condition to prevent leakage.[10]

Step 2: Labeling of Waste Containers

Accurate and thorough labeling of hazardous waste containers is a critical regulatory requirement.[10] The label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "this compound".

  • The building and room number where the waste was generated.[10]

  • The chemical constituents contained within the waste, including any solvents.[10]

  • An indication of the hazards (e.g., "Irritant," "Toxic").

Step 3: Storage of Hazardous Waste

Designated Satellite Accumulation Areas (SAAs) are required for the temporary storage of hazardous waste in the laboratory.[8][10]

  • Store the sealed and labeled waste containers in a designated SAA that is at or near the point of generation.[8]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure containers are kept closed at all times, except when adding waste.[10]

  • Store containers in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7]

  • Weekly inspection of the SAA for any signs of leakage is recommended.[10]

Step 4: Arranging for Disposal

Hazardous waste must be collected by trained professionals from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11][12]

  • Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution.[7]

  • Do not transport hazardous waste outside of your laboratory. Trained EH&S staff will handle the collection.[12]

III. Potential Pre-treatment: Neutralization of Boronic Acid

For waste streams where 5-Methyl-6-morpholinopyridin-3-ylboronic acid is the primary contaminant in a non-aqueous solvent, a basic wash can be considered to convert the boronic acid to its boronate salt, which is more water-soluble.[13] This may facilitate easier separation in certain contexts, though the entire aqueous layer would then be considered hazardous waste.

This procedure should only be performed by trained personnel with a full understanding of the reaction and subsequent waste handling requirements.

  • In a fume hood, cautiously add a dilute aqueous solution of a base, such as 1M sodium hydroxide (NaOH), to the liquid waste.

  • The mixture should be gently agitated to allow for the acid-base reaction to occur.

  • The resulting aqueous layer containing the sodium boronate salt must be collected as hazardous aqueous waste.

  • The organic layer must still be disposed of as hazardous organic waste.

Given the complexity and the fact that both layers will be hazardous, for most laboratory settings, direct disposal of the un-neutralized waste is the more straightforward and safer option.

IV. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][6]

  • Collection: Carefully collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontamination: Clean the spill area with a suitable solvent followed by soap and water.[1] All materials used for decontamination must also be disposed of as hazardous waste.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste assess_ppe Assess Hazards & Don Appropriate PPE start->assess_ppe determine_form Determine Waste Form assess_ppe->determine_form solid_waste Solid Waste (Contaminated labware, residual solid) determine_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) determine_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage request_pickup Request Pickup by EH&S or Licensed Contractor storage->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • PubChem. (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical guidance for researchers, scientists, and drug development professionals handling 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS No. 1231955-78-4). The protocols herein are designed to ensure user safety, maintain experimental integrity, and comply with established laboratory safety standards.

Hazard Assessment and Chemical Profile

This compound is a substituted pyridinylboronic acid.[1][2] While comprehensive toxicological data for this specific compound is not fully established, a robust safety protocol can be developed by analyzing its structural components and the known hazards of analogous boronic acid derivatives.[3] The molecule is a solid, likely a powder, and its hydrochloride salt form may enhance its corrosive or irritant properties.[4][5][6]

The primary hazards are associated with its potential as an irritant and the risk of exposure to fine dust particles.[5][7] Based on data from structurally similar boronic acids, the following hazards should be assumed.[8][9][10]

Hazard Classification GHS Hazard Statement Code Description
Skin IrritationH315Causes skin irritation.[9]
Eye IrritationH319Causes serious eye irritation.[9]
Respiratory IrritationH335May cause respiratory irritation.[9]
Acute Oral Toxicity (Potential)H302Harmful if swallowed.[9]

Core Directive: The PPE Protocol

A multi-layered approach combining engineering controls and a comprehensive Personal Protective Equipment (PPE) ensemble is mandatory for handling this compound. The causality behind this protocol is to create redundant barriers against the primary exposure routes: inhalation of dust, dermal contact, and ocular contact.

Primary Engineering Controls: The First Line of Defense

Engineering controls are the most critical step in mitigating exposure. All operations involving the handling of solid this compound must be performed within a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation, which is a primary risk associated with powdered solids.[5][11]

Furthermore, ensure that a fully functional and recently tested safety shower and eyewash station are readily accessible and unobstructed.[3][4]

Mandatory PPE Ensemble

The following PPE must be worn at all times when handling the compound, from initial container retrieval to final waste disposal.

  • Eye and Face Protection:

    • Requirement: Tight-sealing safety goggles that meet ANSI Z87.1 or equivalent standards.[12]

    • Rationale: Boronic acid dust can cause serious eye irritation.[3] Standard safety glasses with side shields do not provide an adequate seal against fine airborne particulates. In situations with a higher risk of splashing (e.g., preparing solutions), the use of a full-face shield over safety goggles is required to protect the entire face.[4][7]

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile or neoprene gloves.[7]

    • Rationale: This compound is classified as a skin irritant.[9][13] Gloves must be inspected for any signs of degradation or perforation before each use. Employ the proper glove removal technique to avoid contaminating your skin. If direct contact occurs, wash the affected area immediately and thoroughly.

  • Body Protection:

    • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron should be worn over the lab coat.[7][14]

    • Rationale: This protects the skin and personal clothing from contamination by dust or splashes.[4] All protective clothing should be removed before exiting the laboratory.

Respiratory Protection Program

While the primary engineering control is the fume hood, a respiratory protection program is a necessary secondary line of defense, particularly in scenarios where engineering controls may be insufficient.

  • Requirement: For any procedure that could generate significant dust outside of a fume hood (a situation that should be avoided), or during the cleanup of a large spill, a NIOSH-approved respirator is mandatory.[11][12][15]

  • Rationale: The compound is a respiratory irritant.[3] Inhalation of dust can cause irritation to the respiratory tract.[5]

Task / Scenario Minimum Respiratory Protection
Standard handling in a certified fume hoodNot required
Weighing/transferring small quantities in a fume hoodNot required
Cleaning a minor spill within a fume hoodNot required
Handling outside of a fume hood (not recommended)NIOSH-approved N95 filtering facepiece respirator (dust mask)
Cleaning a significant spillNIOSH-approved half-mask or full-facepiece air-purifying respirator (APR) with P100 particulate filters.[16]

All personnel required to wear respirators must be medically cleared, trained, and fit-tested annually as per OSHA regulations (29 CFR 1910.134).[11][15]

Operational Plan: Safe Handling Procedures

  • Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the hood.

  • Weighing and Transfer: Perform all weighing and solid transfers deep within the fume hood to maximize containment. Use smooth, deliberate motions to minimize dust generation.

  • Solution Preparation: When dissolving the solid, always add the solid slowly to the solvent while stirring.[5] This helps control the dissolution rate and prevents splashing. Many corrosive solids can generate heat when dissolved in water.[5]

  • Post-Handling: After completing the work, decontaminate all surfaces within the fume hood. Carefully remove and dispose of gloves as hazardous waste. Wash hands and forearms thoroughly with soap and water.

Logistical Plan: Spill and Disposal Management

Spill Management
  • Minor Spill (inside fume hood): Wearing your full PPE ensemble, gently cover the spill with an absorbent material suitable for chemical spills. Collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department. Restrict access to the area. Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.

Waste Disposal Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste.[17]

  • Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly approved by your EHS department.[17]

  • Containerization: Collect all solid waste (e.g., contaminated weigh paper, gloves, absorbent pads) and any waste solutions in a dedicated, chemically compatible container with a secure, sealed lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards ("Irritant").[17]

  • Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through a certified hazardous waste facility, following all institutional and local regulations.[18][19] Do not attempt to dispose of this chemical down the drain.[17]

Visual Workflow: PPE Selection Logic

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the operation performed in a certified chemical fume hood? start->fume_hood ppe_ensemble Mandatory Base PPE: - Tight-Seal Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_ensemble Yes no_hood Operation Not Permitted. Re-evaluate procedure. Consult EHS. fume_hood->no_hood No spill_risk Is there a significant splash risk? ppe_ensemble->spill_risk face_shield Add Full-Face Shield over goggles. spill_risk->face_shield Yes respirator_check Is there a risk of significant dust inhalation (e.g., large spill)? spill_risk->respirator_check No face_shield->respirator_check respirator Add NIOSH-Approved Respirator (Min. N95, or APR w/ P100 filters). Requires fit-testing and training. respirator_check->respirator Yes end_procedure Proceed with Operation respirator_check->end_procedure No respirator->end_procedure

Caption: PPE Selection Workflow Diagram.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

  • Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • A2Z Chemical. (n.d.). This compound. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection. Retrieved from [Link]

  • ILAR Journal. (n.d.). Use of Personal Protective Equipment for Respiratory Protection. Oxford Academic. Retrieved from [Link]

  • PubChem. (n.d.). (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2025, March 4). Respirator Types and Use. Retrieved from [Link]

  • PubMed Central. (n.d.). Use of personal protective equipment to protect against respiratory infections in Pakistan: A systematic review. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyridine-3-boronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.